molecular formula C22H27ClN4O3 B1665846 Avizafone CAS No. 65617-86-9

Avizafone

Cat. No.: B1665846
CAS No.: 65617-86-9
M. Wt: 430.9 g/mol
InChI Key: LTKOVYBBGBGKTA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avizafone is a water-soluble peptide prodrug that is metabolized by plasma enzymes to release the active drug, diazepam . Its primary research and application have been as a critical component in antidotal therapy for poisoning with organophosphate nerve agents . In this context, it is valued for its water solubility and chemical stability, which allow it to be formulated in aqueous auto-injector systems alongside other standard antidotes like atropine and an oxime such as pralidoxime . This overcomes the formulation challenges posed by the poor water solubility of diazepam itself . Upon intramuscular administration, this compound undergoes rapid enzymatic conversion in the blood to form diazepam, which acts as a benzodiazepine anticonvulsant to manage nerve agent-induced seizures . Research has shown that diazepam delivered via the this compound prodrug can achieve a faster time to maximum plasma concentration (Tmax) and a higher maximum concentration (Cmax) compared to intramuscular injection of diazepam itself . Beyond its established role as a nerve agent antidote, this compound is a compound of significant interest in advanced drug delivery research. Innovative studies are exploring the intranasal co-administration of this compound with an exogenous converting enzyme (e.g., aminopeptidase B) to create supersaturated solutions of diazepam in situ . This strategy aims to enable the rapid and complete intranasal absorption of diazepam for the treatment of seizure emergencies, potentially offering an alternative to intravenous or intramuscular routes . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKOVYBBGBGKTA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215868
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65617-86-9
Record name Avizafone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avizafone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVIZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avizafone mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Avizafone

Introduction

This compound, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Its design as a bioprecursor prodrug addresses the low aqueous solubility of diazepam, enhancing its utility in specific clinical and emergency scenarios, such as an antidote to organophosphate nerve agent poisoning.[1][2][3] this compound itself is biologically inactive; its therapeutic effects are realized upon its rapid enzymatic conversion to the pharmacologically active diazepam.[3] This guide provides a detailed examination of the mechanism of action of this compound, from its biotransformation to its molecular interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: From Prodrug to Active Metabolite

The primary mechanism of this compound involves a two-step process: enzymatic conversion to diazepam, followed by the modulation of GABA-A receptors by diazepam.

  • Enzymatic Conversion: this compound is specifically designed to be hydrolyzed by enzymes in the blood, such as aminopeptidases, to release diazepam and lysine.[2][3][4] This biotransformation can also be achieved by co-administration with exogenous enzymes, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, a strategy explored for rapid intranasal delivery.[5] The conversion process is rapid and efficient, leading to the formation of supersaturated solutions of diazepam, which provides a strong driving force for absorption across biological membranes.[6] Studies indicate the conversion may proceed through an open ring intermediate (ORI) before the formation of diazepam.

  • Pharmacodynamic Action of Diazepam: Once formed, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[4]

This compound Mechanism of Action Signaling Pathway: this compound to Diazepam and GABA-A Receptor Modulation cluster_conversion Biotransformation cluster_action Pharmacodynamic Action This compound This compound (Water-Soluble Prodrug) Enzymes Aminopeptidases (e.g., in blood plasma or co-administered) This compound->Enzymes ORI Open Ring Intermediate Enzymes->ORI Hydrolysis Diazepam Diazepam (Active Drug) ORI->Diazepam Cyclization Lysine Lysine ORI->Lysine GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Allosteric Site Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Increases Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site

Fig 1: this compound bioactivation and subsequent GABA-A receptor modulation.

Quantitative Pharmacological Data

The efficiency of this compound's conversion to diazepam and its subsequent absorption has been quantified in several studies. The data highlight the rapid kinetics and high bioavailability achievable with this prodrug strategy.

Table 1: Enzyme Kinetics for this compound Conversion

This table summarizes the kinetic parameters of this compound conversion by a model enzyme, Aspergillus oryzae protease.

ParameterValueSource
Michaelis Constant (KM)1,501 ± 232 µM[3][6][9]
Maximum Velocity (Vmax)1,369 ± 94 µM/s[3][6][9]
Table 2: In Vivo Pharmacokinetics in Rats (Intranasal Administration)

This table presents key pharmacokinetic parameters from a study in rats following intranasal co-administration of this compound with human aminopeptidase B.[5]

Equivalent Diazepam DoseBioavailability (F)Cmax (ng/mL)Tmax (min)
0.500 mg/kg77.8% ± 6.0%71.5 ± 9.35
1.00 mg/kg112% ± 10%388 ± 318
1.50 mg/kg114% ± 7%355 ± 1875
Table 3: In Vivo Pharmacokinetics in Primates (vs. Diazepam)

This table compares the pharmacokinetic outcomes of this compound versus diazepam injection in cynomolgus monkeys.

Compound AdministeredMolar DoseRelative Plasmatic Load of DiazepamTmax of DiazepamCmax of DiazepamSource
This compound0.7 µmol/kgLower than DiazepamFaster than Diazepam-[10]
Diazepam0.7 µmol/kgHigher than this compoundSlower than this compound-[10]
This compound1.0 µmol/kgSimilar to 0.7 µmol/kg DiazepamLowerHigher[10]

Experimental Protocols

The data presented above were generated from rigorous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Enzyme Kinetics and Permeability Assay

This protocol describes the methods used to determine enzyme kinetics and the permeability of diazepam generated from this compound across a cell monolayer.[6][9]

  • Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, a model for nasal epithelium, are cultured on permeable supports until a confluent monolayer is formed.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring Transepithelial Electrical Resistance (TEER) and by performing a lucifer yellow permeability assay.

  • Prodrug/Enzyme Solution: this compound is mixed with a converting enzyme (Aspergillus oryzae protease) in an assay buffer (pH 7.4) at 32°C.

  • Permeability Study: The this compound-enzyme mixture is added to the apical side of the MDCKII-wt cell monolayer. Samples are collected from the basolateral side at various time points.

  • Concentration Analysis: Prodrug and drug concentrations in the collected samples are measured using High-Performance Liquid Chromatography (HPLC). A second derivative UV spectroscopy method can also be used to monitor the formation and potential precipitation of supersaturated diazepam.

  • Data Analysis: Enzyme kinetic parameters (KM, Vmax) are calculated from the rate of diazepam formation. The flux of diazepam across the monolayer is calculated and compared to control experiments using saturated diazepam solutions.

In Vitro Permeability Workflow Experimental Workflow: In Vitro Permeability Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Culture MDCKII-wt cells on permeable supports A2 Verify monolayer integrity (TEER, Lucifer Yellow) A1->A2 A3 Prepare this compound and Enzyme solutions in buffer A2->A3 B1 Add this compound/Enzyme mix to apical side of monolayer A3->B1 Start Experiment B2 Incubate at 32°C B1->B2 B3 Collect samples from basolateral side at time points B2->B3 C1 Measure Drug/Prodrug concentrations (HPLC) B3->C1 Analyze Samples C2 Calculate Diazepam Flux and Enzyme Kinetics (KM, Vmax) C1->C2

Fig 2: Workflow for in vitro this compound conversion and permeability studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology for assessing the absorption of diazepam after intranasal administration of this compound in an animal model.[5][11]

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Formulation Preparation: Solutions of this compound and the converting enzyme (human aminopeptidase B) are prepared in phosphate-buffered saline (PBS) and mixed immediately prior to administration.

  • Drug Administration: Animals are lightly anesthetized. A specific volume (e.g., 30 µL total) of the formulation is administered intranasally, split between the two nostrils, using a pipette.

  • Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 2, 5, 10, 15, 30, 60 minutes) post-administration. Brain tissue may also be collected.

  • Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and brain tissue are processed to extract the drug and its metabolites.

  • Concentration Analysis: Drug concentrations (this compound, diazepam) in the plasma and brain homogenates are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and bioavailability (F), by comparison to an intravenous diazepam control group.

In Vivo Pharmacokinetics Workflow Experimental Workflow: In Vivo Pharmacokinetic Study D1 Prepare this compound/Enzyme formulation in PBS D2 Administer intranasally to anesthetized rats D1->D2 D3 Collect blood/brain samples at defined time points D2->D3 D4 Process samples (plasma separation, tissue homogenization) D3->D4 D5 Quantify drug concentrations (LC-MS) D4->D5 D6 Perform Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, F) D5->D6

Fig 3: Workflow for in vivo pharmacokinetic analysis of intranasal this compound.

Conclusion

This compound represents a sophisticated application of prodrug chemistry to overcome the formulation challenges associated with diazepam. Its mechanism of action is fundamentally linked to its efficient and rapid enzymatic conversion into its active form. The resulting diazepam then functions as a classic benzodiazepine, enhancing GABAergic inhibition in the central nervous system. Quantitative studies have confirmed that this prodrug strategy allows for rapid absorption and high bioavailability, particularly via novel delivery routes like intranasal administration. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and similar prodrug systems for rapid therapeutic intervention.

References

Avizafone: A Technical Guide to the Water-Soluble Prodrug of Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Developed to overcome the poor aqueous solubility of diazepam, this compound allows for more versatile formulations, particularly for rapid administration routes like intramuscular injection and intranasal delivery.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Chemical Properties and Structure

This compound is chemically designated as (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide.[1][5] It is a dipeptide-based molecule, specifically a L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, which links a hydrophilic amino acid moiety to the diazepam precursor.[6] This conjugation is key to its enhanced water solubility.[6]

PropertyValueSource
IUPAC Name (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[5][7]
Synonyms Pro-diazepam, Avizafonum[7][8]
CAS Number 65617-86-9[1]
Molecular Formula C22H27ClN4O3[1][7]
Molecular Weight 430.9 g/mol [1][5]

The synthesis of this compound typically involves a two-step process.[6][9] The initial step is the reaction between 5-chloro-2-methyl-aminobenzophenone, a precursor to the diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected lysine-glycine dipeptide.[6][9] This is followed by a deprotection step to yield the final this compound compound.[6] The S-configuration of the amino acid residue is crucial for its recognition by the converting enzymes.[6]

Mechanism of Action: Enzymatic Conversion to Diazepam

This compound itself is biologically inactive.[6] Its therapeutic effects are exerted after its conversion to the active drug, diazepam.[3] This bioactivation is a rapid process mediated by enzymatic hydrolysis in the blood and liver.[3][8][10] Aminopeptidases are the primary enzymes responsible for this conversion.[6][8]

The metabolic cascade involves the enzymatic cleavage of the peptide bond, releasing the active diazepam molecule.[6] Human aminopeptidase (B13392206) B has been identified as a key enzyme in this process.[6] The mechanism involves hydrolysis to form an open-ring intermediate, which then cyclizes to form diazepam.[4][6]

Below is a diagram illustrating the metabolic conversion pathway of this compound.

Avizafone_Metabolism Metabolic Conversion of this compound to Diazepam This compound This compound (Water-Soluble Prodrug) Intermediate Open-Ring Intermediate This compound->Intermediate Enzymatic Hydrolysis Diazepam Diazepam (Active Drug) Intermediate->Diazepam Cyclization Enzymes Aminopeptidases (e.g., Human Aminopeptidase B) Enzymes->this compound

Metabolic pathway of this compound.

Pharmacokinetics

The primary advantage of this compound lies in its pharmacokinetic profile, which allows for rapid achievement of therapeutic diazepam concentrations.

Human Pharmacokinetic Data

A clinical study in healthy volunteers demonstrated that intramuscular injection of this compound leads to a faster onset and higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[11][12]

ParameterThis compound (20 mg, IM)Diazepam (11.3 mg, IM)Source
Diazepam Cmax 231 ng/mL148 ng/mL[11][12]
Time to Cmax Faster with this compoundSlower[11][12]
AUC EqualEqual[11][12]
Preclinical Pharmacokinetic Data (Rats)

Studies in rats investigating intranasal co-administration of this compound with the converting enzyme human aminopeptidase B have shown rapid and complete absorption of diazepam.[13]

This compound Dose (equivalent to Diazepam)BioavailabilityCmaxTime to CmaxSource
0.500 mg/kg77.8% ± 6.0%71.5 ± 9.3 ng/mL5 minutes[2][13]
1.00 mg/kg112% ± 10%388 ± 31 ng/mL8 minutes[2][13]
1.50 mg/kg114% ± 7%355 ± 187 ng/mL5 minutes[2][13]

Enzymatic Conversion Kinetics

The kinetics of this compound conversion have been studied using various enzymes. For instance, the conversion by Aspergillus oryzae protease has been characterized, providing insights into the rate of diazepam formation.[4][6]

EnzymeKmVmaxSource
Aspergillus oryzae protease 1,501 ± 232 µM1,369 ± 94 µM/s[6][14]

Experimental Protocols

Quantification of Diazepam in Plasma

A common methodology for quantifying plasma concentrations of diazepam following this compound administration involves a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[11][12]

Below is a generalized workflow for such an experiment.

Experimental_Workflow General Workflow for Pharmacokinetic Analysis cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Administration This compound/Diazepam Administration (e.g., IM) Sampling Blood Sampling (Time course) Administration->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Extraction Solid Phase or Liquid-Liquid Extraction of Diazepam Centrifugation->Extraction LCMS LC/MS-MS Analysis Extraction->LCMS Quantification Quantification of Diazepam Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental) Quantification->PK_Modeling

Workflow for pharmacokinetic studies.

Protocol Steps:

  • Study Design: An open, randomized, single-dose, cross-over design is often employed.[11][12]

  • Drug Administration: Subjects receive intramuscular injections of this compound or diazepam.[11][12]

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Extraction: Diazepam is extracted from the plasma matrix using techniques like solid-phase extraction or liquid-liquid extraction.

  • LC/MS-MS Analysis: The extracted samples are analyzed using a validated LC/MS-MS method to determine the concentration of diazepam.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental and/or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11][12]

In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies are conducted using cell monolayers, such as Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, which serve as a model for the nasal epithelium.[15]

Protocol Steps:

  • Cell Culture: MDCKII-wt cells are cultured on permeable supports until a confluent monolayer is formed.

  • Integrity Check: The integrity of the cell monolayer is verified by measuring transepithelial electrical resistance (TEER) and using permeability markers like lucifer yellow.[15]

  • Drug Application: A solution containing this compound and a converting enzyme (e.g., Aspergillus oryzae protease) is applied to the apical side of the cell monolayer.[15]

  • Sampling: Samples are collected from the basolateral side at various time points.

  • Concentration Measurement: The concentration of diazepam that has permeated through the monolayer is measured using HPLC.[15]

  • Flux Calculation: The flux of diazepam across the cell monolayer is calculated to determine the permeability.

Therapeutic Applications and Research

This compound has been primarily researched as a rapid-acting anticonvulsant and an antidote for organophosphate nerve agent poisoning, where quick intramuscular administration is crucial.[3][8] Its enhanced water solubility makes it suitable for use in auto-injectors, often in combination with other antidotes like atropine (B194438) and pralidoxime.[11][12]

Furthermore, the co-administration of this compound with a converting enzyme is being investigated as a novel approach for rapid intranasal delivery of diazepam for the treatment of seizure emergencies like status epilepticus.[4][6] This method aims to generate supersaturated solutions of diazepam in situ, thereby increasing the driving force for permeation across the nasal mucosa.[4]

Conclusion

This compound represents a significant advancement in the formulation and delivery of diazepam. Its nature as a water-soluble prodrug allows for rapid and efficient administration, leading to a faster onset of therapeutic action compared to conventional diazepam formulations. The ongoing research into novel delivery systems, such as intranasal co-administration with converting enzymes, highlights the potential of this compound to improve the management of acute seizures and chemical agent exposure. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the clinical and formulation science applications of this compound.

References

The Enzymatic Bridge: A Technical Guide to the Conversion of Avizafone to Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of avizafone, a water-soluble prodrug, into its active counterpart, diazepam. This compound's design as a bioprecursor addresses the low aqueous solubility of diazepam, offering a promising avenue for rapid administration, particularly in emergency scenarios such as the treatment of organophosphate nerve agent poisoning and seizure emergencies.[1][2][3] This document details the enzymatic pathways, reaction kinetics, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction to this compound as a Diazepam Prodrug

This compound, chemically (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is a peptide prodrug that undergoes rapid in vivo hydrolysis to yield diazepam and the amino acid lysine.[3][4] This conversion is facilitated by endogenous enzymes, primarily aminopeptidases, found in the plasma.[1][3][4] The primary advantage of this compound lies in its enhanced water solubility compared to diazepam, allowing for the formulation of aqueous solutions for intramuscular or intranasal administration.[2][5]

Enzymatic Conversion Pathways

The conversion of this compound to diazepam is a hydrolytic process that can be catalyzed by various enzymes. In vivo, this transformation is primarily carried out by plasma aminopeptidases.[1][4] For in vitro applications and novel drug delivery systems, other enzymes have been successfully employed.

Key Enzymes in this compound Hydrolysis
  • Aminopeptidases (in vivo): Plasma aminopeptidases are the primary catalysts for the rapid in vivo conversion of this compound.[3][4]

  • Aspergillus oryzae Protease (A.O. Protease) (in vitro): This commercially available enzyme has been effectively used to convert this compound to diazepam in experimental settings, particularly for creating supersaturated diazepam solutions for enhanced mucosal permeation.[6][7][8]

  • Human Aminopeptidase (B13392206) B (APB) (in vitro): APB is another enzyme investigated for the co-administration with this compound, especially in the context of intranasal delivery systems.[1][9] this compound has also been shown to act as a stabilizer for APB during lyophilization.[1][10]

The Two-Step Conversion Process

The enzymatic hydrolysis of this compound to diazepam proceeds through a two-step reaction involving an open-ring intermediate (ORI).[11]

  • Enzymatic Cleavage: An aminopeptidase or other suitable protease cleaves the peptide bond in this compound.

  • Spontaneous Cyclization: This cleavage results in the formation of an unstable open-ring intermediate which then spontaneously cyclizes to form the stable diazepam molecule.[11]

The following diagram illustrates this conversion pathway:

G This compound This compound ORI Open-Ring Intermediate This compound->ORI Enzymatic Hydrolysis Lysine Lysine This compound->Lysine Co-product Diazepam Diazepam ORI->Diazepam Spontaneous Cyclization Enzyme Aminopeptidase / A.O. Protease / Human Aminopeptidase B Enzyme->this compound

Fig. 1: Enzymatic conversion pathway of this compound to diazepam.

Quantitative Analysis of this compound Conversion

The efficiency of the enzymatic conversion of this compound to diazepam has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data.

In Vivo Pharmacokinetic Parameters

Studies in humans and monkeys have demonstrated the rapid in vivo conversion of this compound.

ParameterHumanMonkeyReference
Conversion Half-Life 4.2 min2.7 min[4]

A clinical study in healthy volunteers comparing intramuscular injection of this compound and diazepam yielded the following pharmacokinetic data for diazepam.

ParameterThis compound (20 mg)Diazepam (11.3 mg)Reference
Cmax (ng/mL) 231148[4][12]
tmax Faster with this compoundSlower than this compound[4][12]
AUC EquivalentEquivalent[4][12]
Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, AUC: Area under the curve.
In Vitro Enzyme Kinetics

The kinetics of this compound conversion by Aspergillus oryzae protease have been determined, providing valuable data for the development of in vitro systems.

EnzymeKм (μM)Vmax (μM/s)Reference
Aspergillus oryzae Protease 1,501 ± 2321,369 ± 94[5][6][13]
Kм: Michaelis constant, Vmax: Maximum reaction velocity.

Experimental Protocols

This section outlines the methodologies for key experiments related to the enzymatic conversion of this compound.

In Vitro Enzyme Kinetic Assay (Aspergillus oryzae Protease)

This protocol is based on studies investigating the kinetics of this compound conversion by A.O. protease.[6][13]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solutions in Assay Buffer (pH 7.4) C Incubate this compound and A.O. Protease at 32°C A->C B Prepare A.O. Protease Solution in Assay Buffer B->C D Measure Prodrug and Drug Concentrations over Time via HPLC C->D E Calculate Kinetic Parameters (Kм and Vmax) D->E

Fig. 2: Workflow for in vitro enzyme kinetic assay.

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of this compound and Aspergillus oryzae protease in an appropriate assay buffer (e.g., pH 7.4) to mimic physiological conditions.[6][7]

  • Reaction Initiation: Initiate the enzymatic reaction by mixing the this compound and protease solutions in a temperature-controlled environment, typically at 32°C.[6][7]

  • Sampling: Collect aliquots from the reaction mixture at various time points.

  • Analysis: Quantify the concentrations of this compound and diazepam in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][13]

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax values.[5]

In Vivo Pharmacokinetic Study in Humans

This protocol is a summary of the methodology used in a clinical trial comparing intramuscular this compound and diazepam.[4][12]

Study Design:

  • An open, randomized, single-dose, three-way, cross-over design is employed.[4][12]

  • Subjects receive intramuscular injections of:

    • This compound (e.g., 20 mg)

    • Diazepam (e.g., 11.3 mg - equimolar to the this compound dose)

    • This compound in combination with other agents if applicable (e.g., with atropine (B194438) and pralidoxime).[4][12]

Methodology:

  • Drug Administration: Administer the assigned treatment to the subjects via intramuscular injection.[4]

  • Blood Sampling: Collect blood samples at predetermined time intervals post-injection.

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the plasma concentrations of diazepam using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS).[4]

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental and compartmental modeling to determine key pharmacokinetic parameters like Cmax, tmax, and AUC.[4][12]

In Vitro Permeability Study

This protocol is based on studies assessing the permeability of diazepam generated from this compound across a cell monolayer, a model for the nasal epithelium.[6][13]

G cluster_setup Experimental Setup cluster_experiment Permeability Experiment cluster_analysis Analysis A Culture MDCKII-wt Cell Monolayers on Transwell Inserts B Verify Monolayer Integrity (TEER and Lucifer Yellow Assay) A->B C Add this compound and Enzyme Mixture to Apical Side of Monolayer B->C D Add Drug-Free Buffer to Basolateral Side E Sample from Basolateral Side Over Time D->E F Quantify Diazepam Concentration via HPLC E->F G Calculate Diazepam Flux F->G

References

Avizafone: A Technical Guide to a Water-Soluble Diazepam Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, a water-soluble prodrug of diazepam, represents a significant advancement in the formulation and administration of benzodiazepines, particularly in emergency medicine.[1][2][3] Developed to overcome the poor aqueous solubility of its parent compound, diazepam, this compound allows for rapid and reliable intramuscular or intranasal administration.[1][4][5] This technical guide provides an in-depth overview of this compound, consolidating key data on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug development, and medical research.

Core Chemical and Physical Properties

This compound, chemically named (2S)-2,6-diamino-N-{[-(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is designed for enhanced solubility while maintaining the therapeutic efficacy of diazepam upon metabolic conversion.[1][6] Its peptide-based structure facilitates dissolution in aqueous solutions, a critical feature for parenteral formulations.[7][8] While extensively described as "water-soluble," precise quantitative solubility data is not widely published.

PropertyDataReference
IUPAC Name (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[6]
Synonyms Pro-Diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide[1][5]
CAS Number 65617-86-9[6]
Molecular Formula C22H27ClN4O3[6]
Molar Mass 430.93 g·mol−1[1]
Melting Point >151°C (decomposition)[9]
Solubility Slightly soluble in Water, Methanol; Soluble in DMSO[7][9]

Synthesis and Formulation

The synthesis of this compound involves the coupling of a hydrophilic dipeptide moiety (L-lysyl-glycine) to a diazepam precursor.[8] The process is typically conducted as a two-step procedure to yield this compound as a dihydrochloride (B599025) or dihydrobromide salt, enhancing its stability and solubility.[7][10]

Experimental Protocol: Synthesis of this compound Dihydrochloride

This protocol is a representative synthesis based on published literature.[10][11]

  • Activation and Coupling: (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected lysine-glycine dipeptide) is coupled with 5-chloro-2-methyl-aminobenzophenone. The coupling is typically mediated by standard peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Deprotection: The benzyloxycarbonyl (Cbz) protecting groups on the lysine (B10760008) moiety are removed. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or under acidic conditions.

  • Salt Formation and Purification: Following deprotection, the resulting this compound free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent. The crude product is then purified, often by recrystallization or preparative reversed-phase HPLC (RP-HPLC), to yield chirally pure S-avizafone dihydrochloride with >99% purity.[1][12] The final product is dried under vacuum.

Mechanism of Action

Metabolic Conversion to Diazepam

This compound is a prodrug that requires in vivo metabolic activation to exert its pharmacological effects.[5][13] Following administration, it is rapidly hydrolyzed by endogenous plasma enzymes, specifically aminopeptidases, which cleave the peptide bond.[7][14][15] This enzymatic action releases the active metabolite, diazepam, along with the lysine-glycinamide promoiety.[15] Human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme capable of this bioconversion.[1][16]

G AVZ This compound (Water-Soluble Prodrug) ENZ Plasma Aminopeptidases (e.g., Aminopeptidase B) AVZ->ENZ DZP Diazepam (Active Lipophilic Metabolite) ENZ->DZP Hydrolysis PRO Lysine-Glycinamide (Promoieity) ENZ->PRO Hydrolysis

Caption: Metabolic conversion of this compound to Diazepam.

Pharmacodynamic Action of Diazepam

Once formed, diazepam acts on the central nervous system by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor.[10][16] Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[10][17] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing widespread inhibitory effects, which manifest as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[10][16]

G cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel is part of GABA_R->Cl_Channel Increases opening frequency Effect Neuronal Hyperpolarization (Inhibitory Effect) Cl_Channel->Effect DZP Diazepam DZP->GABA_R Binds to Allosteric Site GABA GABA GABA->GABA_R Binds to Active Site Cl_ion Cl⁻ Ions Cl_ion->Cl_Channel Influx

Caption: Mechanism of action of Diazepam at the GABA-A receptor.

Long-Term Signaling Effects

Prolonged exposure to diazepam can lead to pharmacological tolerance, a phenomenon linked to the downregulation of GABA-A receptors.[17][18] Research indicates this is mediated by specific intracellular signaling cascades. One identified pathway involves the activation of Phospholipase Cδ (PLCδ) downstream of the GABA-A receptor, leading to an increase in intracellular calcium (Ca2+) and subsequent activation of the phosphatase calcineurin.[17] This cascade ultimately promotes the dynamin-dependent internalization of GABA-A receptors, reducing their number at the synapse.[17] A separate pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs), also leading to a Ca2+ influx, which then activates Protein Kinase A (PKA) and transcription factors like CREB and ICER, resulting in the transcriptional repression of GABA-A receptor subunit genes.[18]

G DZP Prolonged Diazepam Exposure GABA_R GABA-A Receptor DZP->GABA_R PLC PLCδ Activation GABA_R->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Calcineurin Calcineurin Activation Ca->Calcineurin Internalization GABA-A Receptor Internalization Calcineurin->Internalization

Caption: PLCδ/Calcineurin pathway for Diazepam-induced receptor downregulation.

Pharmacokinetics

The primary pharmacokinetic advantage of this compound is its ability to deliver diazepam into the systemic circulation rapidly and at high concentrations following intramuscular injection.[11][19]

Human Pharmacokinetic Data

A human clinical study directly compared the intramuscular injection of this compound (20 mg) with diazepam (11.3 mg). The results demonstrated that this compound administration leads to a significantly higher maximum plasma concentration (Cmax) of diazepam and a shorter time to reach Cmax (Tmax) compared to the direct injection of diazepam itself.[11] The total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administration routes.[11]

ParameterThis compound (20 mg, IM) → DiazepamDiazepam (11.3 mg, IM)Reference
Cmax 231 ng/mL148 ng/mL[11]
Tmax Faster than Diazepam IMSlower than this compound IM[11]
AUC Equal to Diazepam IMEqual to this compound IM[11]

Table: Comparative Pharmacokinetics in Humans (Intramuscular)

Animal Pharmacokinetic Data

Studies in rats investigating intranasal (IN) co-administration of this compound with the converting enzyme human aminopeptidase B (APB) also showed rapid absorption and high bioavailability.[5][20][21]

Dose (Diazepam Equivalent)BioavailabilityCmax (Plasma)Tmax (Plasma)Reference
0.50 mg/kg (IN)77.8% ± 6.0%71.5 ± 9.3 ng/mL5 minutes[20][21]
1.00 mg/kg (IN)112% ± 10%388 ± 31 ng/mL8 minutes[20][21]
1.50 mg/kg (IN)114% ± 7%355 ± 187 ng/mL5 minutes[20][21]

Table: Pharmacokinetics in Rats (Intranasal Co-administration with APB)

Analytical Methodologies

Accurate quantification of this compound and its metabolite diazepam is crucial for pharmacokinetic and formulation studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[8][13]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of diazepam (from this compound), atropine (B194438), and pralidoxime (B1201516).[13]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add an internal standard solution (e.g., diazepam-d5 (B593411) in acetonitrile).

    • Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • HPLC System: Standard HPLC system with a binary pump and autosampler.

    • Column: X-Terra MS C8 (100 mm x 2.1 mm, 3.5 µm particle size).[13]

    • Mobile Phase A: 2 mM formate (B1220265) buffer, pH 3.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.[13]

    • Gradient: A stepwise gradient is employed to separate the analytes.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI), positive ion mode.[8][13]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Diazepam: m/z 285.2 → 193.1.[8][22]

  • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of diazepam in the unknown samples based on the peak area ratio relative to the internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (diazepam-d5) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Cent Centrifuge Precip->Cent Super Collect Supernatant Cent->Super HPLC HPLC Separation (C8 Column) Super->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of Diazepam from plasma.

Applications and Efficacy

The primary application of this compound is as a rapidly acting anticonvulsant, particularly as an antidote for poisoning by organophosphate nerve agents like soman (B1219632) and sarin.[1][15] It is a component of the French Army's three-drug auto-injector, which also contains atropine and pralidoxime.[4][15] Efficacy studies in animal models have shown that this compound can be more effective than diazepam in certain scenarios, particularly in preventing respiratory distress, though optimal dosing may differ. When used against soman-induced seizures in primates, a higher molar dose of this compound was required to achieve the same protective effect as diazepam, which was attributed to pharmacokinetic differences.[12][19] The rapid absorption and high peak plasma concentrations make this compound a valuable tool in emergency situations where immediate seizure control is critical.[11][19]

Conclusion

This compound successfully addresses the formulation challenges of diazepam by providing a water-soluble alternative that enables rapid and effective parenteral administration. Its well-characterized conversion to the active drug, diazepam, and its favorable pharmacokinetic profile—marked by a rapid onset and high peak concentration—underscore its value in emergency medicine, especially in military and civilian response to chemical threats. The detailed analytical methods and experimental protocols summarized in this guide provide a foundation for further research and development in the field of prodrug design and emergency therapeutics.

References

Avizafone as an Organophosphate Poisoning Antidote: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their severe neurotoxicity.[1] Poisoning incidents, whether accidental or intentional, necessitate rapid and effective medical countermeasures. The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] This inhibition leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle fasciculations to seizures, respiratory failure, and death.[1][4] Standard treatment protocols typically involve a combination of an anticholinergic agent like atropine (B194438), an oxime to reactivate AChE, and an anticonvulsant.[5] Diazepam, a benzodiazepine (B76468), is a cornerstone of this therapeutic regimen, aimed at controlling OP-induced seizures and reducing subsequent brain damage.[6][7] However, diazepam's low water solubility and variable absorption after intramuscular injection can limit its effectiveness in emergency situations.[6] Avizafone, a water-soluble prodrug of diazepam, has been developed to overcome these limitations, offering a more reliable and rapidly acting alternative for the management of OP poisoning.[8] This technical guide provides an in-depth overview of this compound, its mechanism of action, synthesis, and the experimental evidence supporting its use as an antidote to organophosphate poisoning.

Mechanism of Action

Organophosphate Poisoning and the Cholinergic Crisis

Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE).[2] This phosphorylation inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[2][4]

This overstimulation, known as a cholinergic crisis, manifests as a wide array of symptoms. Muscarinic effects include bradycardia, miosis (pupil constriction), salivation, lacrimation, urination, defecation, and bronchospasm. Nicotinic effects involve muscle fasciculations, cramping, and eventually paralysis. In the central nervous system (CNS), the excess ACh can lead to anxiety, confusion, ataxia, seizures, and respiratory depression.[1] Seizures are a particularly dangerous consequence of severe OP poisoning and are a major contributor to morbidity and mortality.[6]

This compound: A Prodrug Approach

This compound (L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide) is a water-soluble peptide prodrug of diazepam.[8] Its design addresses the poor aqueous solubility of diazepam, which can hinder its rapid administration and absorption in emergency settings. Following administration, this compound is rapidly hydrolyzed by endogenous plasma enzymes, such as aminopeptidases, to release the active drug, diazepam, and the amino acid lysine.[8]

The enzymatic conversion of this compound to diazepam is a key feature of its mechanism. In vitro studies have identified enzymes like Aspergillus oryzae protease and human aminopeptidase (B13392206) B as capable of this conversion.[9][10] This biotransformation occurs quickly, with a reported half-life of conversion in the order of minutes in both monkeys and humans.[8]

Diazepam's Role in Counteracting Neurotoxicity

The active metabolite, diazepam, is a benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[11][12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[6][13] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[13]

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[5][7] By amplifying GABAergic inhibition in the CNS, diazepam effectively counteracts the hyperexcitability and seizures induced by organophosphate poisoning.[14]

Data Presentation

Pharmacokinetic Parameters of this compound and Diazepam

The following tables summarize key pharmacokinetic parameters of diazepam following the administration of this compound or diazepam itself in various species. These data highlight the rapid absorption and higher peak concentrations achieved with the prodrug this compound.

Species Administration Route Dose (this compound) Dose (Diazepam) Cmax (ng/mL) Tmax (min) Bioavailability (%) Reference
Rat Intranasal (with aminopeptidase B)0.500 mg/kg equivalent-71.5 ± 9.3577.8 ± 6.0[10][15]
Rat Intranasal (with aminopeptidase B)1.00 mg/kg equivalent-388 ± 318112 ± 10[10][15]
Rat Intranasal (with aminopeptidase B)1.50 mg/kg equivalent-355 ± 1875114 ± 7[10][15]
Human Intramuscular20 mg-231Faster than Diazepam-[8][12]
Human Intramuscular-11.3 mg148--[8][12]
Human Intramuscular (with Atropine & Pralidoxime)20 mg--Increased vs. This compound alone-[8][12]
Efficacy of this compound in Animal Models of Organophosphate Poisoning

The efficacy of this compound has been evaluated in various animal models of OP poisoning, often in combination with other standard antidotes.

Animal Model Organophosphate This compound Dose Co-administered Antidotes Key Findings Reference
Guinea Pig Sarin (4x LD50)3.5 mg/kgAtropine (3 or 33.8 mg/kg), Pralidoxime (B1201516) (32 mg/kg)This compound prevented respiratory difficulties observed with diazepam when co-administered with a high dose of atropine.[16]
Guinea Pig Soman (B1219632) (1 or 2x LD50)3.5 mg/kgAtropine (3 or 33.8 mg/kg), Pralidoxime (32 mg/kg)This compound showed better efficacy in preventing early mortality and seizures compared to diazepam, especially with a lower atropine dose.[4]
Cynomolgus Monkey Soman1 µmol/kgAtropine, PralidoximeAt a higher molar dose, this compound provided similar neuroprotection to a lower dose of diazepam.[17]
Cynomolgus Monkey Soman-Atropine, HI-6The combination of atropine/HI-6/prodiazepam (this compound) offered better protection against soman toxicity compared to atropine/pralidoxime/diazepam.[18]

Experimental Protocols

Synthesis of this compound Dihydrochloride (B599025)

The synthesis of this compound is typically a two-step process starting from 5-chloro-2-methyl-aminobenzophenone.[2][19]

Step 1: Synthesis of (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate (Intermediate 3)

  • Suspend finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (dipeptide 2) in anhydrous 1,2-dimethoxyethane (B42094) under a nitrogen atmosphere.

  • Cool the suspension to -20°C using a dry ice-acetone bath.

  • Add N-methylmorpholine and isobutyl chloroformate to the cooled suspension.

  • Stir the resulting mixture at -20°C for 1 hour.

  • In a separate flask, dissolve 5-chloro-2-methyl-aminobenzophenone (1) in anhydrous 1,2-dimethoxyethane and cool to -20°C.

  • Add the solution from step 5 to the reaction mixture from step 4.

  • Allow the reaction to proceed, monitoring for completion.

  • Isolate and purify the intermediate product (3).

Step 2: Synthesis of (S)-6-((2-((2-Benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diaminium chloride (this compound Dihydrochloride, 4)

  • Dissolve the intermediate (3) in dry dichloromethane (B109758) (CH2Cl2) under a nitrogen atmosphere.

  • Cool the solution to -70°C.

  • Add a pre-cooled solution of boron trichloride (B1173362) (BCl3) in CH2Cl2.

  • Stir the mixture under anhydrous conditions at -70°C for 30 minutes.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Add fresh dry CH2Cl2 and evaporate again to dryness to yield this compound dihydrochloride (4).

In Vivo Efficacy Study in a Guinea Pig Model of Soman Poisoning

This protocol is a representative example of how the efficacy of this compound is evaluated in an animal model.

Animals: Male Dunkin-Hartley guinea pigs.

Pre-treatment:

Intoxication:

  • Challenge the animals with a subcutaneous (s.c.) injection of soman (e.g., 1 or 2x LD50).

Treatment:

  • One minute after intoxication, administer the therapeutic regimen via intramuscular (i.m.) injection.

    • Control Group: Saline solution.

    • Treatment Group 1: Atropine (e.g., 3 or 33.8 mg/kg) and pralidoxime chloride (32 mg/kg).

    • Treatment Group 2: Atropine, pralidoxime, and diazepam (e.g., 2 mg/kg).

    • Treatment Group 3: Atropine, pralidoxime, and this compound (e.g., 3.5 mg/kg).

Monitoring and Endpoints:

  • Survival: Record mortality over a 24-hour period.

  • Clinical Signs: Observe for signs of cholinergic toxicity such as salivation, tremors, and convulsions.[20]

  • Respiratory Function: Monitor respiratory parameters (e.g., minute ventilation) using methods like whole-body plethysmography.

  • Electroencephalography (EEG): Record brain electrical activity to detect seizure occurrence and severity.

  • Neuropathology: At the end of the study, perfuse the brains and perform histological analysis to assess for neuronal damage.

Mandatory Visualizations

Signaling Pathways

organophosphate_poisoning_and_avizafone_moa cluster_synapse Cholinergic Synapse cluster_neuron Postsynaptic Neuron (CNS) OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis ACh_Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->ACh_Receptor Binding & Activation Overstimulation Neuronal Hyperexcitability (Seizures) ACh_Receptor->Overstimulation Leads to Synaptic_Cleft Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Inhibition Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation This compound This compound Plasma_Enzymes Plasma Enzymes This compound->Plasma_Enzymes Plasma_Enzymes->Diazepam Conversion Hyperpolarization->Overstimulation Counteracts

Caption: Mechanism of OP poisoning and this compound's action.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_monitoring Data Collection & Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Instrumentation Surgical Implantation of EEG/ECG Telemetry Animal_Model->Instrumentation Pretreatment Administer Pyridostigmine (Pre-treatment) Instrumentation->Pretreatment Intoxication Challenge with Organophosphate (e.g., Soman, s.c.) Pretreatment->Intoxication Treatment_Admin Administer Antidote Regimen (i.m.) (e.g., Atropine + Pralidoxime + this compound) Intoxication->Treatment_Admin Monitoring Continuous Monitoring: - Survival - Clinical Signs - EEG / Respiratory Function Treatment_Admin->Monitoring Sample_Collection Collect Blood/Tissue Samples (Pharmacokinetics/Biomarkers) Treatment_Admin->Sample_Collection Histopathology Perform Neuropathological Analysis Post-mortem Monitoring->Histopathology Data_Analysis Statistical Analysis of Collected Data Monitoring->Data_Analysis Sample_Collection->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound represents a significant advancement in the treatment of organophosphate poisoning. As a water-soluble prodrug of diazepam, it overcomes the formulation and administration challenges associated with its active metabolite. The rapid enzymatic conversion of this compound to diazepam in the bloodstream ensures a quick onset of anticonvulsant action, which is critical in managing the life-threatening seizures induced by OP agents. Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound, often showing advantages over direct diazepam administration in terms of speed of action and prevention of neurological damage. For researchers and drug development professionals, this compound serves as a prime example of a successful prodrug strategy to enhance the therapeutic utility of an established drug. Further research could focus on optimizing combination therapies incorporating this compound and exploring its potential in other emergency medical scenarios requiring rapid benzodiazepine action.

References

Avizafone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the widely-used benzodiazepine, diazepam.[1][2][3] Its primary clinical application has been as an antidote to poisoning with organophosphate nerve agents, where its enhanced water solubility allows for rapid intramuscular administration.[1][2] Developed by the French military, this compound circumvents the poor aqueous solubility of diazepam, facilitating its use in emergency autoinjectors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is chemically designated as (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide.[4] It is a dipeptide derivative, consisting of L-lysine and glycine, linked to the N-methylated anilide of 2-benzoyl-4-chloroaniline. The presence of the basic amino groups of the lysine (B10760008) moiety contributes to its enhanced water solubility, particularly when formulated as a salt.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[4]
CAS Number 65617-86-9[6]
Molecular Formula C₂₂H₂₇ClN₄O₃[6]
Molecular Weight 430.93 g/mol [6]
SMILES CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C--INVALID-LINK--N
InChI InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1[3]
InChIKey LTKOVYBBGBGKTA-SFHVURJKSA-N[3]
Synonyms Pro-diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide[6]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
LogP (calculated) 1.9[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 5[4]
Topological Polar Surface Area 119 Ų[4]
Water Solubility Water-soluble, slightly soluble[1][7]
pKa Data not available
Melting Point >151°C (decomposition)

Pharmacokinetics and Metabolism

This compound is an inactive prodrug that undergoes rapid biotransformation to the pharmacologically active diazepam.[1][2] Its pharmacokinetic profile is characterized by this rapid conversion, leading to a quick onset of diazepam's effects.

Absorption and Bioavailability

This compound can be administered via intramuscular or intranasal routes.

  • Intramuscular (IM) Injection: After IM injection in humans, this compound leads to a more rapid achievement of higher peak plasma concentrations (Cmax) of diazepam compared to an equimolar dose of diazepam itself, while the overall exposure (AUC) is similar.[9]

  • Intranasal (IN) Administration: In preclinical studies, intranasal co-administration of this compound with a converting enzyme resulted in rapid and high bioavailability of diazepam.[10][11]

Table 3: Pharmacokinetic Parameters of Diazepam following this compound Administration

Route of AdministrationSpeciesDose (this compound)Diazepam CmaxDiazepam TmaxBioavailability
IntramuscularHuman20 mg231 ng/mLFaster than IM diazepamEquivalent AUC to IM diazepam[9]
Intranasal (with aminopeptidase (B13392206) B)Rat0.500 mg/kg diazepam equivalent71.5 ± 9.3 ng/mL5 min77.8% ± 6.0%[10][11]
Intranasal (with aminopeptidase B)Rat1.00 mg/kg diazepam equivalent388 ± 31 ng/mL8 min112% ± 10%[10][11]
Intranasal (with aminopeptidase B)Rat1.50 mg/kg diazepam equivalent355 ± 187 ng/mL5 min114% ± 7%[10][11]
Metabolism

The metabolic conversion of this compound to diazepam is a two-step process initiated by enzymatic hydrolysis.

  • Enzymatic Cleavage: Plasma aminopeptidases, such as human aminopeptidase B or exogenous enzymes like Aspergillus oryzae protease, hydrolyze the peptide bond, cleaving off the L-lysyl-glycine moiety.[5][12] This results in the formation of an unstable open-ring intermediate.

  • Spontaneous Cyclization: The open-ring intermediate rapidly and spontaneously cyclizes under physiological conditions to form diazepam.

This metabolic pathway is depicted in the following diagram:

This compound Metabolism Metabolic Conversion of this compound to Diazepam This compound This compound Intermediate Open-Ring Intermediate This compound->Intermediate Enzymatic Hydrolysis Enzyme Aminopeptidases (e.g., human aminopeptidase B) Diazepam Diazepam (Active) Intermediate->Diazepam Spontaneous Cyclization LysGly L-lysyl-glycine Intermediate->LysGly

Metabolic pathway of this compound to Diazepam.

Experimental Protocols

Synthesis of this compound Dihydrochloride (B599025)

While a detailed, step-by-step protocol is proprietary, the synthesis of this compound dihydrochloride is reported to be a two-step procedure.[13]

Starting Materials:

  • 5-chloro-2-methyl-aminobenzophenone

  • (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected L-lysyl-glycine dipeptide)

General Procedure:

  • Coupling Reaction: The protected L-lysyl-glycine dipeptide is coupled with 5-chloro-2-methyl-aminobenzophenone. This step likely involves the activation of the carboxylic acid of the dipeptide, for example, using a carbodiimide (B86325) reagent or by forming a mixed anhydride (B1165640), followed by nucleophilic attack by the secondary amine of the benzophenone (B1666685) derivative.

  • Deprotection: The protecting groups (benzyloxycarbonyl, Cbz) on the lysine moiety are removed, typically by catalytic hydrogenation, to yield this compound. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

A conceptual workflow for the synthesis is illustrated below:

This compound Synthesis Workflow Conceptual Workflow for this compound Synthesis cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection and Salt Formation StartingMaterials Starting Materials: - 5-chloro-2-methyl-aminobenzophenone - Protected Lys-Gly dipeptide Coupling Coupling Reaction (e.g., mixed anhydride method) StartingMaterials->Coupling Protectedthis compound Protected this compound Intermediate Coupling->Protectedthis compound Deprotection Deprotection (e.g., catalytic hydrogenation) Protectedthis compound->Deprotection AvizafoneBase This compound (Free Base) Deprotection->AvizafoneBase SaltFormation Salt Formation (Treatment with HCl) AvizafoneBase->SaltFormation FinalProduct This compound Dihydrochloride SaltFormation->FinalProduct

Conceptual workflow for the synthesis of this compound.
Analytical Methodologies

The quality control and quantification of this compound in pharmaceutical formulations and biological matrices are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.[14] While a universal standard protocol is not available, a typical reversed-phase HPLC method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.

  • Detection: UV detection, typically in the range of 230-254 nm.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For the quantification of this compound and diazepam in biological samples (e.g., plasma), a more sensitive and selective LC-MS/MS method is employed.[9] This involves:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix.

  • Chromatography: Similar to HPLC, using a C18 column to separate this compound, diazepam, and an internal standard.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):

¹H NMR and ¹³C NMR spectroscopy, along with mass spectrometry, are essential for the structural elucidation and confirmation of the identity of this compound.[13]

Conclusion

This compound serves as a prime example of successful prodrug design, effectively overcoming the formulation challenges associated with its active metabolite, diazepam. Its enhanced water solubility allows for rapid administration in critical situations, such as nerve agent poisoning. This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and analytical methodologies for this compound, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research could focus on obtaining precise quantitative data for its physicochemical properties and developing standardized, publicly available protocols for its synthesis and quality control.

References

An In-depth Technical Guide on the Pharmacology of Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Avizafone, a water-soluble peptide prodrug of diazepam, represents a significant advancement in benzodiazepine (B76468) delivery, particularly for emergency scenarios.[1][2] Its primary advantage lies in its enhanced aqueous solubility compared to its active metabolite, diazepam, allowing for rapid administration and absorption.[2] This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action

This compound is biologically inactive and functions as a bioprecursor prodrug.[2] Its therapeutic effects are realized upon its conversion to the pharmacologically active agent, diazepam.[1][2] This biotransformation is a critical step in its mechanism of action.

Enzymatic Conversion: The conversion of this compound to diazepam is facilitated by enzymatic hydrolysis.[2] Plasma enzymes, specifically aminopeptidases, hydrolyze this compound, liberating lysine (B10760008) and the active diazepam molecule.[3][4] This rapid conversion is a key feature of this compound's pharmacokinetic profile.[4]

Pharmacodynamic Action of Diazepam: Once converted, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] By binding to a specific site on the receptor, diazepam enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression, which manifests as sedative, anxiolytic, and anticonvulsant effects.[5]

This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) This compound This compound (Water-Soluble Prodrug) Enzymes Plasma Aminopeptidases This compound->Enzymes Hydrolysis Diazepam_Plasma Diazepam (Active Drug) Enzymes->Diazepam_Plasma Lysine Lysine Enzymes->Lysine BBB Blood-Brain Barrier Diazepam_Plasma->BBB Crosses Diazepam_CNS Diazepam BBB->Diazepam_CNS GABA_A GABA-A Receptor Diazepam_CNS->GABA_A Positive Allosteric Modulation Effect Enhanced GABAergic Inhibition (Sedation, Anticonvulsant) GABA_A->Effect

Figure 1: Prodrug conversion and mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by its rapid conversion to diazepam and the subsequent absorption and distribution of the active drug.

Absorption and Bioavailability: this compound's water-soluble nature allows for flexible administration routes, including intramuscular and intranasal.[1][7]

  • Intramuscular (IM) Injection: Following IM injection, diazepam derived from this compound reaches maximum plasma concentrations (Cmax) faster and achieves a higher Cmax compared to the direct IM injection of diazepam itself.[8] In one study, the Cmax of diazepam after a 20 mg this compound injection was 231 ng/mL, compared to 148 ng/mL after an 11.3 mg diazepam injection, though the total exposure (AUC) was similar.[8]

  • Intranasal (IN) Administration: Co-administration of this compound with a converting enzyme, such as human aminopeptidase (B13392206) B, has been shown to result in rapid and complete absorption of diazepam.[3][7] In a study in rats, this method yielded high bioavailability and very short times to peak plasma concentration (Tmax).[3][7]

Distribution: The protein binding of the active metabolite, diazepam, is approximately 99%, primarily to albumin.[9]

Metabolism: this compound is rapidly metabolized in the blood by plasma enzymes to form diazepam.[1] This conversion is a key determinant of its pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Diazepam following this compound Administration

Administration Route Species Dose (this compound) Diazepam Equivalent Cmax (ng/mL) Tmax (minutes) Bioavailability (%)
Intramuscular Human 20 mg 11.3 mg 231 Faster than Diazepam IM Not specified, equal AUC
Intranasal (with enzyme) Rat 0.500 mg/kg 0.500 mg/kg 71.5 ± 9.3 5 77.8 ± 6.0
Intranasal (with enzyme) Rat 1.00 mg/kg 1.00 mg/kg 388 ± 31 8 112 ± 10
Intranasal (with enzyme) Rat 1.50 mg/kg 1.50 mg/kg 355 ± 187 5 114 ± 7

Data compiled from human and rat studies.[3][7][8]

Avizafone_PK_Workflow cluster_admin Administration & Absorption cluster_dist Distribution & Metabolism cluster_elim Elimination Admin This compound Administration (e.g., Intramuscular, Intranasal) Conversion Rapid Enzymatic Conversion in Plasma/Tissues Admin->Conversion Absorption Diazepam Absorption into Systemic Circulation Conversion->Absorption Distribution Distribution to Tissues (including CNS) Absorption->Distribution Metabolism Hepatic Metabolism of Diazepam Distribution->Metabolism Elimination Excretion of Metabolites (Primarily Renal) Metabolism->Elimination

Figure 2: Generalized pharmacokinetic workflow of this compound.

Experimental Protocols

Detailed experimental protocols for this compound research are often proprietary. However, published studies provide insight into the methodologies used.

In Vitro Enzyme Kinetics:

  • Objective: To determine the Michaelis constant (KM) and maximum reaction velocity (Vmax) of this compound hydrolysis.

  • Methodology: A series of this compound concentrations are incubated with a specific enzyme (e.g., Aspergillus oryzae protease or human aminopeptidase B) in a buffered solution (e.g., pH 7.4 PBS) at a controlled temperature (e.g., 32°C).[3][10] The initial rates of substrate consumption are measured, often using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and diazepam over time.[10] The Michaelis-Menten equation is then fitted to the data to calculate KM and Vmax.[3]

  • Example Data: For hydrolysis by Aspergillus oryzae protease, KM was found to be 1,501 ± 232 μM and Vmax was 1,369 ± 94 μM/s.[2][10]

In Vivo Pharmacokinetic Studies (Animal Models):

  • Objective: To determine the bioavailability, Cmax, and Tmax of diazepam following this compound administration.

  • Methodology: A cohort of animals (e.g., rats, primates) is administered a single dose of this compound via a specific route (e.g., intranasal).[7][11][12] Blood samples are collected at predetermined time points. Plasma concentrations of diazepam (and potentially this compound and any intermediates) are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).[8] Pharmacokinetic parameters are then calculated from the resulting concentration-time data.[7][8]

In Vitro Permeability Studies:

  • Objective: To assess the transport of diazepam across a cellular monolayer, simulating the nasal epithelium.

  • Methodology: Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers are cultured on permeable supports.[10][13] A mixture of this compound and a converting enzyme is applied to the apical side of the monolayer.[10] The concentration of diazepam appearing on the basolateral side is measured over time using HPLC.[10] The integrity of the cell monolayer is monitored throughout the experiment using methods like transepithelial electrical resistance (TEER) measurement and the lucifer yellow permeability assay.[10][13]

Clinical Applications and Significance

This compound was developed to overcome the poor water solubility of diazepam, which limits its formulation for rapid administration in emergency situations.[2] Its primary application has been as an antidote to poisoning with organophosphate nerve agents, often in combination with atropine (B194438) and pralidoxime.[1][4] The rapid conversion to diazepam allows for the quick management of seizures induced by these agents.[4]

Furthermore, research is actively exploring the use of this compound in an intranasal delivery system for the treatment of seizure emergencies like status epilepticus.[2][10] This approach, involving the co-administration of this compound with a converting enzyme, could provide a non-invasive and rapid alternative to intravenous or rectal benzodiazepine administration.[10]

References

Avizafone Hydrolysis and its Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, a water-soluble prodrug of diazepam, offers a promising alternative to the poorly water-soluble parent drug, particularly in applications requiring rapid onset of action, such as the treatment of status epilepticus and nerve agent poisoning.[1][2] This technical guide provides an in-depth analysis of the hydrolysis of this compound to its active metabolite, diazepam. It details the enzymatic conversion processes, presents key quantitative data from various studies, outlines experimental protocols for analysis, and illustrates the downstream signaling pathways of diazepam. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction to this compound

This compound, also known as pro-diazepam, is a peptide prodrug designed to overcome the formulation challenges associated with diazepam's low aqueous solubility.[2] Its enhanced water solubility allows for its inclusion in aqueous formulations for intramuscular or intranasal administration.[1][3] Upon administration, this compound is rapidly metabolized by enzymes in the blood and other tissues to release the pharmacologically active diazepam.[1][2][4]

Hydrolysis of this compound to Diazepam

The conversion of this compound to diazepam is a critical step for its therapeutic action. This biotransformation is primarily mediated by enzymatic hydrolysis.

Enzymatic Conversion

In vivo, this compound is rapidly hydrolyzed by aminopeptidases to yield diazepam and the amino acid lysine.[2][5] Studies have also explored the use of exogenous enzymes to control and accelerate this conversion, particularly for intranasal delivery systems.[3][6]

The hydrolysis process can be depicted as a two-step reaction where this compound is first converted to an unstable intermediate, which then cyclizes to form diazepam.

G cluster_0 Enzymatic Hydrolysis This compound This compound Intermediate Unstable Intermediate (Open-Ring Diazepam) This compound->Intermediate Aminopeptidases / Proteases Lysine Lysine Diazepam Diazepam Intermediate->Diazepam Cyclization

Caption: Hydrolysis pathway of this compound to Diazepam.

Quantitative Data on this compound Hydrolysis and Pharmacokinetics

The efficiency of this compound hydrolysis and the resulting pharmacokinetics of diazepam have been quantified in several studies. This section summarizes the key quantitative findings in tabular format for ease of comparison.

Enzyme Kinetics of this compound Hydrolysis

The Michaelis-Menten kinetics of this compound hydrolysis have been characterized using different enzymes.

EnzymeKм (μM)Vmax (μM/s)kcat (min⁻¹)Experimental ConditionsReference
Aspergillus oryzae protease1,501 ± 2321,369 ± 94-pH 7.4, 32°C[3][7][8]
Human Aminopeptidase (B13392206) B (APB)370 ± 63-1250 ± 60pH 7.4, 32°C[6]
Pharmacokinetics of Diazepam Following this compound Administration in Rats (Intranasal)

Intranasal co-administration of this compound with a converting enzyme has been shown to result in rapid absorption of diazepam.

This compound Dose (equivalent to Diazepam, mg/kg)Cmax (ng/mL)Tmax (minutes)Bioavailability (%)Reference
0.50071.5 ± 9.3577.8 ± 6.0[4][6][9]
1.00388 ± 318112 ± 10[4][6][9]
1.50355 ± 1875114 ± 7[4][6][9]
Pharmacokinetics of Diazepam Following this compound Administration in Humans (Intramuscular)

Clinical studies in healthy volunteers have compared the pharmacokinetics of diazepam after intramuscular injection of this compound versus diazepam itself.

FormulationDoseCmax (ng/mL)TmaxAUCReference
This compound20 mg231Faster than DiazepamEqual to Diazepam[10]
Diazepam11.3 mg148--[10]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Determination of Enzyme Kinetics

Objective: To determine the Michaelis constant (Kм) and maximum reaction velocity (Vmax) for the enzymatic hydrolysis of this compound.

Protocol:

  • A series of this compound concentrations (e.g., 62.5–4000 μM) are prepared in a suitable buffer (e.g., pH 7.4 PBS) at a controlled temperature (e.g., 32°C).[4][6]

  • The reaction is initiated by adding a fixed concentration of the enzyme (e.g., Aspergillus oryzae protease or human aminopeptidase B).[3][4][6]

  • Aliquots are withdrawn at specific time points (e.g., 1 minute) and the reaction is quenched, typically by adding methanol.[3][6]

  • The concentrations of this compound and the formed diazepam are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3][7]

  • The initial rates of substrate consumption are calculated and fitted to the Michaelis-Menten equation to determine Kм and Vmax.[4][6]

G cluster_0 Reaction Preparation cluster_1 Reaction & Quenching cluster_2 Analysis A Prepare this compound Solutions (Varying Concentrations) B Add Enzyme (Fixed Concentration) A->B C Incubate at 32°C B->C D Withdraw Aliquots C->D E Quench with Methanol D->E F HPLC Analysis E->F G Michaelis-Menten Plot F->G H Determine KM and Vmax G->H

Caption: Workflow for determining enzyme kinetics.

In Vitro Permeability Studies

Objective: To evaluate the permeability of diazepam generated from this compound across a cell monolayer, mimicking a biological barrier like the nasal epithelium.

Protocol:

  • Madin-Darby canine kidney II-wild type (MDCKII-wt) cells are cultured on Transwell inserts until a confluent monolayer is formed.[3][7]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and conducting a lucifer yellow permeability assay.[3][7]

  • A solution containing this compound and the converting enzyme is added to the apical (top) chamber of the Transwell.[3][11]

  • The basal (bottom) chamber contains a drug-free assay buffer.[3]

  • Aliquots are collected from both apical and basal chambers at various time points.[3]

  • The concentrations of this compound and diazepam in the aliquots are determined by HPLC.[3][7]

  • The flux of diazepam across the cell monolayer is calculated.[3][7]

Quantification of this compound and Metabolites in Biological Samples

Objective: To measure the concentrations of this compound and diazepam in plasma or tissue homogenates.

Protocol:

  • Sample Preparation:

    • For plasma, an internal standard (e.g., tolbutamide) is added to an aliquot of the sample.[6]

    • For brain tissue, the tissue is homogenized in a lysis buffer, followed by the addition of an internal standard.[6]

    • The analytes are extracted from the matrix using a suitable organic solvent (e.g., ethyl acetate).[6]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[6]

  • Analytical Method:

    • The prepared samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or HPLC-UV method.[10][12]

    • The chromatographic separation is achieved on a suitable column (e.g., Kinetex F5) with an appropriate mobile phase.[12]

    • The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve.

Active Metabolites and Signaling Pathways

The primary active metabolite of this compound is diazepam . Diazepam exerts its pharmacological effects, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties, by modulating the activity of the central nervous system.[13]

Primary Mechanism of Action: GABA-A Receptor Modulation

Diazepam is a positive allosteric modulator of the GABA type A (GABA-A) receptor.[14][15] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron.[13][14] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[13]

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) site.[16][17] This binding enhances the affinity of the receptor for GABA, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[13][18]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor binds GABA_A_Receptor->GABA_vesicle enhances affinity Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Diazepam Diazepam Diazepam->GABA_A_Receptor binds (allosteric site)

Caption: Mechanism of action of Diazepam on the GABA-A receptor.

Downstream Signaling Cascades

Prolonged exposure to diazepam can trigger downstream signaling pathways that may be involved in the development of tolerance. One such pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs).

The binding of diazepam to the GABA-A receptor can lead to an influx of calcium through L-VGCCs.[19] This increase in intracellular calcium can activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor cAMP-response element-binding protein (CREB). Activated CREB can then induce the expression of the inducible cAMP early repressor (ICER), which has been implicated in the transcriptional repression of the GABA-A receptor α1 subunit gene.[19] This negative feedback loop may contribute to the down-regulation of GABA-A receptors and the development of tolerance to the effects of diazepam.[19][20]

G Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A activates L_VGCC L-type Voltage-Gated Calcium Channel GABA_A->L_VGCC activates Ca2_influx Ca2+ Influx L_VGCC->Ca2_influx PKA Protein Kinase A Ca2_influx->PKA activates CREB CREB PKA->CREB activates ICER ICER CREB->ICER induces expression GABRA1_gene GABA-A Receptor α1 Subunit Gene ICER->GABRA1_gene represses transcription GABA_A_downregulation GABA-A Receptor Down-regulation GABRA1_gene->GABA_A_downregulation

References

Initial In-Vitro Studies of Avizafone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro studies conducted on Avizafone, a water-soluble prodrug of diazepam. The focus of this document is to present the core scientific data and methodologies from foundational research, providing a resource for professionals in drug development and related scientific fields. This compound is designed to overcome the solubility challenges of diazepam, facilitating its administration. The primary mechanism of action relies on its enzymatic conversion to the active therapeutic agent, diazepam.

Enzymatic Conversion of this compound to Diazepam

Initial in-vitro research has focused on the enzymatic conversion of this compound to diazepam. This biotransformation is a critical step for its pharmacological activity. Studies have identified proteases as key enzymes in this process.

Signaling Pathway: Enzymatic Hydrolysis

The conversion of this compound to diazepam is a hydrolytic process facilitated by enzymes such as proteases. The following diagram illustrates this single-step conversion.

Enzymatic_Conversion Enzymatic Conversion of this compound This compound This compound (Water-Soluble Prodrug) Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Hydrolysis Enzyme Protease (e.g., Aspergillus oryzae protease, Human Aminopeptidase (B13392206) B) Enzyme->this compound

Enzymatic conversion of this compound to diazepam.
Quantitative Data: Enzyme Kinetics

In-vitro studies have quantified the kinetics of this compound conversion using Aspergillus oryzae protease. The Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) were determined, providing insights into the efficiency of this conversion.[1][2][3] While human aminopeptidase B has also been identified as a converting enzyme, specific in-vitro kinetic data for this enzyme were not detailed in the initial studies reviewed.[4]

EnzymeSubstrateKM (µM)Vmax (µM/s)Reference
Aspergillus oryzae proteaseThis compound1,501 ± 2321,369 ± 94[1][2]

In-Vitro Permeability Studies

A significant aspect of the initial in-vitro evaluation of this compound was to assess the permeability of its active metabolite, diazepam, across a model of the nasal epithelium. These studies utilized Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers.

Experimental Protocol: MDCKII-wt Permeability Assay

The permeability of diazepam generated from this compound was assessed using a well-established in-vitro model. The general protocol is outlined below.

  • Cell Culture: MDCKII-wt cells were cultured on Transwell inserts to form a confluent monolayer, mimicking an epithelial barrier.[1][2]

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, lucifer yellow.[1][2]

  • Treatment: A solution containing this compound and a converting enzyme (Aspergillus oryzae protease) was added to the apical side of the monolayer.[1][2]

  • Sampling: Samples were collected from the basolateral side at various time points to determine the amount of diazepam that permeated the cell layer.[1]

  • Analysis: The concentration of this compound and diazepam in the samples was quantified using High-Performance Liquid Chromatography (HPLC).[1][2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow of the in-vitro permeability studies.

Permeability_Workflow In-Vitro Permeability Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis culture Culture MDCKII-wt cells on Transwell inserts integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity treatment Add this compound + Enzyme to apical side integrity->treatment sampling Collect samples from basolateral side treatment->sampling hplc Quantify Diazepam (HPLC) sampling->hplc flux Calculate Diazepam Flux hplc->flux

Workflow for the in-vitro permeability assay.
Data Presentation: Diazepam Flux

The co-administration of this compound with a converting enzyme resulted in a significant increase in the flux of diazepam across the MDCKII-wt cell monolayers compared to a near-saturated solution of diazepam alone.[1][2] The degree of supersaturation (S) of diazepam, achieved through the enzymatic conversion of this compound, directly correlated with the enhancement in flux.

ConditionSupersaturation (S)Diazepam Flux Enhancement (fold-increase)Reference
Near-saturated Diazepam0.71 (baseline)[1][2]
This compound + Protease1.3 - 15.32 - 17.6[1][2]

In-Vitro Metabolism and Receptor Binding

The available initial in-vitro studies on this compound have primarily focused on its conversion to diazepam and the subsequent absorption of the active drug.

In-Vitro Metabolism: Based on the reviewed literature, dedicated in-vitro metabolism studies of this compound using human liver microsomes have not been a primary focus of the initial research. The metabolic fate of this compound is understood to be its hydrolysis to diazepam, with the subsequent metabolism being that of diazepam itself.

Receptor Binding: Direct in-vitro receptor binding assays for this compound are not described in the initial studies. As this compound is a prodrug, its pharmacological effects are mediated by its conversion to diazepam, which then acts on GABAA receptors. The extensive body of research on diazepam's receptor binding profile is therefore of relevance.

Conclusion

The initial in-vitro studies of this compound have successfully demonstrated its potential as a prodrug for diazepam. The key findings from this early research highlight the efficient enzymatic conversion of this compound to diazepam and the significantly enhanced permeability of the resulting supersaturated diazepam solution across a cellular model of the nasal epithelium. These foundational studies provide a strong rationale for the development of this compound as a means to improve the delivery and bioavailability of diazepam. Further research could explore the kinetics of conversion with a wider range of human enzymes and investigate the potential for any direct interaction of the prodrug with biological targets.

References

Avizafone for Nerve Agent Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve agents, a class of organophosphorus compounds, pose a significant threat due to their rapid and severe neurotoxicity. Their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by seizures, respiratory distress, and potentially death.[1][2][3] The timely administration of an effective anticonvulsant is critical in the therapeutic regimen for nerve agent exposure. Avizafone, a water-soluble prodrug of diazepam, has been developed as a promising countermeasure, offering advantages in formulation and rapid onset of action compared to its parent compound.[4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical settings for the management of nerve agent-induced neurotoxicity. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this critical area of medical countermeasures.

Introduction: The Challenge of Nerve Agent Neurotoxicity

Organophosphate nerve agents such as sarin, soman, and VX are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[1][7] Inhibition of AChE leads to an accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.[2][3] This overstimulation manifests as a cholinergic crisis, with symptoms including miosis, salivation, bronchospasm, and muscle fasciculations.[3] In severe cases, nerve agent exposure leads to status epilepticus, respiratory failure, and death.[8]

The standard treatment for nerve agent poisoning involves a combination of an antimuscarinic agent (e.g., atropine) to block the peripheral effects of ACh, an oxime to reactivate the inhibited AChE (e.g., pralidoxime), and an anticonvulsant to control seizures.[5] Benzodiazepines, such as diazepam, are the anticonvulsants of choice due to their efficacy in potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[9] However, the poor water solubility of diazepam presents formulation challenges, particularly for rapid administration in emergency situations.[10]

This compound: A Water-Soluble Prodrug of Diazepam

This compound (N-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide) is a water-soluble peptide prodrug of diazepam.[5] Its enhanced water solubility allows for formulation in aqueous solutions, making it suitable for rapid intramuscular administration via autoinjectors, a critical advantage in military and civilian emergency preparedness.[6][10]

Mechanism of Action

Upon administration, this compound is rapidly hydrolyzed by endogenous aminopeptidases in the blood to yield diazepam and the amino acid lysine.[11] Diazepam then exerts its anticonvulsant effects by allosterically modulating the GABA-A receptor in the central nervous system.[12]

dot

This compound Mechanism of Action This compound This compound (Water-Soluble Prodrug) Enzymes Endogenous Aminopeptidases This compound->Enzymes Hydrolysis Diazepam Diazepam (Active Anticonvulsant) Enzymes->Diazepam Lysine Lysine Enzymes->Lysine GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances GABAergic Transmission Seizure_Control Control of Seizures Neuronal_Inhibition->Seizure_Control

Figure 1: Conversion of this compound to Diazepam and its Anticonvulsant Action.

Chemical Properties
PropertyValue
Chemical Formula C22H27ClN4O3
Molecular Weight 430.9 g/mol [5]
CAS Number 65617-86-9[5]
Appearance White to Pale Beige Solid[13]
Solubility Water (Slightly), DMSO (Slightly), Methanol (Slightly)[13]
Melting Point >151°C (decomposition)[13]

Signaling Pathways in Nerve Agent Exposure and this compound Treatment

Nerve Agent-Induced Cholinergic Crisis

Nerve agents covalently bind to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[7] This leads to the accumulation of acetylcholine in the synapse and continuous stimulation of postsynaptic receptors.

dot

Nerve Agent Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Nerve_Agent Nerve Agent Nerve_Agent->AChE Inhibition Signal_Transmission Continuous Signal Transmission ACh_Receptor->Signal_Transmission Activates GABA-A Receptor Signaling cluster_membrane Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Preclinical Experimental Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis and Endpoint Evaluation Animal_Acclimatization 1. Animal Acclimatization (e.g., Male Dunkin-Hartley Guinea Pigs) Instrumentation 2. Surgical Instrumentation (EEG electrodes, respiratory sensors) Animal_Acclimatization->Instrumentation Pretreatment 3. Pretreatment (Optional) (e.g., Pyridostigmine 0.1 mg/kg, IM) Instrumentation->Pretreatment Nerve_Agent_Exposure 4. Nerve Agent Challenge (e.g., Sarin 4x LD50, SC) Pretreatment->Nerve_Agent_Exposure Antidote_Administration 5. Antidote Treatment (1 min post-exposure) (e.g., Atropine, Pralidoxime + this compound/Diazepam, IM) Nerve_Agent_Exposure->Antidote_Administration Physiological_Monitoring 6. Continuous Monitoring (EEG, respiratory parameters, clinical signs) Antidote_Administration->Physiological_Monitoring Blood_Sampling 7. Blood Sampling (Pharmacokinetic analysis) Antidote_Administration->Blood_Sampling Data_Analysis 8. Data Analysis (Statistical comparison of treatment groups) Physiological_Monitoring->Data_Analysis Blood_Sampling->Data_Analysis Endpoint_Evaluation 9. Endpoint Evaluation (Survival, seizure incidence, neuropathology) Data_Analysis->Endpoint_Evaluation

References

A Water-Soluble Prodrug of Diazepam for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Avizafone

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a water-soluble prodrug of diazepam. It is intended for researchers, scientists, and drug development professionals interested in prodrug design, benzodiazepine (B76468) pharmacology, and the development of therapeutics for neurological emergencies.

Introduction: The Need for a Soluble Benzodiazepine

Diazepam, a cornerstone of therapy for anxiety, seizures, and muscle spasms, has long been hampered by its poor water solubility.[1][2] This characteristic complicates parenteral administration, often necessitating the use of organic solvents that can lead to injection site pain and erratic absorption. To address these limitations, this compound was developed as a water-soluble prodrug, designed for rapid and efficient conversion to diazepam in vivo, thereby improving its utility in emergency situations such as status epilepticus and as an antidote to organophosphate nerve agent poisoning.[3][4][5]

Discovery and Synthesis

The development of this compound hinged on the strategic application of prodrug technology. By conjugating a hydrophilic amino acid moiety, specifically a lysine-glycine dipeptide, to a diazepam precursor, a stable and water-soluble molecule was created.[1]

Synthetic Pathway

The synthesis of this compound is a two-step process:[1][2][6]

  • Coupling: The process begins with the coupling of a protected lysine (B10760008) derivative with an intermediate derived from a diazepam precursor, 5-chloro-2-methyl-aminobenzophenone.[1][2][6]

  • Deprotection: This is followed by a deprotection step to yield the final this compound compound.[1]

The key precursors in this synthesis are 5-chloro-2-methyl-aminobenzophenone, which forms the core diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected form of a lysine-glycine dipeptide that acts as the hydrophilic promoiety.[1][2] The S-configuration of the amino acid residue is crucial for its recognition by the enzymes that will ultimately cleave the prodrug to release diazepam.[1]

Mechanism of Action: From Prodrug to Active Metabolite

This compound itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to diazepam.

Enzymatic Conversion

Following administration, this compound is rapidly hydrolyzed in the blood by enzymes such as peptidases and aminopeptidases.[2][5][7] This enzymatic cleavage breaks the amide bond linking the L-lysine-glycinamide moiety to the modified diazepam structure, releasing the active diazepam.[2] The half-life for the conversion of this compound to diazepam has been reported to be approximately 4.2 minutes in humans and 2.7 minutes in monkeys.[8][9]

Pharmacodynamics of Diazepam

Once released, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[10][11] The binding of diazepam to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[10] This hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission, which underlies diazepam's anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[10][12]

Preclinical and Clinical Development

The development of this compound has been supported by a series of preclinical and clinical studies to evaluate its pharmacokinetics, efficacy, and safety.

Pharmacokinetic Profile

Pharmacokinetic studies have been crucial in demonstrating the advantages of this compound over conventional diazepam formulations.

Table 1: Pharmacokinetic Parameters of Diazepam Following Administration of this compound vs. Diazepam in Humans (Intramuscular)

ParameterThis compoundDiazepam
Cmax (ng/mL) 231148
Tmax (h) Faster with this compoundSlower than this compound
AUC Equal to DiazepamEqual to this compound
(Data sourced from a study in healthy volunteers)[9]

Table 2: Pharmacokinetic Parameters of Diazepam in Cynomolgus Monkeys Following Administration of this compound vs. Diazepam

DoseDrugCmax (ng/mL)Tmax (min)
0.7 µmol/kg This compoundLower than DiazepamFaster than Diazepam
0.7 µmol/kg DiazepamHigher than this compoundSlower than this compound
1 µmol/kg This compoundHigher than 0.7 µmol/kg DiazepamLower than 0.7 µmol/kg Diazepam
(Data sourced from a study on soman-induced toxicity)[13]

Table 3: Bioavailability of Diazepam after Intranasal Administration of this compound in Rats

This compound Dose (Diazepam Equivalent)Bioavailability (%)Cmax (ng/mL)Tmax (min)
0.500 mg/kg 77.8 ± 6.071.5 ± 9.35
1.00 mg/kg 112 ± 10388 ± 318
1.50 mg/kg 114 ± 7355 ± 1875
(Data sourced from a study on intranasal delivery)[14][15]
Efficacy in Status Epilepticus and Nerve Agent Poisoning

This compound has been primarily investigated for its utility in emergency medicine. Benzodiazepines are the first-line treatment for status epilepticus due to their rapid onset of action.[16] Clinical trials for status epilepticus have historically focused on the efficacy of benzodiazepines in terminating seizures.[17][18][19]

In preclinical models, this compound has been shown to be an effective countermeasure against organophosphate nerve agents like soman.[8][13] Studies in primates demonstrated that while a higher molar dose of this compound was required to achieve the same protective effect as diazepam, it resulted in a faster onset of action.[8][13]

Experimental Protocols

Synthesis of this compound Dihydrochloride

A detailed two-step synthesis procedure has been described:[6]

  • A suspension of finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid in anhydrous 1,2-dimethoxyethane (B42094) is prepared.

  • This is reacted with 5-chloro-2-methyl-aminobenzophenone to form the intermediate (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate.

  • Subsequent deprotection yields this compound dihydrochloride.

In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies were conducted using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model for the nasal epithelium.[6][20]

  • This compound was co-delivered with the enzyme Aspergillus oryzae (A.O.) protease to the apical side of the monolayers.

  • The flux of diazepam across the monolayer to the basolateral side was measured using High-Performance Liquid Chromatography (HPLC).[6][20]

  • Monolayer integrity was monitored using transepithelial electrical resistance (TEER) measurements and the lucifer yellow permeability assay.[6][20]

Human Pharmacokinetic Study

A randomized, single-dose, three-way, cross-over study in healthy volunteers was conducted to compare the bioavailability of diazepam after intramuscular injection of:

  • This compound alone

  • Diazepam alone

  • This compound in combination with atropine (B194438) and pralidoxime[9]

Blood samples were collected at various time points, and plasma concentrations of diazepam were determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental and compartmental modeling analysis.[9]

Visualizations

Signaling Pathway

Avizafone_Mechanism cluster_blood Bloodstream cluster_neuron Neuron This compound This compound Enzymes Peptidases/ Aminopeptidases This compound->Enzymes Hydrolysis Diazepam_blood Diazepam Enzymes->Diazepam_blood GABA_A GABA-A Receptor Diazepam_blood->GABA_A Binds to Benzodiazepine Site Chloride Cl- Influx GABA_A->Chloride Enhances GABA effect Hyperpolarization Hyperpolarization/ Neuronal Inhibition Chloride->Hyperpolarization

Caption: this compound is hydrolyzed in the bloodstream to release active diazepam, which then enhances GABA-A receptor activity.

Experimental Workflow: Human Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize to Treatment Groups Recruitment->Randomization Dosing Administer IM Dose (this compound or Diazepam) Randomization->Dosing Washout Washout Period Crossover Crossover to Next Treatment Washout->Crossover Crossover->Dosing Dosing->Washout Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling HPLC Analyze Plasma Diazepam Concentration (HPLC) Sampling->HPLC PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) HPLC->PK_Calc Stats Statistical Analysis PK_Calc->Stats

Caption: Workflow for a human cross-over pharmacokinetic study of this compound.

Logical Relationship: Prodrug Concept

Prodrug_Concept This compound This compound (Inactive Prodrug) Properties1 High Water Solubility Easy Formulation This compound->Properties1 Conversion In Vivo Enzymatic Conversion This compound->Conversion Diazepam Diazepam (Active Drug) Properties2 Poor Water Solubility Therapeutically Active Diazepam->Properties2 Conversion->Diazepam

References

Methodological & Application

Application Notes and Protocols: Avizafone In Vivo Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of in vivo experimental protocols for Avizafone, a water-soluble prodrug of diazepam. The focus is on its application as a rapid-acting anticonvulsant, particularly in the context of organophosphate nerve agent poisoning and seizure emergencies.

I. Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of diazepam following the administration of this compound in various in vivo models.

Table 1: Pharmacokinetics of Diazepam after Intranasal this compound Administration in Rats [1][2]

This compound Dose (equivalent to Diazepam mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)
0.50077.8 ± 6.071.5 ± 9.35
1.00112 ± 10388 ± 318
1.50114 ± 7355 ± 1875

Data represents co-administration of this compound with the converting enzyme human aminopeptidase (B13392206) B.[1][2]

Table 2: Comparative Pharmacokinetics of Diazepam Following this compound vs. Diazepam Administration in Cynomolgus Monkeys [3]

TreatmentDose (µmol/kg)Relative Diazepam Plasmatic LoadTmaxCmax
Atropine (B194438)/Pralidoxime/Diazepam0.7HigherSlowerLower
Atropine/Pralidoxime/Avizafone0.7LowerFasterHigher
Atropine/Pralidoxime/Avizafone1.0Similar to 0.7 µmol/kg DiazepamFasterHigher

Table 3: Pharmacokinetics of Diazepam after Intramuscular Injection in Healthy Volunteers [4]

TreatmentDiazepam Cmax (ng/mL)Effect on Diazepam AUC and Cmax
This compound231-
Diazepam148-
This compound with Atropine-Pralidoxime-No significant effect

II. Experimental Protocols

Protocol 1: Intranasal Administration of this compound in a Rat Model of Seizure

This protocol is designed to assess the rapid absorption and brain distribution of diazepam following intranasal co-administration of this compound and a converting enzyme.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound.

  • Human aminopeptidase B (APB).

  • Vehicle (e.g., phosphate-buffered saline, pH 7.4).

  • Intranasal administration device.

3. Experimental Groups:

  • Group 1: Intravenous (IV) Diazepam (e.g., 1.00 mg/kg) for bioavailability comparison.

  • Group 2: Intranasal (IN) this compound/APB combination at varying doses (e.g., 0.500, 1.00, and 1.50 mg/kg diazepam equivalent).

  • Group 3: Intranasal (IN) this compound only (control).

4. Procedure:

  • Prepare fresh solutions of this compound and APB in the vehicle.

  • Administer the respective formulations to the assigned experimental groups. For IN administration, deposit the solution into the nasal cavities of the rats.

  • Collect blood samples and brains at specified time points (e.g., 2, 5, 10, 30, 60, 90 minutes) post-administration.

  • Analyze plasma and brain homogenates for diazepam concentrations using a validated analytical method (e.g., HPLC).

  • Examine nasal tissue for any signs of irritation or lesions at the end of the study.

Protocol 2: Efficacy of this compound against Organophosphate-Induced Seizures in a Primate Model

This protocol evaluates the efficacy of this compound in preventing neuropathology induced by soman, an organophosphate nerve agent, in cynomolgus monkeys.[3]

1. Animal Model:

  • Species: Cynomolgus monkeys.

  • Monitoring: Continuous electroencephalographic (EEG) and clinical observation.

2. Materials:

  • Soman.

  • Atropine.

  • Pralidoxime.

  • This compound.

  • Diazepam.

  • Intramuscular injection supplies.

3. Experimental Groups:

  • Group 1: Soman intoxication followed by treatment with Atropine/Pralidoxime/Diazepam.

  • Group 2: Soman intoxication followed by treatment with Atropine/Pralidoxime/Avizafone at an equimolar dose to diazepam.

  • Group 3: Soman intoxication followed by treatment with Atropine/Pralidoxime/Avizafone at a higher dose.

4. Procedure:

  • Induce organophosphate intoxication with a controlled dose of soman.

  • Administer the therapeutic combinations via intramuscular injection following intoxication.

  • Monitor clinical signs and EEG for seizure activity.

  • Collect plasma samples to determine the pharmacokinetic profile of diazepam.

  • Perform histological analysis of the brain to assess the degree of neuropathological protection.

Protocol 3: Comparative Efficacy of this compound and Diazepam against Sarin-Induced Respiratory Failure in Guinea Pigs

This protocol compares the effectiveness of this compound and diazepam in a therapy regimen for sarin (B92409) poisoning in guinea pigs.[5]

1. Animal Model:

  • Species: Guinea pigs.

  • Pre-treatment: Pyridostigmine (0.1 mg/kg).

2. Materials:

  • Sarin (4x LD50, subcutaneous route).

  • Atropine (3 or 33.8 mg/kg).

  • Pralidoxime (32 mg/kg).

  • Diazepam (2 mg/kg).

  • This compound (3.5 mg/kg).

  • EEG and pneumo-physiological recording equipment.

3. Experimental Groups:

  • Group 1: Sarin intoxication followed by treatment with Atropine and Pralidoxime.

  • Group 2: Sarin intoxication followed by treatment with Atropine, Pralidoxime, and Diazepam.

  • Group 3: Sarin intoxication followed by treatment with Atropine, Pralidoxime, and this compound.

4. Procedure:

  • Pre-treat guinea pigs with pyridostigmine.

  • Induce intoxication with sarin.

  • One minute after intoxication, administer the therapeutic combinations via intramuscular injection.

  • Simultaneously record EEG and pneumo-physiological parameters to monitor for seizures and respiratory distress.

  • Collect plasma samples to analyze atropine and diazepam levels.

III. Visualizations

Avizafone_Conversion_Pathway cluster_formulation Intranasal Formulation This compound This compound (Water-Soluble Prodrug) Intermediate Intermediate This compound->Intermediate Enzymatic Hydrolysis Enzyme Amino-peptidase B Enzyme->Intermediate Diazepam Diazepam (Active Drug) Intermediate->Diazepam Conversion Absorption Systemic Absorption Diazepam->Absorption Brain Brain Absorption->Brain Distribution Experimental_Workflow_Intranasal_Rat_Model start Start animal_prep Animal Preparation (Male Sprague-Dawley Rats) start->animal_prep grouping Divide into Experimental Groups (IV Diazepam, IN this compound/APB, IN this compound) animal_prep->grouping admin Drug Administration grouping->admin sampling Blood and Brain Sample Collection (Multiple Time Points) admin->sampling analysis Pharmacokinetic Analysis (HPLC) sampling->analysis histology Nasal Histopathology sampling->histology end End analysis->end histology->end

References

Application Notes and Protocols: Intranasal Delivery of Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble lysine (B10760008) prodrug of diazepam, a benzodiazepine (B76468) with potent anxiolytic, anticonvulsant, and sedative properties.[1][2] The inherent low aqueous solubility of diazepam poses a significant challenge for developing aqueous intranasal formulations, which are desirable for rapid systemic drug delivery.[3][4][5][6][7][8] Intranasal administration offers a non-invasive route that can bypass first-pass metabolism, leading to rapid drug absorption and onset of action, which is particularly advantageous in acute medical situations like seizure emergencies.[1][3][4][6][7]

The formulation strategy for intranasal this compound involves the co-administration of the hydrophilic prodrug with a converting enzyme.[1][4] This approach is designed to rapidly convert this compound to diazepam in situ within the nasal cavity.[3][9] This enzymatic conversion generates a supersaturated solution of diazepam, which enhances its permeation across the nasal mucosa.[3][5] Studies have shown that this method can lead to rapid and complete absorption of diazepam, potentially offering a therapeutic alternative to intravenous diazepam or intramuscular midazolam for the management of seizure emergencies.[1][4]

Data Presentation

The following tables summarize key pharmacokinetic data from a preclinical study in rats, comparing different doses of intranasally administered this compound (co-administered with a converting enzyme, aminopeptidase (B13392206) B) to intravenous diazepam.[1]

Table 1: Pharmacokinetic Parameters of Diazepam in Plasma Following Intranasal this compound Administration in Rats.[1]

Dose of this compound (Diazepam Equivalent, mg/kg)Cmax (ng/mL)Tmax (minutes)Bioavailability (%)
0.50071.5 ± 9.3577.8 ± 6.0
1.00388 ± 318112 ± 10
1.50355 ± 1875114 ± 7

Data presented as mean ± standard deviation.

Table 2: Estimated First-Order Absorption Rate Constants.[1]

AnalyteFirst-Order Absorption Rate Constant (kₐ, min⁻¹)
Diazepam0.0689 ± 0.0080
Intermediate0.122 ± 0.022

Data derived from a physiologically based pharmacokinetic model.

Experimental Protocols

Protocol for In Vitro Permeability Studies

This protocol is based on studies using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model of the nasal epithelium.[3][6][7]

Objective: To assess the in vitro permeability of diazepam generated from an this compound-protease formulation.

Materials:

  • This compound

  • Aspergillus oryzae (A.O.) protease

  • MDCKII-wt cell monolayers grown on Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Culture MDCKII-wt cells on Transwell inserts until a confluent monolayer is formed.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and performing a lucifer yellow permeability assay.[3][6][7]

  • Prepare the this compound-protease solution in HBSS at the desired concentrations.

  • Add the this compound-protease solution to the apical side of the Transwell inserts.

  • Collect samples from the basolateral side at predetermined time intervals.

  • Analyze the concentration of diazepam and this compound in the basolateral samples using a validated HPLC method.[3][6][7]

  • Calculate the flux of diazepam across the cell monolayer.

Protocol for In Vivo Pharmacokinetic Studies in Rats

This protocol is based on a study evaluating the plasma and brain concentrations of diazepam following intranasal administration of this compound in rats.[1]

Objective: To determine the pharmacokinetic profile of diazepam after intranasal administration of an this compound-enzyme formulation.

Materials:

  • This compound

  • Human aminopeptidase B (APB)

  • Male Sprague-Dawley rats

  • Intranasal administration device (e.g., micropipette)

  • Blood collection supplies (e.g., catheters, syringes, EDTA tubes)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

  • Surgically implant catheters for blood sampling prior to the study.

  • Prepare the intranasal formulation by mixing this compound and APB immediately before administration.[1]

  • Administer a single intranasal dose of the this compound/APB formulation to the rats. A typical administration volume is 30 µl, delivered as 15 µl into each nostril.[1]

  • Collect serial blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Analyze the plasma concentrations of diazepam and its metabolites using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, and bioavailability.

Visualizations

G cluster_prep Formulation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Modeling A Prepare this compound/ Enzyme Solution B Administer Intranasally to Rat Model A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Data Interpretation F->G

Caption: Experimental workflow for in vivo pharmacokinetic studies.

cluster_nasal Nasal Cavity cluster_systemic Systemic Circulation This compound This compound (Prodrug) Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Conversion Enzyme Exogenous Enzyme Enzyme->Diazepam Absorption Absorption across Nasal Mucosa Diazepam->Absorption GABAa GABA-A Receptor Binding Absorption->GABAa Effect Pharmacological Effect GABAa->Effect

Caption: Prodrug conversion and mechanism of action.

cluster_advantages Advantages cluster_challenges Challenges Overcome center_node Intranasal this compound Formulation A1 Rapid Onset of Action center_node->A1 A2 Bypass First-Pass Metabolism center_node->A2 A3 Non-Invasive Administration center_node->A3 A4 Improved Bioavailability center_node->A4 C1 Poor Aqueous Solubility of Diazepam C1->center_node C2 Slow Absorption of Other Formulations C2->center_node

Caption: Rationale for intranasal this compound formulation.

References

Application Note: Simultaneous Quantification of Avizafone and Diazepam in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the water-soluble prodrug avizafone and its active metabolite, diazepam, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a pro-drug of the widely used benzodiazepine, diazepam, and is designed to overcome the poor water solubility of the parent compound. A simple protein precipitation extraction protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings where the conversion of this compound to diazepam is being assessed. All quantitative data is presented in clear, structured tables, and detailed experimental protocols and workflow diagrams are provided.

Introduction

This compound is a water-soluble lysine (B10760008) derivative of diazepam, developed to allow for more rapid and reliable administration, particularly in emergency situations.[1] Following administration, this compound is rapidly converted to diazepam by plasma esterases. The simultaneous measurement of both the prodrug and the active drug is crucial for understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound.

This application note describes a validated LC-MS/MS method for the simultaneous determination of this compound and diazepam in human plasma. The method utilizes a simple and efficient protein precipitation step for sample clean-up, followed by analysis on a triple quadrupole mass spectrometer. The method has been developed to be rapid, sensitive, and specific, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Diazepam reference standard (purity ≥98%)

  • Diazepam-d5 (internal standard, purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and diazepam were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A simple protein precipitation method was used for the extraction of this compound and diazepam from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (Diazepam-d5).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC conditions).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analytes and internal standard are provided in Table 1.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound431.2246.1154.125
Diazepam285.1193.1154.128
Diazepam-d5290.1198.1159.128

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curves were linear over the concentration range of 1-1000 ng/mL for both this compound and diazepam. The coefficient of determination (r²) was >0.99 for both analytes. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL for both this compound and diazepam.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Accuracy and Precision Data for this compound and Diazepam

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound Low54.2102.55.1101.8
Medium503.598.74.399.2
High5002.8101.23.6100.5
Diazepam Low53.9103.14.8102.3
Medium503.199.54.0100.1
High5002.5100.83.3101.0
Selectivity

The method was found to be highly selective. No significant interfering peaks were observed at the retention times of this compound, diazepam, and the internal standard in blank plasma samples.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 3.

Table 3: Extraction Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound Low592.595.8
Medium5094.197.2
High50093.796.5
Diazepam Low595.398.1
Medium5096.899.3
High50096.298.7

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is_acn Add Acetonitrile with Internal Standard (200 µL) plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute to_lcms Inject into LC-MS/MS reconstitute->to_lcms

Caption: Experimental workflow for the extraction of this compound and diazepam from plasma.

G This compound This compound (Prodrug) Metabolism Plasma Esterases This compound->Metabolism Diazepam Diazepam (Active Drug) Effect GABA-A Receptor Modulation (Anxiolytic, Anticonvulsant effects) Diazepam->Effect Metabolism->Diazepam

Caption: Metabolic conversion of this compound to diazepam and its mechanism of action.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, diazepam, in human plasma. The method demonstrates excellent sensitivity, accuracy, precision, and selectivity, making it a valuable tool for pharmacokinetic and clinical studies involving this compound. The straightforward protein precipitation protocol allows for high-throughput sample processing.

References

Application Notes and Protocols for Avizafone Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone, a water-soluble prodrug of diazepam, presents a promising alternative for the rapid delivery of this widely used benzodiazepine.[1][2] Its primary advantage lies in its enhanced solubility, allowing for more versatile formulations compared to the lipophilic diazepam.[3][4] In rat models, this compound is investigated for various applications, including its potential as a rapid-acting anticonvulsant and as a countermeasure against nerve agent exposure.[5][6] These notes provide detailed protocols and compiled data from preclinical studies in rats to guide researchers in the effective administration and evaluation of this compound.

This compound exerts its pharmacological effects by metabolizing into diazepam, which then acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[6][7] This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (as Diazepam) Following Intranasal Administration in Rats
Dose of this compound (equivalent to Diazepam mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)Reference
0.50077.8 ± 6.071.5 ± 9.35[3][4][8][9]
1.00112 ± 10388 ± 318[3][4][8][9]
1.50114 ± 7355 ± 1875[3][4][8][9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Dosing and Efficacy of this compound against Soman-Induced Neuropathology in Rats
Treatment GroupPre-treatmentAnticonvulsantEfficacyReference
1Atropine (B194438) methyl nitrate (B79036) (20 mg/kg, IP) + HI-6 (125 mg/kg, IP)Diazepam (10 minutes before soman)Prevented convulsions and neuropathology[5]
2Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP)Diazepam (at start of convulsions)Considerably reduced convulsions and neuropathology[5]
3Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP)This compound (10 minutes before soman)Slightly reduced the effect of soman (B1219632)[5]
4Atropine methyl nitrate (20 mg/kg, IP) + HI-6 (125 mg/kg, IP)This compound (at start of convulsions)Little to no effect on neuropathology[5]

HI-6: (1-(((4-(aminocarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-pyridinium dichloride)

Experimental Protocols

Protocol 1: Intranasal Administration of this compound for Pharmacokinetic Studies

This protocol is adapted from studies investigating the rapid absorption of diazepam following intranasal co-administration of this compound with a converting enzyme.[3][4]

Materials:

  • This compound hydrochloride

  • Human aminopeptidase (B13392206) B (APB) or another suitable converting enzyme

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (or other appropriate strain)

  • Eppendorf pipettor with gel loading pipette tips

  • Blood collection supplies (e.g., EDTA-containing tubes)

  • Centrifuge

  • Liquid nitrogen and -80°C freezer for sample storage

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Ensure free access to food and water.

  • Formulation Preparation:

    • Prepare a stock solution of this compound hydrochloride in saline.

    • Prepare a stock solution of the converting enzyme (e.g., human aminopeptidase B) in saline.

    • Immediately before administration, mix the this compound and enzyme solutions to achieve the desired final concentrations. Doses are typically calculated based on the equivalent diazepam dose (e.g., 0.5, 1.0, or 1.5 mg/kg).[3][4][8][9]

  • Intranasal Administration:

    • Lightly anesthetize the rat if necessary, although the procedure is often performed without anesthesia.

    • Using an Eppendorf pipettor with a gel loading pipette tip, instill a total volume of 30 µl of the formulation into the nasal cavity.[3]

    • Administer 15 µl into the right nostril followed by 15 µl into the left nostril.[3] Insert the pipette tip to a depth of approximately 14 mm past the nares.[3]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, and 90 minutes post-administration).[3]

    • For early time points, tail vein or saphenous vein sampling can be used. For terminal time points, cardiac puncture is performed under deep anesthesia.

    • Collect blood into EDTA-containing tubes and centrifuge to obtain plasma.[3]

  • Tissue Sampling (Optional):

    • For brain concentration analysis, euthanize the rats at specific time points by transcardial perfusion with saline.[3]

    • Dissect the brain, including the olfactory bulbs, and snap-freeze in liquid nitrogen.[3]

  • Sample Storage and Analysis:

    • Store plasma and brain samples at -80°C until analysis.

    • Analyze diazepam concentrations using a validated method such as high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of this compound as a Neuroprotectant Against Soman-Induced Seizures

This protocol is based on a study comparing the efficacy of diazepam and this compound in preventing soman-induced neuropathology.[5]

Materials:

  • Soman (pinacolyl methylphosphonofluoridate)

  • This compound

  • Diazepam

  • Atropine methyl nitrate

  • HI-6 (acetylcholinesterase reactivator)

  • Saline solution (0.9% NaCl)

  • Male rats (strain as appropriate for the study)

  • Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

  • Perfusion and tissue fixation supplies (e.g., formalin) for histological evaluation

Procedure:

  • Animal Preparation: Acclimatize rats as described in Protocol 1.

  • Pre-treatment Administration:

    • Ten minutes before soman administration, inject all rats with a solution containing atropine methyl nitrate (20 mg/kg, IP) and HI-6 (125 mg/kg, IP).[5]

  • Anticonvulsant Administration:

    • Prophylactic Treatment Group: Administer this compound or diazepam (at the desired dose) 10 minutes before soman injection.[5]

    • Therapeutic Treatment Group: Administer this compound or diazepam at the onset of soman-induced convulsions.[5]

  • Soman Administration:

    • Administer a convulsant dose of soman (e.g., 130 µg/kg, SC).[5]

  • Behavioral Observation:

    • Continuously monitor the rats for the onset, duration, and severity of convulsions.

  • Histological Evaluation:

    • Three days after soman administration, euthanize the rats by perfusion with a suitable fixative.[5]

    • Harvest the brains and process them for histological evaluation.

    • Examine brain sections under a light microscope for evidence of neuropathology, such as necrosis, malacia, and hemorrhage, particularly in regions like the piriform cortex, amygdala, and thalamus.[5]

Visualizations

G cluster_0 This compound Metabolism and Action This compound This compound Diazepam Diazepam This compound->Diazepam Metabolic Conversion (Aminopeptidases) GABA_A_Receptor GABA_A_Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Ion_Influx Chloride_Ion_Influx GABA_A_Receptor->Chloride_Ion_Influx Increased Channel Opening Frequency Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization Leads to

Caption: Signaling pathway of this compound.

G Start Start Animal_Acclimatization Animal Acclimatization (>= 1 week) Start->Animal_Acclimatization Formulation_Preparation Formulation Preparation (this compound +/- Enzyme) Animal_Acclimatization->Formulation_Preparation Administration Intranasal or Systemic Administration Formulation_Preparation->Administration Sample_Collection Blood/Tissue Sample Collection (Timed Intervals) Administration->Sample_Collection Sample_Processing Plasma Separation/ Tissue Homogenization Sample_Collection->Sample_Processing Analysis Pharmacokinetic/ Pharmacodynamic Analysis Sample_Processing->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Avizafone Efficacy Testing in a Guinea Pig Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble prodrug of diazepam, designed to be rapidly metabolized to its active form, diazepam, following administration. This property makes it a valuable candidate for situations requiring rapid onset of action, such as in the treatment of status epilepticus or as an antidote to nerve agent poisoning. The guinea pig (Cavia porcellus) serves as a suitable animal model for evaluating the efficacy of this compound due to its physiological and neurological similarities to humans in certain contexts. These application notes provide detailed protocols for assessing the anxiolytic and anticonvulsant efficacy of this compound in guinea pig models.

Mechanism of Action: GABAergic Signaling Pathway

This compound exerts its effects through its conversion to diazepam, which is a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.

GABA_A_Signaling_Pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride Chloride Ions (Cl-) GABA_A_Receptor->Chloride Increases Channel Opening Frequency This compound This compound (Prodrug) Diazepam Diazepam (Active Drug) This compound->Diazepam Metabolic Conversion Diazepam->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Receptor Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride->Hyperpolarization Influx Experimental_Workflow start Start acclimatization Animal Acclimatization (7-10 days) start->acclimatization baseline Baseline Behavioral/Physiological Measurements acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization vehicle Vehicle Administration randomization->vehicle Control This compound This compound Administration randomization->this compound Test testing Behavioral/Physiological Testing vehicle->testing This compound->testing data_collection Data Collection and Analysis testing->data_collection end End data_collection->end

Application Notes and Protocols for Primate Studies on Avizafone Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the pharmacokinetic studies of Avizafone in non-human primates. The information is compiled from available scientific literature to guide the design and execution of similar research.

Introduction

This compound is a water-soluble prodrug of diazepam, developed to overcome the poor solubility of diazepam and to allow for rapid intramuscular administration, particularly in emergency situations. In vivo, this compound is rapidly converted to its active metabolite, diazepam, by plasma enzymes. Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), serve as a crucial animal model for preclinical pharmacokinetic and pharmacodynamic evaluations of this compound due to their physiological similarity to humans.

Pharmacokinetic Profile of this compound-Derived Diazepam in Primates

Intramuscular (IM) administration of this compound in primates leads to a rapid conversion to diazepam. The half-life for this conversion in monkeys has been reported to be approximately 2.7 minutes.[1] This rapid conversion results in a faster achievement of peak plasma concentrations (Tmax) and higher peak concentrations (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[1][2][3]

However, the total exposure to diazepam, as measured by the area under the curve (AUC), may be lower with this compound administration compared to an equivalent molar dose of diazepam. One study in primates reported that the relative bioavailability of diazepam from this compound was 62-66% of that from an intramuscular injection of diazepam when co-administered with atropine (B194438) and pralidoxime.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of diazepam following the administration of this compound or diazepam in non-human primates (cynomolgus monkeys) and, for comparison, in humans.

Table 1: Comparative Pharmacokinetics of Diazepam after Intramuscular Administration of this compound vs. Diazepam in Cynomolgus Monkeys

ParameterThis compound (1 µmol/kg)Diazepam (0.7 µmol/kg)Reference
Diazepam Cmax HigherLower[3]
Diazepam Tmax Lower (Faster)Higher (Slower)[3]
Plasmatic Load (AUC) SimilarSimilar[3]

Note: A direct quantitative comparison of Cmax and AUC values from primate studies was not available in the reviewed literature. The data presented is qualitative based on the provided references.

Table 2: Pharmacokinetics of Diazepam after Intramuscular Administration of this compound and Diazepam in Humans (for reference)

ParameterThis compound (20 mg)Diazepam (11.3 mg)Reference
Diazepam Cmax (ng/mL) 231148[1][4][5]
Diazepam AUC EqualEqual[1][4][5]
Diazepam Tmax FasterSlower[1]

Experimental Protocols

Animal Model and Husbandry
  • Species: Cynomolgus monkey (Macaca fascicularis)

  • Health Status: Healthy, adult animals, purpose-bred for research.

  • Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.

  • Acclimation: Animals should be acclimated to the facility and handling procedures before the study.

This compound Formulation and Administration Protocol
  • Formulation: this compound is a water-soluble compound.[6] For injection, it can be dissolved in a sterile aqueous carrier, such as saline. The pH of the formulation can be adjusted to between 5.5 and 8.0 for better stability and physiological compatibility.[7]

  • Dosage: Dosages of 0.7 µmol/kg and 1 µmol/kg have been used in cynomolgus monkeys.[3]

  • Administration: Administer the formulated this compound via deep intramuscular injection into a suitable muscle mass, such as the quadriceps or gluteal muscles.

G cluster_prep Preparation cluster_admin Administration Formulate this compound Formulate this compound Determine Dose Determine Dose Formulate this compound->Determine Dose Prepare Syringe Prepare Syringe Determine Dose->Prepare Syringe Restrain Primate Restrain Primate Prepare Syringe->Restrain Primate Select Injection Site Select Injection Site Restrain Primate->Select Injection Site Administer IM Administer IM Select Injection Site->Administer IM

Fig. 1: Workflow for this compound Administration.
Blood Sampling Protocol

  • Catheterization: For serial blood sampling, placement of an indwelling catheter in a suitable vein (e.g., cephalic or saphenous) is recommended to minimize stress to the animal.

  • Sampling Times: Blood samples should be collected at predetermined time points to adequately characterize the pharmacokinetic profile. A suggested schedule includes pre-dose, and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

G Start Start Collect Blood Sample Collect Blood Sample Start->Collect Blood Sample Centrifuge Centrifuge Collect Blood Sample->Centrifuge Separate Plasma Separate Plasma Centrifuge->Separate Plasma Store at -80°C Store at -80°C Separate Plasma->Store at -80°C End End Store at -80°C->End

Fig. 2: Blood Sample Processing Workflow.
Analytical Methodology: LC-MS/MS for Quantification of this compound and Diazepam

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound and diazepam in primate plasma. The following is a general protocol that should be optimized and validated for the specific laboratory conditions.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., diazepam-d5).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, diazepam, and the internal standard.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Thaw Plasma Thaw Plasma Protein Precipitation Protein Precipitation Thaw Plasma->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis

Fig. 3: Analytical Workflow for this compound and Diazepam.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is its conversion to diazepam, which then acts on GABA-A receptors in the central nervous system.

G This compound (IM) This compound (IM) Plasma Enzymes Plasma Enzymes This compound (IM)->Plasma Enzymes Conversion Diazepam (Active) Diazepam (Active) Plasma Enzymes->Diazepam (Active) GABA-A Receptor GABA-A Receptor Diazepam (Active)->GABA-A Receptor Binds to Pharmacological Effect Pharmacological Effect GABA-A Receptor->Pharmacological Effect

Fig. 4: this compound Mechanism of Action Pathway.

References

Application Note and Protocol: In-vitro Permeability Assay of Avizafone using MDCKII-wt Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble peptide prodrug that is metabolically converted to the active benzodiazepine, diazepam. This conversion is facilitated by plasma enzymes, making it a candidate for rapid delivery systems, such as intranasal administration, to bypass issues related to the low aqueous solubility of diazepam.[1][2][3] Understanding the permeability characteristics of this compound and its conversion to diazepam at the cellular level is crucial for the development of effective drug delivery strategies.

This application note provides a detailed protocol for assessing the in-vitro permeability of this compound and its conversion to diazepam using the Madin-Darby Canine Kidney II wild-type (MDCKII-wt) cell line. The MDCKII-wt cell line is a well-established model for predicting the oral absorption of drugs due to its ability to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4][5]

Principle of the Assay

This assay measures the transport of this compound across a confluent monolayer of MDCKII-wt cells grown on a semi-permeable membrane. The apparent permeability (Papp) of this compound is determined by quantifying its appearance in the receiver (basolateral) chamber over time when introduced into the donor (apical) chamber. Concurrently, the formation and permeation of the active metabolite, diazepam, are monitored to assess the rate and extent of enzymatic conversion and subsequent transport. The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6][7]

Materials and Reagents

Cell Culture:

  • MDCKII-wt cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free

Permeability Assay:

  • This compound

  • Diazepam (for analytical standard)

  • Aspergillus oryzae protease (or other suitable converting enzyme)[1][3][6]

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Lucifer Yellow (for monolayer integrity check)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • TEER meter with "chopstick" electrodes

Experimental Protocols

MDCKII-wt Cell Culture and Maintenance
  • Thawing Cells: Rapidly thaw a cryovial of MDCKII-wt cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with DPBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[4] Neutralize the trypsin with 7 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a subcultivation ratio of 1:5 to 1:10.[8]

Seeding MDCKII-wt Cells on Transwell® Inserts
  • Pre-incubate the Transwell® inserts with complete growth medium for at least 30 minutes in the incubator.

  • Aspirate the medium from the inserts and seed the MDCKII-wt cells at a density of 2 x 10^5 cells/cm^2 in the apical chamber.[4]

  • Add fresh complete growth medium to the basolateral chamber.

  • Incubate the plates at 37°C with 5% CO2 for 3-5 days to allow for the formation of a confluent and polarized monolayer.[9] Change the medium in both chambers every other day.

Monolayer Integrity Assessment (TEER Measurement)
  • Before the permeability assay, measure the TEER of the cell monolayers using a TEER meter.

  • Equilibrate the cells with pre-warmed HBSS in both the apical and basolateral chambers.

  • Place the "chopstick" electrodes in the apical and basolateral chambers, ensuring the shorter electrode is in the apical chamber and the longer one in the basolateral chamber.

  • Record the resistance reading. To calculate the TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) from the reading of the cell monolayer and then multiply by the surface area of the membrane.

  • Monolayers with TEER values >150 Ω·cm² are typically considered suitable for permeability studies.[10]

In-vitro Permeability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in HBSS.

    • Prepare a stock solution of the converting enzyme (Aspergillus oryzae protease) in HBSS.

    • Prepare dosing solutions by mixing the this compound and enzyme solutions to achieve the desired final concentrations. A typical starting concentration for this compound could be in the range of 100-1000 µM, with an appropriate enzyme concentration to ensure conversion.[1][3][6]

    • Prepare solutions for high permeability (Propranolol, e.g., 10 µM) and low permeability (Atenolol or Lucifer Yellow, e.g., 10 µM) controls.

  • Assay Procedure:

    • Wash the MDCKII-wt monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the dosing solution (this compound + enzyme) to the apical (donor) chamber and 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the apical chamber to determine the initial concentration and any remaining compound.

  • Sample Analysis:

    • Analyze the concentrations of this compound and diazepam in the collected samples using a validated analytical method, such as LC-MS/MS.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).

The efflux ratio, if performing a bi-directional assay (basolateral to apical), is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Presentation

Table 1: Physicochemical Properties of this compound and Diazepam

PropertyThis compoundDiazepam
Molecular Formula C22H27ClN4O3C16H13ClN2O
Molecular Weight 446.9 g/mol 284.7 g/mol
Aqueous Solubility Water-solubleLow
LogP (Predicted values vary)~2.8

Table 2: Enzymatic Conversion Kinetics of this compound to Diazepam [1][3][6]

Kinetic ParameterValue
K_M_ 1,501 ± 232 µM
V_max_ 1,369 ± 94 µM/s
Data obtained using Aspergillus oryzae protease.

Table 3: Expected Apparent Permeability (Papp) of Control Compounds in MDCKII-wt Cells

CompoundPermeability ClassExpected Papp (x 10⁻⁶ cm/s)
Propranolol High> 10
Atenolol Low< 1
Lucifer Yellow Very Low (Paracellular Marker)< 0.5

Table 4: Sample Data for this compound and Diazepam Permeability

CompoundDirectionInitial Concentration (µM)Papp (x 10⁻⁶ cm/s)
This compound A to B500[Insert experimental value]
Diazepam (formed) A to B-[Insert experimental value based on appearance]
Propranolol A to B10[Insert experimental value]
Atenolol A to B10[Insert experimental value]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture MDCKII-wt Cells seed Seed Cells on Transwell® Inserts culture->seed teer TEER Measurement seed->teer dosing Add this compound + Enzyme to Apical Chamber teer->dosing incubate Incubate at 37°C dosing->incubate sample Sample from Basolateral Chamber incubate->sample lcms LC-MS/MS Analysis sample->lcms calc Calculate Papp lcms->calc

Caption: Experimental workflow for the in-vitro permeability assay of this compound.

signaling_pathway cluster_apical Apical Chamber cluster_cell MDCKII-wt Monolayer cluster_basolateral Basolateral Chamber This compound This compound diazepam_apical Diazepam This compound->diazepam_apical Conversion avizafone_baso This compound This compound->avizafone_baso Permeation enzyme Enzyme enzyme->diazepam_apical diazepam_baso Diazepam diazepam_apical->diazepam_baso Permeation cell Cellular Transport

Caption: Conversion and permeation of this compound across the MDCKII-wt monolayer.

Conclusion

This application note provides a comprehensive protocol for conducting an in-vitro permeability assay of this compound using MDCKII-wt cells. By following these procedures, researchers can obtain valuable data on the permeability of the prodrug itself, as well as the efficiency of its conversion to the active drug, diazepam, and the subsequent transport of diazepam across a model of the intestinal epithelium. This information is critical for the preclinical assessment and development of novel drug delivery systems for this compound.

References

Application Notes and Protocols for Avizafone Enzymatic Conversion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble prodrug of diazepam, a widely used benzodiazepine.[1][2] Its enhanced solubility makes it a valuable alternative for formulations where the low aqueous solubility of diazepam is a limiting factor.[3] this compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[3] This conversion is primarily carried out by aminopeptidases in the blood, such as human aminopeptidase (B13392206) B.[3][4] In vitro studies have also demonstrated the use of other enzymes, like proteases from Aspergillus oryzae, for this conversion.[3][5]

This document provides a detailed protocol for an in vitro enzymatic conversion assay of this compound to diazepam. This assay is crucial for studying the pharmacokinetics of this compound, screening for converting enzymes, and optimizing formulations for drug delivery.

Principle of the Assay

The assay is based on the incubation of this compound with a suitable enzyme, followed by the quantification of the resulting diazepam. The enzymatic reaction is terminated at specific time points, and the concentration of diazepam is measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Kinetic Parameters for this compound Enzymatic Conversion

EnzymeKM (µM)Vmax (µM/s)Source
Aspergillus oryzae protease1,501 ± 2321,369 ± 94[3][5]
Human Aminopeptidase B (APB)Not explicitly stated in the search resultsNot explicitly stated in the search results

Experimental Protocols

Materials and Reagents
  • This compound

  • Diazepam (analytical standard)

  • Aspergillus oryzae protease or Human Aminopeptidase B (APB)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Internal Standard (e.g., voriconazole (B182144) or prazepam for LC-MS)[1][6]

  • Deionized water

  • Microcentrifuge tubes

  • HPLC or LC-MS system

Experimental Workflow

A general workflow for the enzymatic conversion assay is depicted below.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, this compound, Enzyme) start_reaction Initiate Reaction (Add Enzyme to this compound) prep_reagents->start_reaction prep_standards Prepare Diazepam Standard Curve hplc_analysis HPLC or LC-MS/MS Analysis prep_standards->hplc_analysis incubation Incubate at 32°C start_reaction->incubation stop_reaction Quench Reaction (e.g., add Acetonitrile) incubation->stop_reaction sample_prep Sample Preparation (Centrifugation, Extraction) stop_reaction->sample_prep sample_prep->hplc_analysis data_analysis Data Analysis (Quantify Diazepam) hplc_analysis->data_analysis

Caption: Experimental workflow for the this compound enzymatic conversion assay.

Protocol for Enzymatic Conversion using Aspergillus oryzae Protease

This protocol is based on the methods described by Rautio et al. (2014).[3][5]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in PBS (pH 7.4).

    • Prepare a stock solution of Aspergillus oryzae protease in PBS (pH 7.4). The concentration should be determined based on the desired enzyme units per reaction (e.g., 0.25–2.00 U/mL).[3]

    • Prepare diazepam standards in a suitable solvent (e.g., methanol) for the calibration curve.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the desired concentration of this compound solution.

    • Pre-incubate the tube at 32°C for 5 minutes.[3][5]

    • Initiate the reaction by adding the Aspergillus oryzae protease solution. The final reaction volume can be adjusted as needed (e.g., 1 mL).

    • Incubate the reaction mixture at 32°C with gentle shaking.[3]

    • At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, to the aliquot. This will precipitate the enzyme.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[1]

    • Transfer the supernatant to a clean tube for analysis.

    • For LC-MS analysis, a liquid-liquid extraction may be performed for cleaner samples. For example, add ethyl acetate (B1210297):n-hexane (80:20, v/v), vortex, and centrifuge. The organic layer is then transferred and evaporated to dryness before reconstitution in the mobile phase.[1]

Analytical Method: HPLC-UV
  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 25 cm x 0.46 cm).[7]

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (0.05M, pH 4.5) and methanol (40:60 v/v).[7]

    • Flow Rate: 1 mL/min.[7]

    • Detection: UV at 248 nm.[7]

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of diazepam.

    • Quantify the amount of diazepam in the samples by comparing their peak areas to the standard curve.

Analytical Method: LC-MS/MS

For higher sensitivity and specificity, an LC-MS/MS method is recommended.

  • LC-MS/MS System and Conditions:

    • Column: Cadenza CD-C18 column (150 × 3.0 mm, 3 µm).[1]

    • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate in water:methanol (5:95, v/v).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Diazepam: m/z 285.2 → 193.1.[1]

      • Internal Standard (Voriconazole): m/z 350.2 → 127.1.[1]

  • Quantification:

    • Prepare a calibration curve using diazepam standards spiked with a constant concentration of the internal standard.

    • Quantify diazepam in the samples by calculating the peak area ratio of diazepam to the internal standard and comparing it to the calibration curve.

Signaling Pathway and Logical Relationships

The enzymatic conversion of this compound to diazepam is a direct hydrolytic process.

G cluster_products Products This compound This compound (Prodrug) Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Hydrolysis Enzyme Aminopeptidase or Protease Enzyme->Diazepam Lysine L-Lysine

Caption: Enzymatic conversion of this compound to diazepam.

Troubleshooting

  • Low or no conversion:

    • Check enzyme activity. Ensure proper storage and handling of the enzyme.

    • Verify the pH and temperature of the reaction buffer.

    • Confirm the correct concentrations of this compound and enzyme.

  • High variability between replicates:

    • Ensure accurate pipetting and consistent timing for starting and stopping the reaction.

    • Ensure thorough mixing of the reaction components.

  • Poor peak shape or resolution in HPLC:

    • Optimize the mobile phase composition and pH.

    • Check the column for degradation or contamination.

  • Matrix effects in LC-MS/MS:

    • Optimize the sample preparation procedure to remove interfering substances.

    • Use a suitable internal standard.

References

Application Notes and Protocols: Stability Testing of Avizafone in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone, a water-soluble prodrug of diazepam, is utilized for the rapid treatment of nerve agent-induced seizures.[1][2] Its aqueous solubility offers a significant advantage over diazepam for emergency administration. However, the stability of this compound in aqueous solutions is a critical parameter for its formulation, storage, and therapeutic efficacy. This document provides a comprehensive overview of the stability of this compound under various stress conditions and details the protocols for its stability testing.

This compound's stability has been investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines.[1][3] Studies have shown that while this compound is relatively stable in its solid form, it is susceptible to degradation in aqueous solutions.[1] Understanding these degradation pathways and kinetics is essential for developing stable formulations.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under different stress conditions based on available literature.

Table 1: Thermal Degradation of this compound in Aqueous Solution

TemperatureDurationDegradation (%)Major Degradation Products
60°C2 weeks1-2%Not specified
100°C2 weeks80%Diazepam, MPQ, and other unidentified products

Table 2: Photolytic Degradation of this compound in Aqueous Solution

Light Exposure DurationDegradation (%)Major Degradation Product
7.1 hours~70%MACB

Table 3: Oxidative Degradation of this compound in Aqueous Solution at Room Temperature

Oxidizing AgentDurationDegradation (%)Major Degradation Product
1% Hydrogen Peroxide24 hoursStableNot applicable
10% Hydrogen Peroxide24 hoursSlight DegradationMACB (0.1% w/w)

Table 4: pH Stability of this compound in Aqueous Solution

pH ConditionObservation
Acidic and BasicThis compound appears to be relatively insensitive to pH variations under the tested conditions.

Experimental Protocols

The following are detailed methodologies for key experiments in this compound stability testing.

Protocol 1: Preparation of this compound Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Solutions for Stress Testing:

    • Hydrolytic Stress: Dissolve this compound in water, acidic (e.g., 0.1 N HCl), and basic (e.g., 0.1 N NaOH) solutions at a known concentration.

    • Oxidative Stress: Dissolve this compound in solutions of hydrogen peroxide of varying concentrations (e.g., 1% and 10%).

    • Thermal Stress: Prepare an aqueous solution of this compound.

    • Photolytic Stress: Prepare an aqueous solution of this compound.

Protocol 2: Forced Degradation (Stress Testing) Studies
  • Hydrolytic Stress:

    • Incubate the acidic and basic solutions of this compound at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the solutions before analysis.

  • Oxidative Stress:

    • Keep the hydrogen peroxide solutions of this compound at room temperature for a specified duration (e.g., 24 hours).

  • Thermal Stress:

    • Expose the aqueous solution of this compound to elevated temperatures (e.g., 60°C and 100°C) for a set time.

  • Photolytic Stress:

    • Expose the aqueous solution of this compound to a light source providing an output similar to the ICH option 1 standard for a specific duration.

  • Sample Collection: Withdraw aliquots at various time points, dilute as necessary with the mobile phase, and prepare for analysis.

Protocol 3: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: A moderately polar stationary phase column (e.g., CN column) is preferred.

    • Mobile Phase: A volatile buffer suitable for mass spectrometry, such as a mixture of trifluoroacetic acid (TFAA) and ammonium (B1175870) acetate (B1210297) in water and an organic modifier (e.g., methanol or acetonitrile). An example mobile phase could be 10 mM TFAA and 5 mM ammonium acetate, with the pH adjusted to 4.7 with ammonia.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for identification of degradation products.

    • Injection Volume: Typically 10-20 µL.

  • Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

    • Specificity: Ensure the method can resolve this compound from its degradation products and any excipients.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Accuracy: Determine the recovery of this compound in a spiked matrix.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solid This compound Solid prep_solution Aqueous Solution prep_solid->prep_solution stress_thermal Thermal (e.g., 60°C, 100°C) prep_solution->stress_thermal stress_photo Photolytic (ICH Option 1) prep_solution->stress_photo stress_hydro Hydrolytic (Acidic, Basic) prep_solution->stress_hydro stress_ox Oxidative (H2O2) prep_solution->stress_ox analysis_hplc Stability-Indicating HPLC stress_thermal->analysis_hplc stress_photo->analysis_hplc stress_hydro->analysis_hplc stress_ox->analysis_hplc analysis_ms LC-MS Identification analysis_hplc->analysis_ms results_quant Quantification of Degradation analysis_ms->results_quant results_path Degradation Pathway Elucidation analysis_ms->results_path

Caption: Experimental workflow for this compound stress testing.

G This compound This compound Diazepam Diazepam This compound->Diazepam Hydrolysis MACB MACB (2-methylamino-5-chlorobenzophenone) This compound->MACB Photolysis MPQ MPQ This compound->MPQ Thermal ACB ACB (2-amino-5-chlorobenzophenone) This compound->ACB Photolysis Unknowns Unknown Degradants This compound->Unknowns Thermal Diazepam->MACB Hydrolysis

Caption: Proposed degradation pathways of this compound.

References

Avizafone as a Neuroprotective Agent in Soman Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soman (B1219632) is a highly toxic organophosphorus nerve agent that causes severe and often lethal effects by irreversibly inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory distress, and long-term neurological damage. Standard treatment often involves a combination of an anticholinergic agent (like atropine), an oxime to reactivate AChE (such as pralidoxime), and an anticonvulsant. Diazepam has traditionally been the anticonvulsant of choice. However, its formulation in organic solvents limits its use in autoinjectors. Avizafone, a water-soluble pro-drug of diazepam, presents a promising alternative. This document provides detailed application notes and protocols for studying this compound as a neuroprotective agent in soman exposure models, based on findings from various animal studies.

Mechanism of Action

This compound is a dipeptide pro-drug that is rapidly converted to diazepam after administration. Diazepam, a benzodiazepine (B76468), exerts its neuroprotective effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This enhancement of GABAergic inhibition helps to counteract the excessive neuronal excitation induced by soman, thereby controlling seizures and reducing subsequent neuronal damage.

Signaling Pathway

GABAA_Pathway cluster_soman Soman Exposure cluster_this compound This compound Intervention Soman Soman AChE_Inhibition AChE Inhibition Soman->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Crisis Cholinergic Crisis (Seizures) ACh_Accumulation->Cholinergic_Crisis Neuroprotection Neuroprotection This compound This compound Diazepam Diazepam This compound->Diazepam Rapid Conversion GABAA_Receptor GABA-A Receptor Diazepam->GABAA_Receptor Potentiates GABA Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Neuronal_Inhibition->Cholinergic_Crisis Counteracts Neuronal_Inhibition->Neuroprotection

Caption: this compound's neuroprotective mechanism in soman exposure.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various animal models, often in direct comparison to diazepam. The following tables summarize the quantitative data from these studies.

Table 1: Comparative Efficacy of this compound and Diazepam in Guinea Pigs Exposed to Soman
Treatment GroupSoman Dose (LD50)Atropine (B194438) Dose (mg/kg)Pralidoxime (B1201516) Chloride Dose (mg/kg)Anticonvulsant DoseKey OutcomesReference
Atropine/Pralidoxime/Avizafone1 or 2332This compound (3.5 mg/kg; 7 µmol/kg)Better prevention of early mortality and seizures compared to diazepam at this atropine dose.[1]
Atropine/Pralidoxime/Diazepam1 or 2332Diazepam (2 mg/kg; 7 µmol/kg)Less effective in preventing early mortality and seizures compared to this compound at this atropine dose.[1]
Atropine/Pralidoxime/Avizafone1 or 233.832This compound (3.5 mg/kg; 7 µmol/kg)Protection against soman neurotoxicity was higher with the this compound combination.[1]
Atropine/Pralidoxime/Diazepam1 or 233.832Diazepam (2 mg/kg; 7 µmol/kg)Less protection against soman neurotoxicity compared to the this compound combination.[1]

Note: Both anticonvulsants did not prevent moderate EEG depression at 2 LD50 soman. The number of animals with respiratory distress was enhanced with both anticonvulsants, dependent on the atropine dose.[1]

Table 2: Efficacy of this compound and Diazepam in Rats Exposed to Soman
Treatment GroupSoman Dose (µg/kg, sc)Anticonvulsant and TimingKey Neuropathological FindingsReference
Diazepam Pre-treatment130Diazepam (10 minutes before soman)Prevented convulsions and neuropathology.[2]
Diazepam Post-treatment130Diazepam (at start of convulsions)Considerably reduced convulsions and the degree of neuropathology.[2]
This compound Pre-treatment130This compound (10 minutes before soman)Slightly reduced the effect of soman.[2]
This compound Post-treatment130This compound (at start of convulsions)Little or no effect on neuropathology.[2]

Note: All rats also received atropine methyl nitrate (B79036) (20 mg/kg, ip) and HI-6 (125 mg/kg, ip) 10 minutes before soman.[2]

Table 3: Comparative Efficacy and Pharmacokinetics in Cynomolgus Monkeys Exposed to Soman
Treatment GroupBenzodiazepine Dose (µmol/kg)Key Efficacy and Pharmacokinetic FindingsReference
Atropine/Pralidoxime/Diazepam0.7Better protection against soman toxicity compared to this compound at the same molar dose.[3][4]
Atropine/Pralidoxime/Avizafone0.7Lower plasmatic load of diazepam compared to diazepam administration, leading to lower efficacy. Faster time to maximum plasma concentration (tmax) and more rapid decline of diazepam levels.[3][4]
Atropine/Pralidoxime/Avizafone1.0Similar plasmatic load of diazepam and similar electrophysiological and histological protection compared to 0.7 µmol/kg of diazepam. Lower tmax and higher Cmax for plasma diazepam.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of this compound in a Guinea Pig Model of Soman Intoxication

Objective: To compare the efficacy of this compound and diazepam in preventing soman-induced neuropathology and respiratory failure.

Materials:

  • Male guinea pigs

  • Soman

  • Pyridostigmine (B86062)

  • Atropine sulfate

  • Pralidoxime chloride

  • This compound

  • Diazepam

  • Saline solution

  • EEG and respiratory monitoring equipment

Procedure:

  • Pre-treat guinea pigs with pyridostigmine (0.1 mg/kg, i.m.) 30 minutes prior to soman challenge.

  • Challenge the animals with soman at a dose of 1 or 2 LD50.

  • One minute after intoxication, treat the animals with one of the following combinations:

    • Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and saline.

    • Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and diazepam (2 mg/kg).

    • Atropine (3 or 33.8 mg/kg), pralidoxime chloride (32 mg/kg), and this compound (3.5 mg/kg).

  • Continuously monitor respiratory and EEG parameters.

  • Record survival rates, seizure occurrence and severity, and respiratory distress (defined as a decrease in minute ventilation of more than 20% from baseline).

  • At the end of the observation period, euthanize the animals and perform histological analysis of the brain to assess neuropathology.

Protocol 2: Assessment of this compound's Neuroprotective Efficacy in a Rat Model

Objective: To determine the temporal relationship between anticonvulsant administration and the prevention of soman-induced neuropathology.

Materials:

  • Male Sprague-Dawley rats

  • Soman

  • Atropine methyl nitrate

  • HI-6 (oxime)

  • This compound

  • Diazepam

  • Perfusion and tissue fixing reagents

  • Light microscopy equipment

Procedure:

  • Ten minutes before soman challenge, administer atropine methyl nitrate (20 mg/kg, i.p.) and HI-6 (125 mg/kg, i.p.) to all rats.

  • Administer soman (130 µg/kg, s.c.).

  • Administer anticonvulsants at different time points:

    • Diazepam or this compound 10 minutes before soman.

    • Diazepam or this compound at the start of soman-induced convulsions.

    • Diazepam 30, 60, and 120 minutes after the start of convulsions.

  • Monitor animals for convulsions.

  • Three days after soman exposure, perfuse the rats and fix the brain tissue for histological evaluation.

  • Using light microscopy, examine brain sections for evidence of neuropathology (e.g., necrosis, malacia, hemorrhage) in regions such as the piriform cortex, amygdala, thalamus, cerebral cortex, and hippocampus.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_exposure Pre-Exposure Phase cluster_exposure Exposure Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Guinea Pig, Rat) Pretreatment Pre-treatment (Optional) (e.g., Pyridostigmine) Animal_Model->Pretreatment Soman_Challenge Soman Challenge (Specify Dose and Route) Pretreatment->Soman_Challenge Antidote_Admin Administer Antidotes (Atropine, Oxime) Soman_Challenge->Antidote_Admin Anticonvulsant_Admin Administer Anticonvulsant (this compound or Diazepam) (Specify Dose and Timing) Antidote_Admin->Anticonvulsant_Admin Clinical_Signs Monitor Clinical Signs (Seizures, Survival) Anticonvulsant_Admin->Clinical_Signs Physiological_Monitoring Physiological Monitoring (EEG, Respiration) Anticonvulsant_Admin->Physiological_Monitoring Pharmacokinetics Pharmacokinetic Analysis (Plasma Drug Levels) Anticonvulsant_Admin->Pharmacokinetics Histopathology Histopathological Analysis (Brain Tissue) Physiological_Monitoring->Histopathology

Caption: General experimental workflow for evaluating this compound.

Discussion and Conclusion

The available data suggest that this compound is a viable and, in some scenarios, superior alternative to diazepam as a neuroprotective agent in the treatment of soman poisoning. Its water solubility makes it particularly suitable for use in autoinjectors.

In guinea pigs, this compound, when combined with a low dose of atropine, demonstrated better efficacy in preventing early mortality and seizures compared to diazepam.[1] In primates, a higher molar dose of this compound was required to achieve the same level of neuroprotection as diazepam, a difference attributed to its pharmacokinetic profile.[3][4] Specifically, while this compound leads to a faster peak plasma concentration of diazepam, the overall plasma exposure is lower at equivalent molar doses.[3][4]

Studies in rats highlighted the critical importance of the timing of anticonvulsant administration. While pre-treatment with diazepam was highly effective, post-convulsion administration of this compound showed limited efficacy in preventing neuropathology.[2] This underscores the need for rapid administration of anticonvulsants following soman exposure.

Future research should focus on optimizing the dosage of this compound in combination with other therapeutics to maximize neuroprotection while minimizing side effects. Further investigation into the downstream signaling pathways affected by this compound-derived diazepam in the context of soman-induced neurotoxicity would also be beneficial for the development of more targeted therapies.

References

Application Notes and Protocols for Intramuscular Injection of Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble prodrug of diazepam, designed for rapid intramuscular administration, particularly in emergency situations such as treatment for status epilepticus or as an antidote against nerve agents.[1][2] Upon intramuscular injection, this compound is rapidly metabolized by enzymes in the blood to form the active drug, diazepam.[1] Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant effects. This document provides detailed protocols for preclinical and clinical intramuscular injection of this compound, summarizes key pharmacokinetic data, and illustrates the relevant signaling pathway and experimental workflows.

Data Presentation

Pharmacokinetic Parameters of Diazepam following Intramuscular Injection of this compound and Diazepam in Healthy Volunteers
ParameterThis compound (20 mg)Diazepam (11.3 mg)This compound (20 mg) + Atropine (B194438) (2 mg) + Pralidoxime (B1201516) (350 mg)
Cmax (ng/mL) 231148No significant effect
AUC Equal to DiazepamEqual to this compoundNo significant effect
Tmax Faster than DiazepamSlower than this compoundIncreased relative to this compound alone

Table based on data from a randomized, single-dose, three-way, cross-over study in healthy human volunteers.[3][4]

Experimental Protocols

Preclinical Protocol: Evaluation of this compound in a Guinea Pig Model of Soman (B1219632) Poisoning

This protocol is adapted from studies investigating the efficacy of this compound as an anticonvulsant against nerve agent-induced seizures.[5]

Objective: To assess the efficacy of intramuscular this compound in preventing soman-induced seizures and neuropathology in guinea pigs.

Materials:

  • This compound solution for injection

  • Diazepam solution for injection

  • Soman (nerve agent)

  • Atropine sulfate (B86663) solution

  • Pralidoxime chloride solution

  • Pyridostigmine (B86062) bromide solution

  • Sterile saline solution

  • Syringes and needles for intramuscular injection

  • Animal monitoring equipment (EEG, respiratory monitor)

  • Male Dunkin-Hartley guinea pigs (300-350g)

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

  • Pretreatment: Administer pyridostigmine (0.1 mg/kg, i.m.) 30 minutes prior to soman challenge.

  • Intoxication: Induce intoxication by subcutaneous injection of soman (e.g., 2x LD50).

  • Treatment Administration: One minute following intoxication, administer the therapeutic cocktail via intramuscular injection into the thigh muscle.

    • Control Group: Atropine (33.8 mg/kg) and pralidoxime (32 mg/kg).

    • Diazepam Group: Atropine (33.8 mg/kg), pralidoxime (32 mg/kg), and diazepam (2 mg/kg).

    • This compound Group: Atropine (33.8 mg/kg), pralidoxime (32 mg/kg), and this compound (3.5 mg/kg).

  • Monitoring: Continuously monitor animals for seizure activity using electroencephalography (EEG) and respiratory function for at least 4 hours post-intoxication.

  • Data Analysis: Analyze EEG recordings for seizure onset and duration. Monitor respiratory parameters for signs of distress.

Clinical Protocol: Pharmacokinetic Study of Intramuscular this compound in Healthy Volunteers

This protocol is based on a study assessing the bioavailability of diazepam after intramuscular injection of this compound.[3][4]

Objective: To determine the pharmacokinetic profile and relative bioavailability of diazepam following intramuscular administration of this compound compared to intramuscular diazepam.

Study Design: Open-label, randomized, single-dose, three-way crossover study.

Participant Population: Healthy adult volunteers.

Procedure:

  • Inclusion/Exclusion Criteria: Screen subjects based on a comprehensive medical history, physical examination, and laboratory tests to ensure they are in good health.

  • Randomization and Washout: Randomly assign subjects to a treatment sequence. A washout period of at least 21 days should be implemented between treatment periods.

  • Treatment Arms:

    • Arm A: Single intramuscular injection of this compound (20 mg).

    • Arm B: Single intramuscular injection of Diazepam (11.3 mg).

    • Arm C: Single intramuscular injection of this compound (20 mg) combined with atropine (2 mg) and pralidoxime (350 mg) administered via a bi-compartmental auto-injector.[4]

  • Pharmacokinetic Sampling: Collect venous blood samples into heparinized tubes at pre-dose and at specified time points post-injection (e.g., 0.08, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method: Quantify plasma concentrations of diazepam using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

G cluster_0 Pre-administration cluster_1 Administration & Conversion cluster_2 Pharmacological Action This compound This compound (Prodrug) IM_Injection Intramuscular Injection This compound->IM_Injection Formulation Bloodstream Bloodstream (Enzymatic Conversion) IM_Injection->Bloodstream Absorption Diazepam Diazepam (Active Drug) Bloodstream->Diazepam Metabolism GABA_A GABA-A Receptor (CNS) Diazepam->GABA_A Binding Effect Sedative, Anxiolytic, Anticonvulsant Effects GABA_A->Effect Signal Transduction

Caption: Experimental workflow from this compound administration to effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds Diazepam Diazepam Diazepam->GABA_A_Receptor potentiates Chloride_influx Increased Cl- Influx GABA_A_Receptor->Chloride_influx opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_influx->Hyperpolarization

Caption: Diazepam's potentiation of GABA-A receptor signaling.

References

Troubleshooting & Optimization

Technical Support Center: Avizafone to Diazepam Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the conversion of avizafone to diazepam.

Troubleshooting Guide

This guide addresses common issues that may arise during experimental work on the this compound to diazepam conversion.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion to diazepam Inactive or insufficient enzyme.- Verify the activity of your enzyme stock. - Increase the enzyme concentration in your reaction mixture.[1][2] - Ensure the enzyme is appropriate for the conversion (e.g., Aspergillus oryzae protease, human aminopeptidase (B13392206) B).[1][3]
Suboptimal reaction conditions.- Optimize the pH and temperature of your reaction buffer. A pH of 7.4 and a temperature of 32°C have been shown to be effective.[1][2][4][5]
Degraded this compound stock.- Use a fresh, properly stored stock of this compound. This compound in solution can be susceptible to photolytic and thermal degradation.[6][7]
Inconsistent conversion rates Variability in experimental setup.- Ensure precise and consistent pipetting of all reagents, especially the enzyme. - Maintain a constant temperature throughout the experiment.
Instability of the enzyme in the reaction mixture.- Investigate the stability of the enzyme under your experimental conditions. Consider co-lyophilizing the enzyme with stabilizers like trehalose (B1683222) or this compound itself for improved stability.[8]
Precipitation in the reaction mixture Supersaturation and precipitation of diazepam.- While supersaturation can enhance permeability, excessive precipitation may hinder analysis. Monitor the degree of supersaturation.[9] - The formation of amorphous diazepam precipitate has been observed and can be stable for over 24 hours.[9]
Unexpected peaks in analytical chromatography (HPLC, LC-MS) This compound or diazepam degradation products.- this compound can degrade under stress conditions (hydrolytic, oxidative, photolytic, thermal).[6][7] - Diazepam can undergo acid hydrolysis to an open-ring intermediate.[4][10]
Presence of the open-ring intermediate.- The conversion of this compound to diazepam proceeds through an open-ring intermediate.[9] This intermediate may be detectable, especially in rapid-sampling experiments.

Frequently Asked Questions (FAQs)

1. What is the basic mechanism of this compound to diazepam conversion?

This compound is a prodrug of diazepam. It is converted to diazepam through enzymatic hydrolysis.[11][12] This biotransformation can be achieved in vitro using enzymes like Aspergillus oryzae protease or human aminopeptidase B.[1][3] In vivo, this conversion is carried out by endogenous enzymes, likely aminopeptidases.[12]

2. What are the key factors influencing the conversion rate?

The primary factors influencing the conversion rate are:

  • Enzyme Concentration: Higher enzyme concentrations generally lead to faster conversion rates.[1]

  • This compound Concentration: The initial concentration of this compound can affect the reaction rate, which often follows Michaelis-Menten kinetics.[4]

  • pH and Temperature: The optimal pH and temperature are crucial for enzyme activity. A pH of 7.4 and a temperature of 32°C have been used effectively in published studies.[1][2][4][5]

  • Presence of Inhibitors or Activators: While not extensively documented in the provided search results for this compound conversion, the presence of other molecules could potentially inhibit or activate the converting enzyme.

3. What are the expected kinetics of the conversion?

The enzymatic conversion of this compound to diazepam can be quite rapid, with the potential to generate supersaturated solutions of diazepam in under 5 minutes.[1][2] The reaction has been shown to follow Michaelis-Menten kinetics.[4] For the conversion using Aspergillus oryzae protease, the following kinetic parameters have been reported:

  • KM: 1,501 ± 232 µM[1][4]

  • Vmax: 1,369 ± 94 µM/s[1][4]

4. How can I monitor the conversion of this compound to diazepam?

Several analytical techniques can be employed to monitor the conversion:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying this compound and diazepam.[1][4][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the quantification of both compounds in complex matrices like plasma and brain tissue.[3]

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorbance spectrum can be used to monitor the reaction kinetics, as this compound and diazepam have distinct spectral properties.[4] Second derivative UV spectroscopy can be used to simultaneously monitor diazepam concentration and its phase separation.[9]

Data Presentation

Table 1: Enzyme Kinetic Parameters for this compound Conversion
EnzymeKM (µM)Vmax (µM/s)Reference
Aspergillus oryzae protease1,501 ± 2321,369 ± 94[1][4]
Table 2: In Vivo Pharmacokinetic Parameters of Diazepam after Intranasal Administration of this compound with Aminopeptidase B in Rats
This compound Dose (Diazepam Equivalent)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)Reference
0.500 mg/kg77.8 ± 6.071.5 ± 9.35[3]
1.00 mg/kg112 ± 10388 ± 318[3]
1.50 mg/kg114 ± 7355 ± 1875[3]

Experimental Protocols

General Protocol for In Vitro Enzymatic Conversion

This protocol provides a general framework for an in vitro conversion experiment.

  • Prepare a buffered solution at the desired pH (e.g., pH 7.4).

  • Dissolve this compound in the buffer to the desired starting concentration.

  • Equilibrate the this compound solution to the desired reaction temperature (e.g., 32°C).

  • Initiate the reaction by adding a known concentration of the converting enzyme (e.g., Aspergillus oryzae protease).

  • Incubate the reaction mixture at the set temperature, with stirring if necessary.

  • At predetermined time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots, for example, by adding a strong acid or organic solvent that denatures the enzyme.

  • Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentrations of this compound and diazepam.

Protocol for Quantification by HPLC
  • Prepare mobile phase and standards for both this compound and diazepam.

  • Set up the HPLC system with an appropriate column (e.g., C18) and detector settings (e.g., UV detection at a wavelength where both compounds have good absorbance).

  • Inject a known volume of the quenched reaction sample.

  • Run the chromatogram to separate this compound, diazepam, and any intermediates or degradation products.

  • Quantify the peaks by comparing their areas to the calibration curves generated from the standards.

Visualizations

Avizafone_Conversion_Pathway cluster_reaction Enzymatic Hydrolysis This compound This compound Intermediate Open-Ring Intermediate This compound->Intermediate Enzyme (e.g., A.O. Protease) Diazepam Diazepam Intermediate->Diazepam Spontaneous Cyclization

Caption: Enzymatic conversion pathway of this compound to diazepam.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (pH 7.4) B Dissolve this compound A->B C Equilibrate Temperature (32°C) B->C D Add Enzyme C->D E Incubate and Sample D->E F Quench Reaction E->F G HPLC/LC-MS Analysis F->G H Data Interpretation G->H

Caption: General experimental workflow for in vitro conversion.

References

Avizafone Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability challenges and solutions for Avizafone.

Frequently Asked Questions (FAQs)

1. What is this compound and why was it developed?

This compound, also known as Pro-Diazepam, is a water-soluble prodrug of the benzodiazepine (B76468) diazepam.[1][2] It was developed to overcome the poor water solubility of diazepam, which poses challenges for parenteral and intranasal formulations requiring rapid onset of action.[3][4] this compound itself is a peptide-based molecule that is rapidly metabolized in the body by enzymes to release the active drug, diazepam.[1][3]

2. What are the primary bioavailability challenges associated with this compound's parent drug, diazepam?

The main challenge is diazepam's low aqueous solubility, making it difficult to formulate in aqueous solutions for rapid administration routes like intramuscular or intranasal delivery.[3][5] For emergency situations such as status epilepticus or nerve agent poisoning, rapid absorption and high bioavailability are critical, which is difficult to achieve with conventional diazepam formulations.[2][5]

3. How does this compound address the bioavailability challenges of diazepam?

As a water-soluble prodrug, this compound can be formulated into aqueous solutions for injection or nasal spray.[3][4] Upon administration, it is rapidly converted by enzymes in the blood or co-administered enzymes to diazepam.[1][6] This in-situ generation of diazepam can lead to supersaturated solutions, which enhances the driving force for absorption across biological membranes.[5][7][8]

4. What is the bioavailability of diazepam following intramuscular administration of this compound?

Studies in humans have shown that intramuscular injection of this compound results in a faster absorption of diazepam compared to the intramuscular injection of diazepam itself.[9][10][11] While the total exposure (Area Under the Curve - AUC) is often comparable, the maximum plasma concentration (Cmax) of diazepam is significantly higher and is reached more quickly (shorter Tmax) with this compound administration.[9][10][11]

5. How can the intranasal bioavailability of this compound-derived diazepam be optimized?

A key strategy for optimizing intranasal delivery is the co-administration of this compound with a converting enzyme, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B.[3][5][6] This approach generates a supersaturated solution of diazepam directly in the nasal cavity, leading to rapid and enhanced absorption.[5][6] Studies in rats have demonstrated high bioavailability (up to 114%) with this method.[6][12][13]

6. Are there any factors that can negatively impact the bioavailability of diazepam from this compound?

In some preclinical studies involving co-administration with other drugs like atropine (B194438) and pralidoxime (B1201516) for nerve agent treatment, a reduced relative bioavailability of diazepam from this compound (62-66% of that from diazepam injection) has been observed in primates.[4][11] This suggests that co-formulants can potentially influence the conversion or absorption process.

Troubleshooting Guides

Issue: Slower than expected onset of action after intramuscular injection.

  • Possible Cause: The rate of enzymatic conversion of this compound to diazepam can vary.

  • Troubleshooting Steps:

    • Verify Formulation Integrity: Ensure the this compound formulation has been stored correctly and has not degraded.

    • Review Dosing: Confirm that the molar equivalent dose of this compound to diazepam is appropriate for the intended therapeutic effect.

    • Consider Co-administered Substances: Be aware that other administered drugs could potentially interfere with the converting enzymes.[11]

Issue: Low or variable bioavailability in preclinical intranasal studies.

  • Possible Cause 1: Inefficient Enzymatic Conversion. The endogenous enzymes in the nasal mucosa may not be sufficient for rapid and complete conversion of this compound.

  • Troubleshooting Steps:

    • Introduce an Exogenous Enzyme: Co-administer this compound with a suitable converting enzyme like Aspergillus oryzae protease or human aminopeptidase B.[5][6]

    • Optimize Enzyme Concentration: The concentration of the co-administered enzyme can be adjusted to increase the rate of diazepam formation and absorption.[4]

  • Possible Cause 2: Formulation Issues. The pH or other excipients in the nasal formulation could affect enzyme activity or the stability of the generated supersaturated diazepam solution.

  • Troubleshooting Steps:

    • pH Optimization: Ensure the pH of the formulation is optimal for the activity of the converting enzyme (e.g., pH 7.4 for some proteases).[5][8]

    • Excipient Compatibility: Verify that all excipients are compatible with the enzyme and do not cause precipitation of diazepam.

Data Presentation

Table 1: Pharmacokinetic Parameters of Diazepam after Intramuscular Administration of this compound vs. Diazepam in Humans.

ParameterThis compound (20 mg)Diazepam (11.3 mg)Reference
Cmax (ng/mL) 231148[9][10][11]
AUC Equal to DiazepamEqual to this compound[9][10][11]
Tmax Faster than DiazepamSlower than this compound[9][10][11]

Table 2: Bioavailability of Diazepam after Intranasal Co-administration of this compound and Human Aminopeptidase B in Rats.

This compound Dose (Diazepam Equivalent, mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)Reference
0.500 77.8 ± 6.071.5 ± 9.35[6][12][13]
1.00 112 ± 10388 ± 318[6][12][13]
1.50 114 ± 7355 ± 1875[6][12][13]

Experimental Protocols

1. Assessment of Diazepam Bioavailability after Intramuscular Injection of this compound in Humans

  • Study Design: An open, randomized, single-dose, three-way cross-over design is often employed.[9][10][11]

  • Subjects: Healthy human volunteers.

  • Treatments:

    • Intramuscular injection of this compound (e.g., 20 mg).

    • Intramuscular injection of an equimolar dose of diazepam (e.g., 11.3 mg).

    • Intramuscular injection of this compound combined with other agents if investigating drug interactions (e.g., with atropine and pralidoxime).[9][10]

  • Sample Collection: Blood samples are collected at predefined time points post-injection.

  • Bioanalysis: Plasma concentrations of diazepam are quantified using a validated LC/MS-MS assay.[9][10]

  • Pharmacokinetic Analysis: Data is analyzed using both non-compartmental and compartmental modeling to determine parameters like Cmax, Tmax, and AUC.[9][10]

2. In Vitro Permeability Studies of this compound with a Converting Enzyme

  • Cell Model: Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers are used as a representative model of the nasal epithelium.[5][8]

  • Experimental Setup:

    • MDCKII-wt cells are cultured on permeable supports (e.g., Transwell inserts).

    • The integrity of the cell monolayer is verified by measuring transepithelial electrical resistance (TEER) and using permeability markers like lucifer yellow.[5][8]

  • Procedure:

    • A solution containing this compound and a converting enzyme (e.g., Aspergillus oryzae protease) is added to the apical side of the cell monolayer.[5][8]

    • Samples are collected from the basolateral side at various time points.

    • The concentrations of this compound and diazepam in the samples are measured by HPLC.[5]

  • Data Analysis: The flux of diazepam across the cell monolayer is calculated to determine the enhancement in permeability due to the formation of a supersaturated solution.[5]

Visualizations

Avizafone_Metabolism This compound This compound (Water-Soluble Prodrug) Intermediate Open-Ring Intermediate This compound->Intermediate Enzymatic Hydrolysis Lysine Lysine This compound->Lysine Releases Enzyme Plasma Aminopeptidase or Co-administered Enzyme Enzyme->this compound Diazepam Diazepam (Active Drug) Intermediate->Diazepam Spontaneous Cyclization

Caption: Metabolic conversion of this compound to Diazepam.

Intranasal_Delivery_Workflow cluster_formulation Formulation cluster_administration Intranasal Co-administration cluster_absorption Absorption & Distribution This compound This compound Solution Nasal_Cavity Nasal Cavity (In-situ Conversion) This compound->Nasal_Cavity Enzyme Converting Enzyme (e.g., Aminopeptidase B) Enzyme->Nasal_Cavity Supersaturated_DZP Supersaturated Diazepam Solution Nasal_Cavity->Supersaturated_DZP Enzymatic Reaction Absorption Rapid Absorption (Nasal Mucosa) Supersaturated_DZP->Absorption Increased Driving Force Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Workflow for enhanced intranasal delivery of Diazepam.

References

Avizafone Formulation Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability and degradation of avizafone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process with this compound formulations.

Issue 1: Rapid degradation of this compound in aqueous solution upon storage.

  • Question: My aqueous solution of this compound shows significant degradation in a short period, even when stored at room temperature. What could be the cause and how can I mitigate this?

  • Answer: this compound is known to be unstable in aqueous solutions. The primary degradation pathway is hydrolysis, leading to the formation of diazepam and lysine (B10760008). Several factors can accelerate this degradation:

    • Light Exposure: this compound in solution is highly susceptible to photolytic degradation. Exposure to light can lead to almost 70% degradation within 7 hours. The major degradation product under photolytic stress is 2-methylamino-5-chlorobenzophenone (MACB).[1]

    • Elevated Temperature: Higher temperatures significantly increase the rate of degradation. Storing solutions at elevated temperatures (e.g., 60°C or 100°C) will lead to substantial degradation, with the formation of multiple degradation products, including diazepam and its subsequent breakdown products.[1]

    • Troubleshooting Steps:

      • Protect from Light: Always prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

      • Control Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the degradation process. For long-term storage, consider preparing solutions fresh before use or lyophilizing the formulation.

      • Use Freshly Prepared Solutions: Due to its inherent instability in water, it is highly recommended to use freshly prepared aqueous solutions of this compound for your experiments.

Issue 2: Discoloration of this compound powder or solution.

  • Question: My this compound powder/solution has turned yellow. Is it still usable?

  • Answer: A yellow discoloration is a visual indicator of this compound degradation. This is often due to the formation of degradation products like 2-methylamino-5-chlorobenzophenone (MACB) and 2-amino-5-chlorobenzophenone (B30270) (ACB), which are yellow at high purity.[1] The powder is more stable than the solution, but both can discolor upon exposure to light.[1] It is strongly advised not to use discolored this compound for experiments, as the presence of degradation products can lead to inaccurate and unreliable results.

Issue 3: Unexpected peaks in HPLC analysis of this compound formulation.

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing an this compound formulation. What are these, and how can I identify them?

  • Answer: The presence of unexpected peaks indicates the formation of degradation products. The primary degradation products of this compound under various stress conditions include:

    • Diazepam: The active drug into which this compound is converted.

    • 2-methylamino-5-chlorobenzophenone (MACB): A major degradation product, especially under photolytic and thermal stress.[1]

    • 2-amino-5-chlorobenzophenone (ACB): A minor degradation product.[1]

    • Methyl-pseudo-quinazoline (MPQ): A major degradation product under dry heat conditions in solution.[1]

    • Identification: The identity of these peaks can be confirmed using a validated LC-MS method, which provides the mass-to-charge ratio of the eluted compounds, allowing for their identification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The primary factors affecting this compound stability are the presence of water, exposure to light, and elevated temperatures. This compound is significantly more stable in its solid (powder) form than in an aqueous solution.[1] While it shows relative stability to pH variations and mild oxidative stress in the short term, long-term storage in solution is not recommended without appropriate stabilization techniques like lyophilization.[1]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on its form and storage conditions. As a powder stored in a cool, dark, and dry place, it is relatively stable. However, in aqueous solution, its stability is significantly reduced. For formulations, especially those intended for long-term storage, lyophilization is a common strategy to improve shelf-life.[2][3][4] Lyophilized formulations, particularly those containing cryoprotectants like trehalose (B1683222), have shown good stability in accelerated stability studies.[2][3][4]

Q3: Are there any known excipient incompatibilities with this compound?

A3: As this compound contains a primary amine group (from the lysine moiety), it is susceptible to the Maillard reaction with reducing sugars (e.g., lactose).[5][6] Therefore, it is advisable to avoid the use of reducing sugars in this compound formulations. Studies on a co-lyophilized formulation of this compound with the enzyme aminopeptidase (B13392206) B have shown good compatibility and a stabilizing effect with trehalose, a non-reducing sugar.[2] Mannitol, another common bulking agent in lyophilization, showed less of a stabilizing effect on the enzyme in this formulation.[2][4]

Q4: How can I improve the stability of my this compound formulation?

A4: To enhance the stability of this compound formulations, particularly for aqueous preparations, the following strategies are recommended:

  • Lyophilization (Freeze-Drying): This is a highly effective method for improving the long-term stability of this compound formulations by removing water.[2][3][4]

  • Use of Cryoprotectants/Lyoprotectants: Incorporating excipients like trehalose can help stabilize the formulation during the freeze-drying process and in the solid state.[2][4]

  • Protection from Light: Packaging in amber glass vials or other light-protective containers is crucial.

  • Controlled Temperature Storage: Storing the formulation at recommended temperatures (e.g., refrigerated or controlled room temperature for lyophilized products) is essential.

Data Presentation

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionFormDurationDegradation (%)Major Degradation ProductsReference
Photolytic Powder21 hours~10%Diazepam, ACB, MPQ, MACB[1]
Solution7.1 hours~70%MACB[1]
Solution21 hours>90%MACB, ACB[1]
Thermal (Dry Heat) Powder (100°C)2 weeks<5%-[1]
Solution (60°C)2 weeks1-2%-[1]
Solution (100°C)2 weeks~80%MPQ, MACB, ACB[1]
Hydrolytic (Acid/Base) Solution24 hoursNo degradation-[1]
Oxidative (H₂O₂) Solution (1% H₂O₂)24 hoursNo degradation-[1]
Solution (10% H₂O₂)24 hoursSlight degradationMACB (~0.1%)[1]

Table 2: Effect of Excipients on the Stability of a Co-formulated Enzyme (Aminopeptidase B) during Lyophilization

Formulation CompositionRetention of Enzyme Activity (%)Reference
APB + AVF + Trehalose71%[2][4]
APB + AVF60%[2][4]
APB + Trehalose56%[2][4]
APB + Mannitol16%[2][4]
APB alone6.4%[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH guidelines Q1A(R2) and the study by Breton et al., 2006.

  • Preparation of Samples:

    • Solid State: Weigh a suitable amount of this compound powder into appropriate containers (e.g., clear and amber glass vials).

    • Solution State: Prepare a solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL). Aliquot into clear and amber glass vials.

  • Stress Conditions:

    • Photolytic Stability: Expose the solid and solution samples in clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Wrap control samples in aluminum foil and place them alongside the exposed samples.

    • Thermal Stability (Dry Heat): Place the solid and solution samples in a temperature-controlled oven at elevated temperatures (e.g., 60°C and 100°C) for a specified period (e.g., 14 days).[1]

    • Hydrolytic Stability: For solution samples, adjust the pH to acidic (e.g., pH 1.2 using HCl) and basic (e.g., pH 9 using NaOH) conditions. Store at room temperature for 24 hours.[1]

    • Oxidative Stability: Treat the this compound solution with hydrogen peroxide at different concentrations (e.g., 1% and 10%) and store at room temperature for 24 hours.[1]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Lyophilization of an this compound-Containing Formulation

This protocol is adapted from a study on the lyophilization of a formulation containing this compound and an enzyme.[2]

  • Formulation Preparation:

    • Prepare aqueous stock solutions of this compound, any co-formulated active ingredients (e.g., enzymes), and excipients (e.g., trehalose as a lyoprotectant) in water for injection or a suitable buffer (e.g., pH 7.4 Tris buffer).

    • Cool all stock solutions in an ice bath to approximately 0°C.

    • In a sterile, cold 2 mL glass vial, combine the stock solutions in the desired ratios to achieve the final target concentrations. If this compound is part of the formulation, it should be added last.

  • Freezing:

    • Briefly mix the final formulation with a pipette.

    • Snap-freeze the contents by immersing the vials in liquid nitrogen for 5 minutes.

  • Drying:

    • Transfer the frozen vials to a pre-cooled lyophilizer shelf.

    • Dry the samples at room temperature under a high vacuum (e.g., 0.016 mbar) for a sufficient duration (e.g., 18 hours).

  • Storage and Reconstitution:

    • After the lyophilization cycle is complete, cap the vials under vacuum or nitrogen and store them in desiccators at the desired temperature.

    • For analysis, reconstitute the lyophilized cake with the appropriate solvent (e.g., water for injection or buffer).

Visualizations

Avizafone_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Diazepam Diazepam This compound->Diazepam Hydrolysis MACB 2-methylamino-5- chlorobenzophenone (MACB) This compound->MACB Photolysis Diazepam->MACB ACB 2-amino-5- chlorobenzophenone (ACB) Diazepam->ACB MPQ Methyl-pseudo-quinazoline (MPQ) Diazepam->MPQ Hydrolysis Hydrolysis Photolysis Photolysis Thermal_Stress Thermal Stress

Caption: Proposed degradation pathway of this compound under various stress conditions.

Experimental_Workflow_Forced_Degradation start Start: this compound Sample (Solid or Solution) stress Apply Stress Conditions (Photolytic, Thermal, Hydrolytic, Oxidative) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC / LC-MS sampling->analysis data Identify Degradants & Quantify Degradation analysis->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Avizafone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avizafone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a water-soluble peptide prodrug of diazepam.[1][2][3][4] It is designed to be inactive until it is metabolized in the body. Its mechanism of action relies on enzymatic hydrolysis, primarily by aminopeptidases in the blood, which cleaves the lysine (B10760008) moiety to release the active drug, diazepam.[2][3] Diazepam then acts as a positive allosteric modulator of GABA-A receptors, resulting in its characteristic anxiolytic, anticonvulsant, and sedative effects.

Q2: What are the main advantages of using this compound over diazepam in experimental settings?

The primary advantage of this compound is its enhanced water solubility compared to diazepam, which is poorly soluble in aqueous solutions.[2][3] This property facilitates the preparation of aqueous formulations for parenteral administration and can prevent the need for organic solvents in in vitro assays.[5][6]

Q3: How should this compound be stored?

This compound powder is relatively stable.[7] However, in solution, it is susceptible to photolytic and thermal degradation.[2][7] Therefore, it is recommended to store stock solutions in a cool, dark place and to prepare fresh dilutions for each experiment. For long-term storage, lyophilized formulations have shown good stability.[8]

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion of this compound to Diazepam

Q: I am observing a lower than expected yield of diazepam in my in vitro conversion assay. What are the possible causes and how can I troubleshoot this?

A: Several factors can contribute to inefficient conversion of this compound to diazepam. Here are some potential causes and troubleshooting steps:

  • Enzyme Activity:

    • Cause: The converting enzyme (e.g., aminopeptidase (B13392206), Aspergillus oryzae protease) may have low activity.

    • Solution: Ensure the enzyme is stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment. Consider increasing the enzyme concentration in the assay.

  • Assay Conditions:

    • Cause: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme.

    • Solution: Verify that the assay conditions match the optimal conditions for the specific enzyme you are using. For example, Aspergillus oryzae protease has been shown to be effective at pH 7.4 and 32°C.[5][7][9][10][11][12]

  • This compound Racemization:

    • Cause: The synthesis of this compound may result in partial racemization. Some converting enzymes can be stereoselective, leading to incomplete conversion of the racemic mixture.[5][13]

    • Solution: If possible, use chirally pure this compound. If you suspect racemization, you may need to adjust your expectations for the maximum achievable conversion or use an enzyme that is not stereoselective.

  • Substrate Concentration:

    • Cause: The concentration of this compound may be too high, leading to substrate inhibition of the enzyme.

    • Solution: Perform a concentration-response curve to determine the optimal this compound concentration for your assay.

Issue 2: Precipitation in the Experimental Solution

Q: I am observing precipitation in my this compound solution during my experiment. What could be the cause and how can I resolve this?

A: While this compound is water-soluble, precipitation can still occur under certain conditions:

  • Conversion to Diazepam:

    • Cause: As this compound is converted to diazepam, the concentration of the poorly soluble diazepam increases. If the concentration of diazepam exceeds its solubility limit in your assay medium, it will precipitate.

    • Solution: You can try to reduce the initial concentration of this compound. Alternatively, if the experimental design allows, you can add a solubilizing agent, but be mindful of its potential effects on your experimental system.

  • Buffer Incompatibility:

    • Cause: The buffer system you are using may not be compatible with this compound or the resulting diazepam.

    • Solution: Ensure that the pH and composition of your buffer are appropriate. A study using Aspergillus oryzae protease successfully used an assay buffer at pH 7.4.[5][7][9][10][11][12]

Issue 3: High Variability in Experimental Results

Q: My results from this compound experiments are highly variable between replicates. What are the common sources of variability and how can I improve consistency?

A: High variability can stem from several factors in in vitro assays. Here are some key areas to check:

  • Pipetting and Dilutions:

    • Cause: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes for reagents where possible to minimize pipetting steps.

  • Cell-Based Assays:

    • Cause: Inconsistent cell seeding density, cell health, or passage number can lead to variability in cell-based assays.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the appropriate confluency when starting the experiment.

  • Reagent Stability:

    • Cause: As mentioned, this compound in solution can degrade. Inconsistent handling and storage of this compound or enzyme stock solutions can lead to variable results.

    • Solution: Prepare fresh solutions of this compound and the converting enzyme for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Data Presentation

Table 1: Enzyme Kinetic Parameters for this compound Conversion

EnzymeKM (µM)Vmax (µM/s)kcat (min-1)ConditionsReference
Aspergillus oryzae protease1,501 ± 2321,369 ± 94-pH 7.4, 32°C[3][7][9][12]
Human aminopeptidase B370 ± 63-1250 ± 60pH 7.4, 32°C[1]

Table 2: Stability of this compound

ConditionStability in Powder FormStability in Aqueous SolutionKey Degradation ProductsReference
Hydrolytic StableInsensitive to pH variation at room temperature for 24h.-[7]
Oxidative Not specifiedStable in 1% hydrogen peroxide at room temperature for 24h.-[7]
Photolytic StableDegrades upon light exposure.MACB, Diazepam, ACB, MPQ[7]
Thermal Stable at 100°C for 2 weeks.Degrades at elevated temperatures (e.g., 80% degradation at 100°C for 2 weeks).MPQ, MACB, ACB[7]

MACB: 2-methylamino-5-chlorobenzophenone; ACB: 2-amino-5-chlorobenzophenone; MPQ: a rearrangement product.

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to Diazepam using Aspergillus oryzae Protease

This protocol is adapted from studies investigating the in vitro conversion of this compound.[5][7][9][10][11][12]

  • Materials:

    • This compound

    • Aspergillus oryzae protease

    • Assay buffer (e.g., pH 7.4)

    • Methanol (for quenching the reaction)

    • HPLC system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a fresh solution of Aspergillus oryzae protease in the assay buffer.

    • In a reaction vessel, combine the this compound solution and the assay buffer. Pre-warm the mixture to 32°C.

    • Initiate the reaction by adding the Aspergillus oryzae protease solution.

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding a sufficient volume of methanol.

    • Analyze the samples for this compound and diazepam concentrations using a validated HPLC method.

Protocol 2: Cell-Based Permeability Assay using MDCK-II Cells

This protocol is a general guide for assessing the permeability of diazepam generated from this compound using a cell monolayer model like Madin-Darby Canine Kidney II (MDCK-II) cells.[9][14][15][16][17]

  • Cell Culture:

    • Culture MDCK-II cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed the MDCK-II cells on permeable supports (e.g., Transwell® inserts) at a suitable density.

    • Allow the cells to form a confluent and polarized monolayer, which typically takes 3-5 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • In the apical (upper) chamber, add the transport buffer containing this compound and the converting enzyme (Aspergillus oryzae protease or human aminopeptidase B).

    • In the basolateral (lower) chamber, add fresh transport buffer.

    • Incubate the plate at 37°C.

    • At designated time points, collect samples from the basolateral chamber.

    • Analyze the samples for the concentration of diazepam that has permeated the cell monolayer using HPLC or LC-MS/MS.

Visualizations

Avizafone_Metabolism This compound This compound Diazepam Diazepam (Active) This compound->Diazepam Hydrolysis Lysine Lysine This compound->Lysine Enzyme Aminopeptidases (in blood) Enzyme->this compound

This compound enzymatic conversion to diazepam.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution add_reagents Add this compound and Enzyme to Apical Chamber prep_this compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_cells Culture MDCK-II Cells on Permeable Supports prep_cells->add_reagents incubate Incubate at 37°C add_reagents->incubate sample Collect Samples from Basolateral Chamber incubate->sample hplc Analyze Diazepam Concentration by HPLC sample->hplc data_analysis Data Analysis hplc->data_analysis

Workflow for a cell-based permeability assay.

Troubleshooting_Flowchart rect_node rect_node start Unexpected Results? low_conversion Low Diazepam Conversion? start->low_conversion precipitation Precipitation Observed? start->precipitation variability High Result Variability? start->variability check_enzyme Check Enzyme Activity and Assay Conditions low_conversion->check_enzyme Yes check_diazepam_sol Check Diazepam Solubility Limit precipitation->check_diazepam_sol Yes check_pipetting Review Pipetting and Dilutions variability->check_pipetting Yes check_racemization Consider this compound Racemization check_enzyme->check_racemization check_cells Verify Cell Culture Consistency check_pipetting->check_cells check_reagents Ensure Reagent Stability check_cells->check_reagents

Troubleshooting logic for this compound experiments.

References

Avizafone Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analysis of avizafone and its degradation products. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

A1: this compound is a water-soluble peptide prodrug of diazepam, designed to overcome the low aqueous solubility of diazepam itself. In the body, it is rapidly metabolized by plasma enzymes, such as aminopeptidases, through hydrolysis to yield the active drug, diazepam, and the amino acid lysine.[1][2] Under stress conditions, its degradation can lead to several other products, including 2-(N-methylamino)-5-chlorobenzophenone (MACB), 2-amino-5-chlorobenzophenone (B30270) (ACB), and a minor product identified as MPQ.[3]

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is particularly susceptible to degradation in aqueous solutions when exposed to light (photolytic degradation) and heat (thermal degradation).[2][4] In one study, an aqueous solution of this compound degraded by almost 70% within approximately 7 hours of light exposure.[1][3] The solid form of this compound is considerably more stable.[4] It has been shown to be relatively stable against pH variations and mild oxidative stress.[3]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[5] For structural elucidation and confirmation of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3] Given the difference in polarity between the hydrophilic this compound and its more lipophilic degradation products, a moderately polar stationary phase, such as a cyanopropyl (CN) column, has been shown to be effective.[3]

Troubleshooting Guides

Q4: I am observing poor peak shape and tailing for this compound in my reverse-phase HPLC analysis. What could be the cause?

A4: This is a common issue when analyzing polar compounds on non-polar columns. This compound, being a hydrophilic prodrug, may exhibit poor retention and peak shape on traditional C18 columns.

  • Solution 1: Column Selection: Consider using a column with a more polar stationary phase. A cyanopropyl (CN) column has been successfully used for the analysis of this compound and its degradation products.[3]

  • Solution 2: Mobile Phase pH: The retention of this compound is pH-dependent due to its ionizable groups. Adjusting the pH of the aqueous component of your mobile phase can significantly improve peak shape. A slightly acidic pH (e.g., pH 4.7) has been used effectively.[3]

  • Solution 3: Ion-Pairing Reagents: If you must use a C18 column, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak symmetry of the polar this compound peak.

Q5: I am seeing unexpected peaks in my chromatogram after exposing my this compound sample to light. How can I identify them?

A5: this compound is known to be photolabile, and light exposure can generate several degradation products.[1][3]

  • Step 1: Peak Identification: The major photolytic degradation product is 2-(N-methylamino)-5-chlorobenzophenone (MACB). Other minor products include diazepam and 2-amino-5-chlorobenzophenone (ACB).[1][3] You can confirm the identity of these peaks by comparing their retention times with those of reference standards.

  • Step 2: Use of LC-MS: If reference standards are unavailable, LC-MS is a powerful tool for the identification of unknown peaks. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unexpected peaks, you can propose their structures.[3]

  • Step 3: Peak Purity Analysis: A diode-array detector (DAD) can be used to assess peak purity. If a peak is impure, it may indicate the co-elution of multiple components.

Q6: My mass balance in the stability study is below 95%. Where could the remaining percentage of the drug have gone?

A6: A poor mass balance suggests that not all degradation products are being detected or accurately quantified.

  • Possible Cause 1: Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Using a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector can help identify such compounds.

  • Possible Cause 2: Highly Polar or Non-volatile Products: Some degradation products might be too polar to be retained on the column or too non-volatile to be detected by MS. Method adjustments, such as using a different column or derivatization, may be necessary.

  • Possible Cause 3: Adsorption to Container: It has been reported that some degradation products of benzodiazepines can migrate into and be absorbed by plastic containers.[6] Consider using glass vials for your stability studies to minimize this possibility.

  • Possible Cause 4: Precipitation: The major photolytic degradation product, MACB, is significantly less water-soluble than this compound and may precipitate out of solution, leading to an inaccurate assessment.[3] Ensure that your sample preparation procedure fully dissolves all components.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the degradation behavior of this compound under various stress conditions as reported in the literature.

Stress ConditionTimeExtent of DegradationMajor Degradation Products IdentifiedReference
Photolytic (Aqueous Solution) 7.1 hours~70%2-(N-methylamino)-5-chlorobenzophenone (MACB), 2-amino-5-chlorobenzophenone (ACB), Diazepam[3]
Photolytic (Solid State) 21 hours~10%Diazepam, ACB, MPQ, MACB[3]
Thermal (Aqueous Solution, 80°C) 14 daysSignificant degradationTwo unidentified products (m/z 285.1 and m/z 326.1)[3]
Hydrolytic (Acidic/Basic, RT) 24 hoursNo degradation observedN/A[3]
Oxidative (1% H₂O₂, RT) 24 hoursNo degradation observedN/A[3]
Oxidative (10% H₂O₂, RT) 24 hoursSlight degradationNot specified[3]

Experimental Protocols

Stability-Indicating HPLC-UV/MS Method for this compound

This protocol is based on a published method for the analysis of this compound and its degradation products.[3]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and a diode-array detector (DAD).

    • Mass spectrometer for peak identification and confirmation.

  • Chromatographic Conditions:

    • Column: Cyanopropyl (CN), 50 mm x 2 mm.

    • Mobile Phase (for LC-MS): A volatile buffer system is recommended. For example, a mixture of trifluoroacetic acid (TFA) and ammonium (B1175870) acetate, with pH adjusted to 4.7.

    • Flow Rate: Appropriate for a 2 mm internal diameter column (e.g., 0.2-0.4 mL/min).

    • Detection: UV detection at 254 nm. MS detection for mass verification.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25-30°C.

  • Sample Preparation:

    • Dissolve this compound in an appropriate solvent (e.g., water or mobile phase) to a known concentration.

    • For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., light exposure, heat, acid/base hydrolysis, oxidation).

    • If precipitation is observed (e.g., after photolytic degradation), ensure the precipitate is redissolved, for instance, by adding methanol, before injection.[3]

    • Filter the samples through a 0.45 µm filter before injection.

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Photolysis Photolysis (Light Exposure) Diazepam Diazepam (Active Drug) Photolysis->Diazepam MACB MACB (Major Photodegradation Product) Photolysis->MACB ACB ACB Photolysis->ACB Hydrolysis Hydrolysis (Enzymatic/Chemical) Hydrolysis->Diazepam Lysine Lysine Hydrolysis->Lysine Thermolysis Thermolysis (Heat) Unknown Unknown Thermal Degradants Thermolysis->Unknown Oxidation Oxidation This compound This compound MPQ MPQ

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

G start Start: This compound Sample stress Forced Degradation (e.g., Light, Heat) start->stress prep Sample Preparation (Dilution, Filtration) stress->prep hplc HPLC Analysis - CN Column - UV/DAD Detection prep->hplc lcms LC-MS Analysis (for Identification) prep->lcms If unknowns data Data Analysis (Quantification, Peak Purity) hplc->data lcms->data end End: Stability Report data->end

Caption: General experimental workflow for this compound stability-indicating analysis.

References

Technical Support Center: Intranasal Avizafone Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intranasal delivery of Avizafone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and testing intranasal this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing an intranasal formulation of diazepam, and how does this compound address this?

The main obstacle in creating an intranasal diazepam formulation is its low aqueous solubility, which typically necessitates the use of organic solvents that can irritate the nasal mucosa.[1][2][3][4] this compound, a water-soluble lysine (B10760008) prodrug of diazepam, overcomes this by being co-administered with a converting enzyme, such as human aminopeptidase (B13392206) B.[2][3] This combination generates a supersaturated solution of diazepam directly at the nasal absorption site, which enhances its permeation across the nasal mucosa without the need for harsh solvents.[1][3]

Q2: What is the mechanism of action for intranasal this compound delivery?

Intranasal this compound delivery employs a prodrug/enzyme system.[5][6] The water-soluble prodrug, this compound, is administered into the nasal cavity along with a converting enzyme. The enzyme rapidly hydrolyzes this compound into the active drug, diazepam.[4][5] This enzymatic conversion creates a transient, supersaturated concentration of diazepam at the mucosal surface, providing a strong driving force for rapid absorption into the systemic circulation.[1][3]

Q3: What are the critical formulation parameters to consider for intranasal this compound?

Several formulation parameters can influence the efficacy and stability of intranasal this compound:

  • Enzyme Stability and Concentration : The converting enzyme, particularly human aminopeptidase B, can be unstable.[7] Lyophilization with cryoprotectants like trehalose, and even this compound itself, has been shown to improve stability.[7] The enzyme concentration is also a key factor, as it can directly influence the rate of diazepam formation and subsequent absorption.[2][4]

  • pH and Buffering Agent : The pH and the choice of buffering agent can affect the kinetics of the enzymatic conversion and the stability of the resulting supersaturated diazepam solution.[1]

  • Excipients : While the this compound system avoids harsh solvents, other excipients like mucoadhesives could be considered to increase residence time in the nasal cavity, though their impact on the enzymatic conversion and diazepam precipitation would need to be evaluated.[8]

Q4: What kind of pharmacokinetic profile can be expected from intranasal this compound in preclinical models?

Studies in rats have demonstrated rapid and extensive absorption of diazepam following intranasal administration of this compound with a converting enzyme.[2][4][9] Peak plasma concentrations of diazepam are typically reached within 5 to 8 minutes.[2][4] The bioavailability has been reported to be high and consistent, in some cases exceeding that of intravenous diazepam due to the rapid absorption from the supersaturated solution.[2][4][9]

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability

Possible Causes:

  • Enzyme Inactivity: The converting enzyme may have degraded due to improper storage or handling. Human aminopeptidase B is known to be labile.[7]

  • Suboptimal Enzyme Concentration: The concentration of the enzyme may be too low for efficient conversion of this compound to diazepam.

  • Incorrect Formulation pH: The pH of the formulation may not be optimal for the enzyme's activity.

  • Rapid Mucociliary Clearance: The formulation may be cleared from the nasal cavity before complete conversion and absorption can occur.

  • Precipitation of Diazepam: The generated supersaturated diazepam solution may be unstable and precipitate before it can be absorbed.

Troubleshooting Steps:

  • Verify Enzyme Activity: Conduct an in vitro activity assay of the enzyme before in vivo experiments. Consider using a more stable enzyme preparation or one that has been lyophilized with appropriate cryoprotectants.[7]

  • Optimize Enzyme Concentration: Titrate the enzyme concentration in your formulation to find the optimal level for rapid diazepam formation.

  • Check and Adjust Formulation pH: Ensure the pH of your formulation is within the optimal range for the converting enzyme's activity.

  • Consider Mucoadhesive Excipients: The inclusion of a mucoadhesive polymer could increase the residence time of the formulation in the nasal cavity, allowing for more complete conversion and absorption.[8]

  • Evaluate Supersaturation Stability: In vitro studies can assess the stability of the supersaturated diazepam solution generated by your formulation. Adjusting formulation components may help to maintain supersaturation for a longer period.[1]

Issue 2: Inconsistent Results Between Animals

Possible Causes:

  • Variability in Administration Technique: Inconsistent volume or placement of the dose within the nasal cavity can lead to significant differences in absorption.

  • Animal-Related Physiological Factors: Differences in the health of the nasal mucosa, respiratory rate, and mucociliary clearance between animals can contribute to variability.[10]

  • Anesthesia Effects: The type and depth of anesthesia can influence physiological parameters that affect drug deposition and absorption.[10]

Troubleshooting Steps:

  • Standardize Administration Protocol: Develop a consistent and well-documented procedure for intranasal administration. Ensure all personnel are trained on the same technique.

  • Monitor Animal Health: Use healthy animals and visually inspect the nasal cavity for any signs of inflammation or irritation before dosing.

  • Control Anesthesia: If anesthesia is used, ensure the level is consistent across all animals and for the duration of the initial absorption phase.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intranasal this compound in Rats

Diazepam Equivalent Dose (mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)
0.50077.8 ± 6.071.5 ± 9.35
1.00112 ± 10388 ± 318
1.50114 ± 7355 ± 1875

Data obtained from studies in rats co-administering this compound with human aminopeptidase B.[2][4]

Table 2: Stability of Lyophilized Human Aminopeptidase B (APB) with Different Stabilizers

FormulationRetained Activity (%)
APB alone6.4
APB + Mannitol16
APB + Trehalose56
APB + this compound60
APB + this compound + Trehalose71

Data reflects enzyme activity after lyophilization and reconstitution.[7]

Experimental Protocols

Protocol 1: In Vitro Permeability Study using MDCKII-wt Monolayers

This protocol is adapted from studies evaluating the permeability of diazepam generated from this compound.[5][6]

  • Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells are cultured on permeable filter supports until a confluent monolayer is formed.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Test Solutions: Prepare the this compound and converting enzyme (e.g., Aspergillus oryzae protease) mixture in a suitable assay buffer (e.g., pH 7.4 at 32°C). A control solution of near-saturated diazepam should also be prepared.

  • Permeability Assay:

    • The apical side of the monolayer is exposed to the this compound-enzyme mixture or the control solution.

    • Samples are collected from the basolateral side at predetermined time points.

  • Sample Analysis: The concentrations of this compound and diazepam in the basolateral samples are quantified using a validated HPLC method.

  • Data Analysis: The flux of diazepam across the monolayer is calculated for both the test and control conditions.

Visualizations

Avizafone_Mechanism cluster_formulation Intranasal Formulation cluster_nasal_cavity Nasal Cavity cluster_absorption Absorption This compound This compound (Prodrug) (Water-Soluble) This compound->Formulation Enzyme Converting Enzyme (e.g., Aminopeptidase B) Enzyme->Formulation Conversion Enzymatic Conversion Formulation->Conversion Co-administration Supersaturation Supersaturated Diazepam (High Concentration Gradient) Conversion->Supersaturation Mucosa Nasal Mucosa Supersaturation->Mucosa Enhanced Permeation Circulation Systemic Circulation (Rapid Onset) Mucosa->Circulation Troubleshooting_Workflow Start Low/Variable Bioavailability Enzyme Check Enzyme Activity and Concentration Start->Enzyme Formulation Evaluate Formulation (pH, Stability) Enzyme->Formulation Activity OK OptimizeEnzyme Optimize Enzyme (Source, Concentration) Enzyme->OptimizeEnzyme Activity Low Procedure Review Administration Technique Formulation->Procedure Formulation OK OptimizeFormulation Adjust pH, Add Mucoadhesives Formulation->OptimizeFormulation Issues Found StandardizeProcedure Standardize Dosing Protocol Procedure->StandardizeProcedure Inconsistent End Improved Bioavailability Procedure->End Consistent OptimizeEnzyme->End OptimizeFormulation->End StandardizeProcedure->End

References

Technical Support Center: Enhancing Avizafone Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avizafone. The following information is intended to address specific issues that may be encountered during experiments aimed at enhancing its absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges related to its absorption?

This compound is a water-soluble peptide prodrug of diazepam.[1][2] Its design as a prodrug aims to overcome the poor water solubility of diazepam, which can be a limiting factor in its formulation and administration.[1][2][3] While this compound itself is water-soluble, its efficient absorption and conversion to the active drug, diazepam, are critical for therapeutic efficacy. The primary challenge is to ensure rapid and complete conversion to diazepam at the site of absorption to maximize its bioavailability.[3][4]

Q2: What are the known metabolic pathways for this compound's conversion to diazepam?

This compound is metabolized by plasma enzymes, specifically aminopeptidases, which hydrolyze the peptide bond to release diazepam.[1][2][5] One of the key enzymes identified for this conversion is human aminopeptidase (B13392206) B.[4] The conversion process involves the formation of an open-ring intermediate which then cyclizes to form diazepam.[2]

Below is a diagram illustrating the metabolic conversion of this compound and the subsequent metabolism of diazepam.

G cluster_avizafone_conversion This compound Conversion cluster_diazepam_metabolism Diazepam Metabolism (Hepatic) This compound This compound Intermediate Open-Ring Intermediate This compound->Intermediate Aminopeptidases (e.g., human aminopeptidase B) Diazepam Diazepam Intermediate->Diazepam Cyclization Nordiazepam Nordiazepam (active) Diazepam->Nordiazepam N-demethylation (CYP3A4, CYP2C19) Temazepam Temazepam (active) Diazepam->Temazepam Hydroxylation (CYP3A4, CYP2C19) Oxazepam Oxazepam (active) Nordiazepam->Oxazepam Hydroxylation Temazepam->Oxazepam N-demethylation Glucuronide Oxazepam-glucuronide (inactive, excreted) Oxazepam->Glucuronide Glucuronidation (UGTs)

Caption: Metabolic pathway of this compound to diazepam and subsequent metabolism.

Troubleshooting Guide

Issue 1: Low Bioavailability of Diazepam Following this compound Administration

Possible Cause: Inefficient conversion of this compound to diazepam at the absorption site.

Troubleshooting Strategy: Co-administration with a Converting Enzyme

A promising strategy to enhance this compound absorption is the co-administration of a converting enzyme, such as human aminopeptidase B, particularly for intranasal delivery.[4][5] This approach creates a high concentration of the more lipophilic diazepam at the mucosal surface, increasing the driving force for its absorption.[3]

Quantitative Data Summary: In-vivo Study in Rats (Intranasal Administration) [4][6]

Dose of this compound (equivalent to Diazepam mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)
0.50077.8 ± 6.071.5 ± 9.35
1.00112 ± 10388 ± 318
1.50114 ± 7355 ± 1875

Data presented as mean ± standard deviation.

Issue 2: Difficulty in Predicting this compound's Passive Permeability

Possible Cause: Lack of a suitable in-vitro model to assess passive diffusion.

Troubleshooting Strategy: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability.[7][8] It is a valuable tool for initial screening of formulation strategies aimed at improving passive absorption.

Experimental Workflow: PAMPA Assay

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Issue 3: Assessing the Role of Active Transport and Efflux in this compound Absorption

Possible Cause: Need for a cell-based model that mimics the intestinal epithelium.

Troubleshooting Strategy: Caco-2 Permeability Assay

The Caco-2 cell line is a well-established in-vitro model of the human small intestinal mucosa.[9][10] These cells form a polarized monolayer with tight junctions and express various transporters, making them suitable for studying both passive and active transport mechanisms, including efflux.[9][10]

Logical Relationship: Interpreting Caco-2 and PAMPA Data

G cluster_input Input Data cluster_decision Interpretation cluster_conclusion Conclusion Caco2_Papp Caco-2 Permeability (Papp) Compare Caco-2 Papp ≈ PAMPA Papp? Caco2_Papp->Compare PAMPA_Papp PAMPA Permeability (Papp) PAMPA_Papp->Compare Efflux Caco-2 Papp < PAMPA Papp? Compare->Efflux No Passive Primarily Passive Diffusion Compare->Passive Yes Uptake Caco-2 Papp > PAMPA Papp? Efflux->Uptake No ActiveEfflux Potential Active Efflux Efflux->ActiveEfflux Yes ActiveUptake Potential Active Uptake Uptake->ActiveUptake Yes

Caption: Decision tree for interpreting Caco-2 and PAMPA permeability data.

Experimental Protocols

Protocol 1: In-vivo Pharmacokinetic Study of Intranasal this compound in Rats

This protocol is adapted from a study evaluating the co-administration of this compound with human aminopeptidase B.[4]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with free access to food and water.

2. Formulation Preparation:

  • Prepare a solution of this compound and human aminopeptidase B in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dose concentrations should be calculated based on the desired diazepam equivalent dose per kg of body weight.

3. Administration:

  • Anesthetize the rats lightly.

  • Administer a defined volume (e.g., 15 µL per nostril) of the formulation into the nasal cavity using a micropipette with a gel-loading tip.

4. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 2, 5, 10, 30, 60, and 90 minutes) via an appropriate route (e.g., jugular vein cannula).

  • Collect plasma by centrifugation.

  • Brain tissue can also be collected at the end of the study.

5. Bioanalysis:

  • Quantify the concentrations of diazepam and this compound in plasma and brain homogenates using a validated LC-MS/MS method.

Protocol 2: Caco-2 Permeability Assay

This is a general protocol for conducting a Caco-2 permeability assay.

1. Cell Culture:

  • Culture Caco-2 cells on semipermeable filter inserts in a transwell plate system.

  • Allow the cells to differentiate for 21 days to form a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical compartment and fresh transport buffer to the basolateral compartment.

  • For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points.

3. Analysis:

  • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: PAMPA Assay

This is a general protocol for the Parallel Artificial Membrane Permeability Assay.

1. Plate Preparation:

  • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Add buffer to the wells of a 96-well acceptor plate.

2. Assay Procedure:

  • Add the this compound solution to the wells of the lipid-coated donor plate.

  • Place the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

3. Analysis:

  • Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the effective permeability (Pe).

References

Avizafone Hydrolysis Rate Determination: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately determining the hydrolysis rate of Avizafone. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis rate important?

A1: this compound is a water-soluble prodrug of diazepam, a well-known benzodiazepine.[1][2][3] It is designed to overcome the low aqueous solubility of diazepam, allowing for more versatile administration routes, such as intramuscular injection.[3][4] The therapeutic activity of this compound is dependent on its conversion to the active compound, diazepam, through hydrolysis.[1][2] Determining the hydrolysis rate is therefore critical for understanding its pharmacokinetic profile, including the rate of drug activation and onset of action.

Q2: What is the primary mechanism of this compound hydrolysis?

A2: this compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[2] This conversion is primarily carried out by aminopeptidases found in the plasma.[2][4][5] The hydrolysis cleaves the lysine (B10760008) promoiety from the diazepam molecule.

Q3: What are the key factors that can influence the rate of this compound hydrolysis?

A3: Several factors can impact the hydrolysis rate:

  • Enzyme Concentration: The concentration of aminopeptidases directly affects the reaction velocity.

  • Temperature: As with most enzymatic reactions, temperature can influence the rate of hydrolysis.

  • pH: The pH of the solution can affect both the stability of this compound and the activity of the hydrolyzing enzymes.

  • Presence of Other Substances: Co-administration of other drugs may influence the hydrolysis rate. For instance, the presence of atropine (B194438) and pralidoxime (B1201516) has been shown to increase the time to reach maximum diazepam concentration.[4][6]

Q4: What are the expected degradation products of this compound?

A4: Under stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress, this compound can degrade into several products. The primary and expected hydrolysis product is the active drug, diazepam, and lysine. However, stress testing may reveal other degradation products.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible hydrolysis rates. 1. Inconsistent enzyme activity or concentration.2. Fluctuations in incubation temperature.3. Variability in pH of the reaction buffer.4. Degradation of this compound stock solution.1. Use a fresh, standardized enzyme solution for each experiment. Ensure thorough mixing.2. Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.3. Prepare fresh buffer for each experiment and verify the pH before use.4. Prepare fresh this compound stock solutions. This compound in solution is susceptible to photolytic and thermal degradation.[8]
Slower than expected hydrolysis rate. 1. Sub-optimal enzyme concentration.2. Presence of inhibitory substances in the reaction mixture.3. Incorrect pH or temperature for optimal enzyme activity.1. Perform an enzyme concentration optimization experiment to determine the optimal concentration for your experimental setup.2. Ensure all reagents and solvents are of high purity. If possible, analyze for potential contaminants.3. Review literature for the optimal pH and temperature for the specific aminopeptidase (B13392206) being used. Adjust experimental conditions accordingly.
Precipitation observed in the reaction mixture. 1. Formation of supersaturated diazepam solution leading to precipitation.[9]1. This is an expected outcome as the hydrolysis of the water-soluble this compound produces the poorly soluble diazepam. For analytical purposes, ensure that the total diazepam concentration (dissolved and precipitated) is quantified. This may involve a solvent extraction step.
Difficulty in quantifying this compound and diazepam. 1. Co-elution of this compound and diazepam in chromatography.2. Degradation of analytes during sample processing or analysis.1. Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of this compound and diazepam.[7]2. Minimize sample processing time and keep samples at a low temperature. Use appropriate extraction and reconstitution solvents. LC-MS/MS is a highly sensitive and specific method for quantification.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound hydrolysis found in the literature.

ParameterValueEnzymeConditionsReference
Half-life of conversion (in vivo) 2.7 to 4.2 minPlasma enzymesMonkeys and humans[4]
Michaelis Constant (Kм) 1,501 ± 232 µMAspergillus oryzae protease-[2][12]
Maximum Reaction Velocity (Vmax) 1,369 ± 94 µM/sAspergillus oryzae protease-[2][12]
Michaelis Constant (Kм) 370 ± 63 µMHuman aminopeptidase B (APB)pH 7.4 PBS at 32°C[10]
Catalytic Rate Constant (kcat) 1250 ± 60 min⁻¹Human aminopeptidase B (APB)pH 7.4 PBS at 32°C[10]
Rate constant for open-ring intermediate to diazepam conversion 0.470 ± 0.012 min⁻¹-32 °C[9][13]

Experimental Protocols

Detailed Methodology for In Vitro Enzymatic Hydrolysis Rate Determination

This protocol is a general guideline based on methodologies reported in the literature.[5][10] Researchers should adapt it to their specific experimental needs.

1. Materials and Reagents:

  • This compound

  • Human aminopeptidase B (APB) or other suitable aminopeptidase

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol (B129727) (for reaction quenching)

  • Incubator or water bath set to 32°C

  • HPLC or LC-MS/MS system for analysis

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of the enzyme in PBS.

  • Prepare a series of this compound concentrations by diluting the stock solution with PBS.

3. Enzymatic Hydrolysis Assay:

  • Pre-warm the this compound solutions and the enzyme solution to 32°C.

  • Initiate the reaction by adding a specific concentration of the enzyme to each this compound solution.

  • Incubate the reaction mixtures at 32°C with constant gentle agitation.

  • At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a sufficient volume of cold methanol to denature the enzyme.

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet the denatured protein.

  • Analyze the supernatant for the concentrations of this compound and diazepam using a validated HPLC or LC-MS/MS method.

5. Data Analysis:

  • Plot the concentration of this compound remaining or diazepam formed against time.

  • Determine the initial reaction velocity for each this compound concentration.

  • To determine the Michaelis-Menten kinetic parameters (Kм and Vmax), plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

hydrolysis_pathway cluster_reaction Enzymatic Hydrolysis This compound This compound (Water-Soluble Prodrug) Intermediate Open-Ring Intermediate This compound->Intermediate Aminopeptidase Lysine Lysine Diazepam Diazepam (Active Drug) Intermediate->Diazepam Cyclization experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing prep_reagents Prepare this compound and Enzyme Solutions in PBS set_conditions Pre-warm Solutions to 32°C prep_reagents->set_conditions initiate_reaction Initiate Reaction: Add Enzyme to this compound set_conditions->initiate_reaction incubate Incubate at 32°C with Agitation initiate_reaction->incubate take_aliquots Withdraw Aliquots at Time Points incubate->take_aliquots quench Quench with Cold Methanol take_aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by HPLC or LC-MS/MS centrifuge->analyze plot_data Plot Concentration vs. Time analyze->plot_data calc_kinetics Calculate Kinetic Parameters (Kм, Vmax) plot_data->calc_kinetics

References

Technical Support Center: Avizafone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Avizafone solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a water-soluble prodrug of diazepam, a benzodiazepine.[1] In a research context, it is primarily investigated as an antidote to organophosphate nerve agent poisoning.[2][3][4] Its water-solubility offers a significant advantage over the poorly soluble diazepam, allowing for easier formulation and administration in experimental settings.

Q2: What are the recommended storage conditions for this compound powder and its solutions?

For long-term storage, this compound powder should be kept in a freezer at -20°C under an inert atmosphere due to its hygroscopic nature. This compound solutions are less stable than the solid form and are susceptible to photolytic and thermal degradation.[2][3] Therefore, it is recommended to prepare solutions fresh. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures.

Q3: What are the main degradation pathways for this compound in solution?

The primary degradation pathways for this compound in solution are photodegradation and thermal degradation.[2][3] Under exposure to light, this compound in solution degrades into several products, with 2-methylamino-5-chlorobenzophenone (MACB) being the major degradation product. Other minor degradation products that have been identified include diazepam, 2-amino-5-chlorobenzophenone (B30270) (ACB), and a compound referred to as MPQ.[2]

Q4: How does pH affect the stability of this compound solutions?

This compound solutions have been observed to be relatively stable under both acidic (pH 1) and basic (pH 12) conditions at room temperature over a 24-hour period, with no significant degradation reported.[2] This suggests a degree of insensitivity to pH variations in the short term. However, for long-term studies, it is advisable to conduct specific stability testing at the desired pH.

Q5: Is this compound susceptible to oxidative stress?

This compound demonstrates good stability against oxidative stress. Studies have shown that even in a 10% hydrogen peroxide solution, there is minimal degradation at room temperature over 24 hours.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving this compound powder This compound is slightly soluble in water, methanol (B129727), and DMSO. The powder is also hygroscopic and can absorb moisture, leading to clumping.- Use a fresh, properly stored vial of this compound powder.- Gently warm the solvent to aid dissolution, but avoid high temperatures to prevent thermal degradation.- Use sonication to facilitate dissolution.- Ensure the powder has not been repeatedly exposed to atmospheric moisture.
Discoloration of this compound solution (yellowing) The formation of degradation products, such as MACB and ACB, can cause a yellow discoloration of the solution.[2] This is often accelerated by exposure to light.- Prepare solutions fresh and use them immediately.- Protect solutions from light at all times by using amber vials or covering the container with aluminum foil.- If discoloration is observed, the solution should be discarded and a fresh one prepared.
Precipitation in the solution upon light exposure The major photodegradation product, MACB, can precipitate out of the solution.[2]- As with discoloration, prevent light exposure.- If precipitation occurs, the solution is no longer suitable for use. The precipitate can be redissolved in methanol for analytical purposes to confirm its identity.[2]
Inconsistent experimental results This could be due to the degradation of this compound in the solution over the course of the experiment, leading to a lower effective concentration.- Prepare fresh solutions for each experiment.- If an experiment runs for an extended period, consider the stability of the solution under the experimental conditions (temperature, light exposure) and take appropriate protective measures.- Use a validated stability-indicating analytical method (e.g., HPLC) to check the concentration of this compound in your stock solutions periodically.

Stability Data Summary

The following tables summarize the available data on the stability of this compound solutions under various stress conditions.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionMatrixObservationMajor Degradation ProductsReference
Hydrolytic Aqueous Solution (pH 1 and pH 12)Stable at room temperature for 24 hours.Not significant[2]
Oxidative 10% Hydrogen Peroxide SolutionStable at room temperature for 24 hours.Not significant[2]
Photolytic Aqueous Solution~70% degradation after 7.1 hours of light exposure.MACB, Diazepam, ACB, MPQ[2]
Thermal Aqueous Solution (80°C)Significant degradation over 14 days.MACB, ACB[2]

Table 2: Quantitative Data on this compound Photodegradation in Solution

Exposure Time (hours)This compound Remaining (%)Major Degradation Product(s)Reference
7.1~30%MACB[2]
21<10%MACB[2]

Note: The provided quantitative data is based on specific experimental conditions. It is highly recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products

This protocol is based on the method described by Breton et al. (2006) for the analysis of this compound and its degradation products.[2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Ammonium acetate (B1210297).
  • Trifluoroacetic acid (TFA).
  • This compound reference standard.
  • Reference standards for known degradation products (Diazepam, MACB, ACB).
  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate with 0.1% TFA in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar degradation products. A specific gradient should be optimized for your system and column.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound and its degradation products in a suitable solvent (e.g., methanol or a mixture of water and methanol). From these, prepare working standard solutions at known concentrations by diluting with the mobile phase.
  • Sample Solutions: Dilute the this compound solutions under investigation with the mobile phase to a concentration within the linear range of the assay.

4. Analysis:

  • Inject the standard solutions to determine the retention times and response factors for each compound.
  • Inject the sample solutions to determine the concentration of this compound and any detected degradation products.
  • Peak identification is confirmed by comparing retention times with the standards. Quantification is performed by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

Signaling Pathway of Diazepam (Active Metabolite of this compound)

This compound is a prodrug that is enzymatically converted to diazepam in the body. Diazepam then acts on the GABA-A receptor in the central nervous system.

Diazepam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_receptor GABA-A Receptor GABA->GABA_A_receptor Binds Chloride_channel Chloride (Cl-) Channel GABA_A_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_channel->Hyperpolarization Cl- Influx Diazepam Diazepam Diazepam->GABA_A_receptor Positive Allosteric Modulation This compound This compound (Prodrug) Enzymatic_Conversion Enzymatic Conversion (in vivo) This compound->Enzymatic_Conversion Enzymatic_Conversion->Diazepam

Diazepam's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for this compound Stability Study

The following diagram outlines a typical workflow for assessing the stability of this compound solutions under different stress conditions.

Avizafone_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution (Known Concentration) hydrolytic Hydrolytic (Acidic/Basic) prep_solution->hydrolytic oxidative Oxidative (e.g., H2O2) prep_solution->oxidative photolytic Photolytic (Light Exposure) prep_solution->photolytic thermal Thermal (Elevated Temperature) prep_solution->thermal sampling Sample at Time Points hydrolytic->sampling oxidative->sampling photolytic->sampling thermal->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis data_analysis Data Analysis (Quantify this compound & Degradants) hplc_analysis->data_analysis stability_assessment Assess Stability (Degradation Rate) data_analysis->stability_assessment

Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Co-administration of Avizafone with Exogenous Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the co-administration of the prodrug Avizafone with exogenous enzymes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it co-administered with an exogenous enzyme?

This compound is a water-soluble prodrug of diazepam, a well-known benzodiazepine.[1] As a prodrug, this compound is inactive and requires conversion to its active form, diazepam, within the body.[2] In experimental setting, and for specific delivery systems (like intranasal), co-administration with an exogenous enzyme allows for rapid and controlled conversion of this compound to diazepam at the site of administration.[3][4] This technique is particularly useful for overcoming the low aqueous solubility of diazepam.[5]

Q2: Which exogenous enzymes can be used to convert this compound to diazepam?

Several enzymes with aminopeptidase (B13392206) or protease activity can hydrolyze this compound to release diazepam. Published studies have successfully used:

  • Aspergillus oryzae (A.O.) protease : A commercially available fungal protease mixture.[3][6]

  • Human aminopeptidase B (APB) : A more specific enzyme that has been shown to be effective in preclinical studies.[1][7]

The choice of enzyme may depend on the specific experimental goals, such as the desired conversion rate and the biological system being used.

Q3: What is the mechanism of action of diazepam, the active metabolite of this compound?

Diazepam acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[8] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[9] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which produces sedative, anxiolytic, and anticonvulsant effects.[8][10]

Q4: What are the expected kinetic parameters for the enzymatic conversion of this compound?

The kinetic parameters are dependent on the specific enzyme and reaction conditions. For the conversion of this compound by Aspergillus oryzae protease at pH 7.4 and 32°C, the following Michaelis-Menten kinetics have been reported:

  • Kм (Michaelis constant): 1,501 ± 232 µM[2][6]

  • Vmax (maximum reaction velocity): 1,369 ± 94 µM/s[2][6]

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to Diazepam using Aspergillus oryzae Protease

This protocol describes the in vitro conversion of this compound to diazepam and quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aspergillus oryzae protease

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727)

  • Diazepam standard

  • HPLC system with UV detector

  • C18 HPLC column

  • Thermomixer or incubator

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in PBS (e.g., 10 mM).

    • Prepare a stock solution of Aspergillus oryzae protease in PBS (e.g., 10 U/mL).

    • Prepare a stock solution of diazepam standard in methanol (e.g., 1 mg/mL).

    • Prepare the HPLC mobile phase (e.g., a mixture of acetonitrile and water, the exact ratio may need optimization).[11][12]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine this compound stock solution and PBS to achieve the desired final substrate concentration (e.g., working concentrations ranging from 62.5 µM to 4000 µM).

    • Pre-incubate the tube at 32°C for 5 minutes.

    • Initiate the reaction by adding the Aspergillus oryzae protease stock solution to a final concentration of, for example, 0.25 U/mL.

    • Incubate the reaction mixture at 32°C with gentle agitation for a predetermined time course (e.g., samples taken at 0, 5, 10, 20, 30, and 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of cold methanol. This will precipitate the enzyme.

    • Centrifuge the tubes to pellet the precipitated enzyme.

  • Sample Analysis by HPLC:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

    • Separate this compound and diazepam using a C18 column and an isocratic mobile phase.

    • Detect the compounds using a UV detector at a wavelength of approximately 240-250 nm.[11][12]

    • Quantify the concentrations of this compound and diazepam by comparing the peak areas to a standard curve generated from the diazepam standard.

Data Presentation

Table 1: Enzyme Kinetics of this compound Conversion by Aspergillus oryzae Protease
ParameterValueReference
EnzymeAspergillus oryzae protease[2][6]
pH7.4[2][6]
Temperature32°C[2][6]
1,501 ± 232 µM[2][6]
Vmax1,369 ± 94 µM/s[2][6]
Table 2: In Vivo Pharmacokinetic Parameters of Diazepam Following Intranasal Co-administration of this compound and Human Aminopeptidase B in Rats
Dose of this compound (Diazepam Equivalent)Bioavailability (%)Cmax (ng/mL)Tmax (minutes)Reference
0.500 mg/kg77.8 ± 6.071.5 ± 9.35[1]
1.00 mg/kg112 ± 10388 ± 318[1]
1.50 mg/kg114 ± 7355 ± 1875[1]

Mandatory Visualizations

experimental_workflow prep Reagent Preparation reaction Enzymatic Reaction prep->reaction This compound, Enzyme, Buffer termination Reaction Termination reaction->termination Time Points analysis HPLC Analysis termination->analysis Sample Preparation data Data Quantification analysis->data Peak Areas gaba_signaling cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel cl_ion Cl- gaba_receptor->cl_ion Increased Channel Opening gaba GABA gaba->gaba_receptor:gaba Binds diazepam Diazepam (from this compound) diazepam->gaba_receptor:bzd Binds (Allosteric Modulation) hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_ion->hyperpolarization Influx

References

Technical Support Center: Overcoming Diazepam's Low Aqueous Solubility with Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avizafone to overcome the low aqueous solubility of diazepam. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the aqueous solubility of diazepam?

This compound is a water-soluble prodrug of diazepam.[1][2] Diazepam itself is practically insoluble in water, with a solubility of less than 50 µg/mL.[3][4] This low solubility presents a significant challenge for developing aqueous formulations for parenteral administration.[5] this compound is a peptide-based molecule that is readily soluble in aqueous solutions.[1] It is designed to be enzymatically converted to the active drug, diazepam, in vivo or in situ.[1][6] This conversion allows for the administration of a soluble compound that then generates the poorly soluble active drug at the desired site of action.

Q2: What is the mechanism of conversion of this compound to diazepam?

This compound is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam.[1] The primary enzymes responsible for this conversion are aminopeptidases.[1] Specifically, human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme in this process.[1][7] The conversion involves the hydrolysis of the peptide bond in this compound, leading to the formation of an open-ring intermediate, which then spontaneously cyclizes to form diazepam.[1][5]

Q3: Can this compound be used to generate supersaturated solutions of diazepam?

Yes, the enzymatic conversion of this compound can be leveraged to create supersaturated solutions of diazepam.[1][3] This is a key advantage as supersaturated solutions provide a greater driving force for transcellular permeation across biological membranes compared to saturated solutions.[1] Studies have shown that this compound-protease mixtures can produce supersaturated diazepam solutions in under five minutes.[3]

Q4: What are the key considerations for the stability and storage of this compound and the converting enzymes?

Proper storage is critical for both this compound and the converting enzymes. This compound solutions should be protected from hydrolytic degradation.[1] Stability studies should adhere to ICH guidelines, assessing thermal stability, humidity, and photodegradation.[1] Converting enzymes, such as human aminopeptidase B (APB), can be labile.[7] Lyophilization is a common technique to extend the shelf life of these enzymes; however, the process itself can lead to inactivation.[7] Co-lyophilization of the enzyme with its substrate, this compound, and a lyoprotectant like trehalose (B1683222) has been shown to significantly improve enzyme stability.[7]

Data Presentation

Table 1: Solubility of Diazepam and this compound

CompoundSolventSolubilityReference
DiazepamWater< 50 µg/mL[3]
DiazepamWater0.04 - 0.05 mg/mL at 25°C[8]
DiazepamAlcoholSoluble[9]
This compoundAqueous SolutionsWater-soluble[1][2]

Table 2: Kinetic Parameters for Enzymatic Conversion of this compound to Diazepam

EnzymeKM (µM)Vmax (µM/s)Reference
Aspergillus oryzae protease1,501 ± 2321,369 ± 94[1][3]
Human aminopeptidase B (APB)370 ± 631250 ± 60 min-1 (kcat)[10]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vitro Experiments

Objective: To prepare a stock solution of this compound for use in in vitro conversion assays.

Materials:

  • This compound dihydrobromide powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound dihydrobromide powder.

  • Dissolve the powder in a known volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • For working solutions, dilute the stock solution to the desired final concentration using PBS (pH 7.4).

  • Store stock solutions at -20°C for long-term storage and working solutions at 4°C for short-term use.

Protocol 2: In Vitro Conversion of this compound to Diazepam

Objective: To monitor the enzymatic conversion of this compound to diazepam in vitro.

Materials:

  • This compound working solution (from Protocol 1)

  • Converting enzyme solution (e.g., human aminopeptidase B or Aspergillus oryzae protease) in PBS

  • Reaction buffer (PBS, pH 7.4)

  • Thermomixer or water bath set to 32°C (to mimic physiological conditions)[3]

  • Quenching solution (e.g., methanol)

  • HPLC system for analysis

Procedure:

  • Pre-warm the reaction buffer and this compound working solution to 32°C.

  • In a microcentrifuge tube, combine the reaction buffer and this compound working solution to achieve the desired initial substrate concentration.

  • Initiate the reaction by adding the converting enzyme solution to the tube. The final volume should be pre-determined.

  • Incubate the reaction mixture at 32°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., a 1:10 dilution in cold methanol) to denature the enzyme and stop the reaction.

  • Analyze the quenched samples by HPLC to determine the concentrations of this compound and diazepam.

Protocol 3: HPLC Analysis of this compound and Diazepam

Objective: To simultaneously quantify this compound and diazepam in reaction samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • This compound and diazepam analytical standards

  • Internal standard (e.g., tolbutamide)[3]

Procedure:

  • Prepare a series of standard solutions containing known concentrations of this compound and diazepam, along with a fixed concentration of the internal standard.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.

  • Set the UV detector to a wavelength that allows for the detection of both compounds (e.g., monitoring at multiple wavelengths or using a diode array detector).

  • Inject the standard solutions to generate a calibration curve for each analyte.

  • Inject the quenched experimental samples.

  • Integrate the peak areas for this compound, diazepam, and the internal standard in both the standards and the samples.

  • Calculate the concentrations of this compound and diazepam in the experimental samples based on the calibration curves.

Troubleshooting Guide

Issue 1: Low or no conversion of this compound to diazepam.

  • Question: I am not observing the expected conversion of this compound to diazepam in my in vitro assay. What could be the problem?

  • Answer:

    • Enzyme Inactivity: The converting enzyme may have lost its activity. Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. Consider performing an activity assay for the enzyme using a known substrate to confirm its functionality.

    • Incorrect Reaction Conditions: Verify the pH and temperature of your reaction buffer. Most aminopeptidases have optimal activity at physiological pH (around 7.4) and temperature (32-37°C).[3]

    • Presence of Inhibitors: Ensure that your reaction buffer does not contain any enzyme inhibitors. Chelating agents like EDTA can inhibit metalloenzymes.

    • Substrate Concentration: While unlikely to be the cause of no conversion, ensure the this compound concentration is appropriate for the enzyme kinetics.

Issue 2: Precipitation is observed in the reaction mixture.

  • Question: I am seeing a precipitate form during my this compound conversion experiment. What is causing this and how can I prevent it?

  • Answer:

    • Diazepam Precipitation: The most likely cause is the precipitation of the newly formed diazepam, which has very low aqueous solubility. This is expected when generating supersaturated solutions.[5]

    • Managing Precipitation: If the goal is to study the kinetics of conversion, the formation of a precipitate can interfere with accurate measurement of the dissolved drug. Consider the following:

      • Lower Initial this compound Concentration: Use a starting concentration of this compound that will generate a diazepam concentration below its solubility limit.

      • Inclusion of Solubilizing Agents: While this may alter the experimental conditions, the inclusion of co-solvents or cyclodextrins could increase the solubility of diazepam. However, this may also affect enzyme activity.

      • Kinetic Analysis of Total Drug: If possible, your analytical method should be able to measure both dissolved and precipitated drug to get a complete picture of the conversion.

Issue 3: High variability in results between experimental repeats.

  • Question: My results for this compound conversion are highly variable between replicates. What are the potential sources of this variability?

  • Answer:

    • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution, as small variations can significantly impact the reaction rate.

    • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the incubation period. Use a reliable thermomixer or water bath.

    • Timing of Quenching: The timing of quenching the reaction is critical for time-course experiments. Be precise and consistent in stopping the reaction at the designated time points for each replicate.

    • Sample Mixing: Ensure the reaction mixture is well-mixed at the start of the reaction and that any aliquots taken are representative of the entire solution.

Issue 4: Difficulty in reconstituting lyophilized enzyme or this compound formulation.

  • Question: I am having trouble reconstituting my lyophilized enzyme/Avizafone formulation. What is the best practice?

  • Answer:

    • Follow Recommended Protocol: Always refer to the manufacturer's or literature-recommended reconstitution protocol.

    • Gentle Agitation: Avoid vigorous shaking or vortexing, which can denature the enzyme.[11] Gentle swirling or inversion is usually sufficient.

    • Allow Sufficient Time: Allow the vial to sit at room temperature for a period (e.g., 15-30 minutes) to allow the cake to fully dissolve.[11]

    • Use the Correct Buffer: Reconstitute with the specified buffer to ensure the correct pH and ionic strength for enzyme stability and activity.

Visualizations

Avizafone_Conversion_Pathway This compound This compound (Water-Soluble Prodrug) Intermediate Open-Ring Intermediate This compound->Intermediate Enzymatic Hydrolysis Enzyme Aminopeptidase B (Enzyme) Enzyme->Intermediate Diazepam Diazepam (Active Drug, Low Solubility) Intermediate->Diazepam Spontaneous Cyclization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Formulation 1. Prepare this compound and Enzyme Solutions Reaction_Setup 2. Set up Reaction (Buffer, this compound) Formulation->Reaction_Setup Initiation 3. Initiate with Enzyme Reaction_Setup->Initiation Incubation 4. Incubate at 32°C Initiation->Incubation Sampling 5. Sample at Time Points Incubation->Sampling Quenching 6. Quench Reaction Sampling->Quenching HPLC 7. HPLC Analysis Quenching->HPLC Data_Analysis 8. Data Analysis HPLC->Data_Analysis

References

Validation & Comparative

Avizafone and Diazepam: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of benzodiazepine (B76468) therapeutics, diazepam has long been a cornerstone for managing anxiety, seizures, and other neurological conditions. However, its low water solubility presents challenges for rapid administration in emergency situations. This has led to the development of avizafone, a water-soluble prodrug of diazepam. This guide provides a detailed comparison of the efficacy of this compound and diazepam, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of this compound and Diazepam

This compound is a dipeptide prodrug that is rapidly converted to diazepam in the body by plasma enzymes, specifically aminopeptidases.[1][2][3][4] This conversion circumvents the solubility issues of diazepam, allowing for rapid intramuscular administration, a critical advantage in scenarios like nerve agent poisoning.[1][3] Once converted, the resulting diazepam exerts its therapeutic effects by potentiating the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][5]

Comparative Efficacy

The primary application for which this compound has been extensively compared to diazepam is as an anticonvulsant in the context of organophosphate nerve agent poisoning.

Anticonvulsant Efficacy Against Nerve Agents

Studies in various animal models have demonstrated that while both this compound and diazepam are effective anticonvulsants, their efficacy can be dose and time-dependent.

In a study on cynomolgus monkeys exposed to the nerve agent soman (B1219632), diazepam, when administered at the same molar dose of 0.7 µmol/kg, provided better protection against soman-induced toxicity compared to this compound.[6][7] This difference in efficacy was attributed to a lower plasma load of diazepam following the administration of this compound at this dose.[6][7] However, when the dose of this compound was increased to 1 µmol/kg, it afforded electrophysiological and histological protection similar to that of 0.7 µmol/kg of diazepam.[6][7]

In guinea pigs intoxicated with soman, this compound, when administered at an equimolar dose to diazepam (7 µmol/kg), showed higher protection against neurotoxicity.[8] Notably, at a lower atropine (B194438) dose, this compound was more effective than diazepam in preventing early mortality and the occurrence of seizures.[8] A separate study in guinea pigs exposed to sarin (B92409) also indicated that this compound was a suitable therapeutic option, particularly in preventing respiratory difficulties that were observed with diazepam administration under certain conditions.[9]

Conversely, a study in rats demonstrated that diazepam administered 10 minutes before soman exposure completely prevented convulsions and neuropathology.[10] Diazepam given at the onset of convulsions also significantly reduced their severity and the associated neuropathology.[10] this compound given 10 minutes before soman exposure only slightly reduced the effects of the nerve agent, and when given at the start of convulsions, it showed little to no effect on the resulting neuropathology.[10]

Pharmacokinetic Profile

The differing efficacy observations can be largely explained by the pharmacokinetic profiles of the two drugs.

ParameterThis compoundDiazepamSpeciesReference
Time to Maximum Plasma Concentration (tmax) Lower (Faster)Higher (Slower)Primates[6][7]
Maximum Plasma Concentration (Cmax) HigherLowerPrimates[6][7]
Maximum Plasma Concentration (Cmax) Higher (231 ng/mL)Lower (148 ng/mL)Humans[11]
Area Under the Curve (AUC) EqualEqualHumans[11]
Plasmatic Load of Diazepam Lower at equimolar dosesHigher at equimolar dosesPrimates[6][7]
Decline of Plasmatic Diazepam More RapidSlowerPrimates[6][7]

Administration of this compound leads to a faster achievement of maximum plasma concentration (tmax) and a higher Cmax of diazepam compared to direct intramuscular injection of diazepam.[6][7][11] However, the plasma levels of diazepam decline more rapidly after this compound administration.[6][7] While the total exposure to diazepam (AUC) is similar between the two in human volunteers, the lower plasmatic load of diazepam from equimolar doses of this compound in primates may explain its lower efficacy at those specific doses.[6][7][11]

Experimental Protocols

The following is a generalized experimental protocol derived from the comparative studies on nerve agent poisoning.

Objective: To compare the anticonvulsant efficacy of this compound and diazepam against nerve agent-induced seizures and neuropathology.

Animal Model: Cynomolgus monkeys, guinea pigs, or rats.

Materials:

  • Nerve agent (e.g., soman, sarin)

  • This compound

  • Diazepam

  • Pre-treatment drugs (e.g., pyridostigmine)

  • Adjunctive therapeutic agents (e.g., atropine, pralidoxime)

  • Saline solution (for control groups)

  • Electroencephalogram (EEG) recording equipment

  • Respiratory monitoring equipment

  • Histopathology supplies

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory conditions. For EEG monitoring, electrodes are surgically implanted on the dura mater.

  • Pre-treatment: Animals may be pre-treated with a reversible acetylcholinesterase inhibitor like pyridostigmine (B86062) (e.g., 0.1 mg/kg, i.m.) 30 minutes prior to nerve agent exposure.[8][9]

  • Intoxication: Animals are challenged with a specific dose of the nerve agent (e.g., 1-2 LD50 of soman, s.c.).[8]

  • Treatment: One minute after intoxication, animals are treated with a combination of atropine, pralidoxime, and either diazepam, this compound, or saline.[8][9] Dosages are administered intramuscularly.

  • Monitoring:

    • Clinical Signs: Observe for the onset and severity of seizures and other clinical signs of toxicity.

    • EEG: Continuously record EEG to monitor for seizure activity and other electrophysiological disturbances.[6]

    • Respiratory Function: Monitor respiratory parameters such as minute ventilation.[8]

  • Endpoint Analysis:

    • Survival: Record survival rates over a specified period (e.g., 24 hours).

    • Seizure Control: Analyze EEG recordings to determine the time to seizure onset, seizure duration, and seizure severity.

    • Neuropathology: After a set period (e.g., 3 days), animals are euthanized, and their brains are perfused and fixed for histological evaluation to assess the extent of neuronal damage in different brain regions like the piriform cortex, amygdala, and thalamus.[10]

  • Pharmacokinetic Analysis: In separate studies or in satellite animal groups, blood samples are collected at various time points after drug administration to determine the plasma concentrations of diazepam and its metabolites using methods like LC/MS-MS.[11] This data is used to calculate pharmacokinetic parameters such as Cmax, tmax, and AUC.

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, being enzymatically converted to the active diazepam. Diazepam then enhances the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This inhibitory effect is central to the anticonvulsant, anxiolytic, and sedative properties of diazepam.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics This compound This compound (Pro-drug) Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Conversion (Aminopeptidases) GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Cl_channel Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_depression CNS Depression (Anticonvulsant, Anxiolytic) Hyperpolarization->CNS_depression

Mechanism of Action: this compound to Diazepam.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and diazepam.

G cluster_treatment Treatment Groups start Animal Model Selection (e.g., Primates, Guinea Pigs) pretreatment Pre-treatment (e.g., Pyridostigmine) start->pretreatment intoxication Nerve Agent Intoxication (e.g., Soman, Sarin) pretreatment->intoxication control Control (Saline) intoxication->control diazepam Diazepam intoxication->diazepam This compound This compound intoxication->this compound monitoring Monitoring (EEG, Respiration, Clinical Signs) control->monitoring diazepam->monitoring This compound->monitoring endpoints Endpoint Analysis (Survival, Seizure Severity, Neuropathology) monitoring->endpoints pk_analysis Pharmacokinetic Analysis (Blood Sampling, LC/MS-MS) monitoring->pk_analysis data_analysis Data Analysis and Comparison endpoints->data_analysis pk_analysis->data_analysis

Comparative Efficacy Experimental Workflow.

Conclusion

This compound presents a valuable alternative to diazepam, particularly in emergency scenarios where its water solubility and potential for rapid intramuscular administration are advantageous. While it is effectively converted to diazepam, the resulting pharmacokinetic profile can lead to differences in efficacy depending on the dose and timing of administration. For researchers, understanding these nuances is critical when designing experiments and interpreting results. The choice between this compound and diazepam will ultimately depend on the specific therapeutic context, the desired onset of action, and the required duration of effect. Further research, including head-to-head clinical trials in various settings, will continue to delineate the precise roles of these two important benzodiazepines in clinical practice.

References

A Comparative Guide to the Pharmacokinetics of Avizafone and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of avizafone, a water-soluble prodrug, and its active metabolite, diazepam. The information presented herein is intended to support research, and drug development activities by offering a concise and data-driven overview of these two compounds.

Overview

This compound, also known as pro-diazepam, is a water-soluble prodrug of the benzodiazepine, diazepam.[1] It is designed to be rapidly converted to diazepam in the body by plasma enzymes.[2] This guide will delve into the comparative pharmacokinetics of these two molecules, providing essential data for researchers in the field.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of diazepam following the administration of either this compound or diazepam are summarized in the table below. The data highlights the key differences in absorption and peak plasma concentrations between the two administration strategies.

Pharmacokinetic ParameterDiazepam (from this compound IM Injection)Diazepam (from Diazepam IM Injection)Diazepam (Oral)Diazepam (IV)Diazepam (Rectal)
Maximum Concentration (Cmax) 231 ng/mL[3]148 ng/mL[3]---
Time to Cmax (Tmax) Faster than Diazepam IM[3]30-60 minutes[4]30-90 minutes[4]-10-45 minutes[4]
Area Under the Curve (AUC) Equal to Diazepam IM[3]Equal to this compound IM[3]---
Bioavailability --76% (64–97%)[4]-81% (62–98%)[4]
Half-life (t1/2) -30–56 hours[4]30–56 hours[4]30–56 hours[4]30–56 hours[4]
Onset of Action -15-30 minutes[4]15-60 minutes[4]1-5 minutes[4]-

Experimental Protocols

The data presented in this guide is primarily derived from a key clinical study comparing the bioavailability of diazepam after intramuscular administration of this compound versus diazepam itself.

Study Design

The pivotal study was an open, randomized, single-dose, three-way, cross-over trial conducted in healthy volunteers.[3] Each participant received three different treatments in a sequential order:

  • Intramuscular injection of this compound (20 mg)

  • Intramuscular injection of diazepam (11.3 mg)

  • Intramuscular injection of this compound (20 mg) combined with atropine (B194438) (2 mg) and pralidoxime (B1201516) (350 mg) administered via a bi-compartmental auto-injector.[3]

Sample Analysis

Plasma concentrations of diazepam were quantified using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS-MS) assay.[3] The pharmacokinetic analysis was conducted using both non-compartmental and compartmental modeling approaches to determine the key parameters.[3]

Metabolic Pathway and Mechanism of Action

This compound is rapidly hydrolyzed by aminopeptidases in the blood to release diazepam and lysine.[5] Diazepam then exerts its pharmacological effects as a positive allosteric modulator of GABA-A receptors in the central nervous system.[4] It is subsequently metabolized in the liver, primarily by CYP3A4 and CYP2C19 enzymes, into active metabolites such as desmethyldiazepam, temazepam, and oxazepam.[4]

G cluster_absorption Absorption & Conversion cluster_distribution_metabolism Distribution & Metabolism This compound This compound (Water-soluble Prodrug) Diazepam_plasma Diazepam (in Plasma) This compound->Diazepam_plasma Rapid enzymatic hydrolysis Diazepam_cns Diazepam (at GABA-A Receptor in CNS) Diazepam_plasma->Diazepam_cns Distribution Metabolites Active Metabolites (Desmethyldiazepam, Temazepam, Oxazepam) Diazepam_plasma->Metabolites Hepatic Metabolism (CYP3A4, CYP2C19) Excretion Excretion Metabolites->Excretion Further Metabolism & Conjugation

Caption: Metabolic conversion of this compound to diazepam and its subsequent metabolism.

Key Findings and Implications

The administration of this compound leads to a more rapid achievement of higher peak plasma concentrations of diazepam compared to the direct intramuscular injection of diazepam itself.[3] Specifically, the Cmax of diazepam after this compound injection was found to be 231 ng/mL, which is significantly higher than the 148 ng/mL observed after diazepam injection.[3] Despite this difference in peak concentration and time to reach it, the overall exposure to diazepam, as measured by the Area Under the Curve (AUC), was equivalent for both administration routes.[3]

These findings suggest that this compound can serve as an effective delivery system for diazepam, particularly in situations where a rapid onset of action is desired. The water-solubility of this compound also offers formulation advantages over the poorly soluble diazepam.[5] For drug development professionals, this highlights the potential of prodrug strategies to enhance the pharmacokinetic profiles of existing therapeutic agents.

References

Avizafone vs. Midazolam for Seizure Control: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the management of acute seizures and status epilepticus, rapid and effective pharmacological intervention is critical. Benzodiazepines are the established first-line treatment, with midazolam being a frequently used agent.[1][2] Avizafone, a water-soluble prodrug of diazepam, presents an alternative with distinct pharmacokinetic properties.[3][4] This guide provides a detailed comparison of this compound and midazolam for seizure control, focusing on their mechanisms, pharmacokinetics, efficacy, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound (via its active metabolite, diazepam) and midazolam exert their anticonvulsant effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[5][6]

cluster_Neuron Postsynaptic Neuron cluster_Drugs Benzodiazepines GABA_R GABA-A Receptor Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Increases Cl- Influx This compound This compound (Prodrug) Diazepam Diazepam (Active Metabolite) This compound->Diazepam Enzymatic Conversion Diazepam->GABA_R Allosteric Modulation Midazolam Midazolam Midazolam->GABA_R Allosteric Modulation GABA GABA GABA->GABA_R Binds Seizure_Control Seizure Control Hyperpolarization->Seizure_Control Leads to

Figure 1: Mechanism of action for this compound and Midazolam.

Pharmacokinetic Profile Comparison

The primary distinction between this compound and midazolam lies in their pharmacokinetic profiles. This compound is a prodrug designed for enhanced water solubility, which is rapidly converted to its active form, diazepam, by endogenous enzymes following administration.[4] Midazolam is administered in its active form.[7] This difference significantly impacts their absorption and onset of action, particularly with intramuscular (IM) injection.

While direct comparative data is limited, an indirect comparison can be made through their respective studies against diazepam.

Table 1: Pharmacokinetic Parameters of IM this compound, IM Midazolam, and IM Diazepam | Parameter | this compound (IM) | Midazolam (IM) | Diazepam (IM) | | :--- | :--- | :--- | :--- | | Active Compound | Diazepam | Midazolam | Diazepam | | Time to Peak Plasma Conc. (Tmax) | Faster than IM Diazepam[8] | ~17.5 - 25 min[9][10][11] | ~33.8 min[10][11] | | Peak Plasma Conc. (Cmax) | Higher than IM Diazepam[8] | Variable | Lower than IM this compound[8] | | Bioavailability | ~62-66% (as Diazepam)[4] | ~87%[9] | 100%[10][11] | | Terminal Half-life | ~2.8 h (Midazolam)[9] | Variable | | Key Characteristic | Water-soluble prodrug, rapid conversion to diazepam.[8] | Rapid absorption from IM site.[10][11] | Slower, erratic absorption from IM site.[11] |

Note: Data is compiled from separate studies and should be interpreted with caution. Direct head-to-head trials are needed for definitive comparison.

Efficacy in Seizure Control

The clinical efficacy of both agents is well-established for the management of acute seizures. Midazolam, particularly via intramuscular and intranasal routes, has been shown to be as effective and safe as intravenous lorazepam for prehospital seizure cessation, with the advantage of more rapid administration when IV access is challenging.[1][2] Studies show a high rate of successful seizure termination with intranasal midazolam.[12]

This compound's efficacy is linked to the rapid attainment of high plasma concentrations of diazepam.[8] In a study on soman-induced seizures in primates, this compound provided protection, although a higher molar dose was required compared to diazepam to achieve a similar plasmatic load of the active benzodiazepine (B76468).[13] In guinea pigs, this compound was found to be a suitable anticonvulsant in therapy against sarin (B92409) poisoning.[14]

Table 2: Clinical Efficacy and Safety Highlights

Feature This compound Midazolam
Proven Efficacy Demonstrated against chemically-induced seizures.[13][14] Established for status epilepticus and seizure clusters.[1][5][15]
Route of Administration Primarily Intramuscular (IM).[4] Intravenous (IV), Intramuscular (IM), Intranasal, Buccal.[1][7]
Key Advantage Rapid achievement of high diazepam levels post-IM injection.[8] Rapid onset, multiple non-IV routes for prehospital settings.[1][16]
Common Adverse Events Related to diazepam: sedation, respiratory depression.[1] Sedation, dizziness, local irritation (intranasal), respiratory depression.[1][12]

| Seizure Cessation Rate | Not available from direct comparative trials. | ~73% success after first intranasal dose.[12] In prehospital settings, IM midazolam terminated seizures in ~74% of adults before ER arrival.[1] |

Experimental Protocols and Methodologies

Evaluating the efficacy of anticonvulsant drugs requires rigorous preclinical and clinical trial designs.

Preclinical Evaluation Workflow

Preclinical studies typically involve animal models to assess a compound's efficacy and safety before human trials.[17]

cluster_preclinical Preclinical Evaluation Workflow Model 1. Seizure Model Induction (e.g., PTZ, MES) Grouping 2. Animal Grouping (Randomized) Model->Grouping Admin 3. Drug Administration (Test Drug vs. Vehicle/Comparator) Grouping->Admin Observe 4. Observation & Data Collection (Latency, Severity, Duration) Admin->Observe Analysis 5. Statistical Analysis Observe->Analysis

Figure 2: Generalized preclinical workflow for anticonvulsants.

A common preclinical model is the pentylenetetrazole (PTZ)-induced seizure model, which is used as a primary screening tool for compounds effective against generalized seizures.[17]

  • Objective: To assess the ability of a test compound (e.g., this compound, Midazolam) to prevent or delay the onset of seizures induced by PTZ.

  • Methodology:

    • Animal Grouping: Rodents are randomly assigned to groups: vehicle control, positive control (e.g., diazepam), and various doses of the test compound.

    • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before PTZ injection.

    • PTZ Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

    • Observation: Animals are observed for a set period (e.g., 30 minutes) and key parameters are recorded, including latency to the first seizure and seizure severity (using a standardized scale like the Racine scale).[17]

    • Data Analysis: The data are statistically analyzed to compare the effects of the test compound to the control groups.

Clinical Trial Design

Human clinical trials are essential to confirm safety and efficacy. A typical design for an adjunctive-therapy trial in epilepsy is a randomized, double-blind, placebo-controlled study.[18]

  • Objective: To compare the efficacy and safety of an investigational drug (e.g., this compound) against a standard treatment (e.g., Midazolam) or placebo in patients with a specific seizure type.

  • Methodology:

    • Baseline Phase: A prospective evaluation period (e.g., 4-8 weeks) to establish the baseline seizure frequency for each patient.[18]

    • Randomization: Patients are randomly assigned to receive either the investigational drug or the comparator drug.

    • Treatment Phase: This phase includes a titration period to optimize the dose, followed by a maintenance period (e.g., 12 weeks) at the target dose.[18]

    • Primary Endpoint: The primary measure of efficacy is typically the percentage change in seizure frequency from baseline or the responder rate (the percentage of patients achieving a ≥50% reduction in seizures).[18]

    • Safety and Tolerability: Adverse events are systematically recorded throughout the trial.

Conclusion

Both this compound and midazolam are potent benzodiazepines for seizure control. Midazolam's key advantages are its versatility in administration routes—especially non-intravenous options like IM and intranasal—and a well-documented track record in prehospital and emergency settings.[1][16] this compound's primary strength lies in its formulation as a water-soluble prodrug, enabling rapid and high-level delivery of diazepam via the intramuscular route, potentially overcoming the erratic absorption sometimes seen with IM diazepam.[8]

The choice between these agents may depend on the clinical scenario, available formulations, and the need for non-IV administration. For drug development professionals, this compound represents a successful application of prodrug chemistry to enhance the delivery of a well-established anticonvulsant. However, a significant gap in the literature remains: there is a clear need for direct, randomized controlled trials comparing the efficacy, safety, and real-world effectiveness of this compound against midazolam to definitively guide clinical decision-making.

References

A Comparative Guide to the Neuroprotective Effects of Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Avizafone, a water-soluble prodrug of diazepam, with other alternative neuroprotective agents. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on its application in mitigating neurotoxicity, particularly in the context of organophosphate poisoning and seizure-induced brain injury.

Introduction to this compound and its Mechanism of Action

This compound is a dipeptide prodrug that is rapidly converted in the body to its active metabolite, diazepam. Its primary neuroprotective mechanism stems from the potentiation of GABAergic neurotransmission. Diazepam, a benzodiazepine (B76468), binds to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is crucial in counteracting the hyperexcitability and seizures associated with neurotoxic insults.

Signaling Pathway of this compound's Neuroprotective Effect

The neuroprotective action of this compound is initiated by its conversion to diazepam, which then modulates the GABA-A receptor signaling cascade. The following diagram illustrates this pathway.

This compound Neuroprotective Signaling Pathway cluster_blood Bloodstream cluster_neuron Neuron This compound This compound Diazepam_blood Diazepam This compound->Diazepam_blood Enzymatic Cleavage GABA_A_Receptor GABA-A Receptor Diazepam_blood->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A_Receptor Binds to agonist site Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Reduces excitotoxicity

This compound's conversion to diazepam and subsequent modulation of the GABA-A receptor.

Comparative Efficacy of this compound

The primary application of this compound in neuroprotection studies has been as a countermeasure to nerve agent poisoning, which induces severe seizures and subsequent brain damage. The following tables summarize the comparative efficacy of this compound against its active metabolite, diazepam, in various preclinical models.

Table 1: Comparative Anticonvulsant and Neuroprotective Efficacy in Soman-Induced Neurotoxicity
Animal ModelTreatment Groups (in combination with atropine (B194438) and pralidoxime)Key FindingsReference
Cynomolgus Monkeys - Diazepam (0.7 µmol/kg) - this compound (0.7 µmol/kg) - this compound (1 µmol/kg)- At a similar molar dose (0.7 µmol/kg), diazepam provided better protection than this compound.[1][2] - This was attributed to a lower plasma load of diazepam from this compound at this dose.[1][2] - A higher dose of this compound (1 µmol/kg) provided comparable electrophysiological and histological protection to diazepam (0.7 µmol/kg).[1][1][2]
Guinea Pigs - Diazepam (2 mg/kg; ~7 µmol/kg) - this compound (3.5 mg/kg; ~7 µmol/kg)- At a similar molar dose, this compound showed higher efficacy in preventing early mortality and seizures compared to diazepam, especially with a lower atropine dose.[3][3]
Rats - Diazepam (pre- and post-soman) - this compound (pre- and post-soman)- Diazepam given 10 minutes before soman (B1219632) prevented convulsions and neuropathology.[4] - this compound given 10 minutes before soman only slightly reduced the effects of soman.[4] - Diazepam given at the start of convulsions significantly reduced their severity and neuropathology.[4][4]
Table 2: Pharmacokinetic Comparison of this compound and Diazepam
SpeciesAdministration RouteKey Pharmacokinetic ParametersReference
Cynomolgus Monkeys Intramuscular- this compound (1 µmol/kg) resulted in a similar plasma load of diazepam as diazepam (0.7 µmol/kg).[1] - this compound led to a faster time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) of diazepam compared to direct diazepam injection.[1][1]
Humans Intramuscular- this compound (20 mg) resulted in a higher Cmax of diazepam compared to diazepam (11.3 mg), with equal Area Under the Curve (AUC).[5] - Diazepam concentrations peaked faster after this compound injection.[5][5]
Rats Intranasal (co-administered with an enzyme)- Rapid absorption of diazepam with peak plasma concentrations reached in 5-8 minutes.[6][6]

Comparison with Other Neuroprotective Agents

While direct head-to-head experimental comparisons are limited, this section provides an overview of other neuroprotective agents used for similar indications as this compound, primarily in the management of seizures and status epilepticus.

Table 3: Overview of Alternative Neuroprotective Agents for Seizure Control
AgentMechanism of ActionKey Features
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[7]Broad-spectrum anticonvulsant with a favorable side-effect profile.[7]
Fosphenytoin A water-soluble prodrug of phenytoin.[1][8] It blocks voltage-gated sodium channels.Administered intravenously for status epilepticus; associated with fewer infusion-site reactions than phenytoin.[1][8]
Valproate Multiple mechanisms including enhancement of GABAergic transmission and blockade of voltage-gated sodium channels.[9][10]Broad-spectrum anticonvulsant also used as a mood stabilizer.[9]
Midazolam A short-acting benzodiazepine that enhances GABA-A receptor activity.[3][4]Often used for the acute management of seizures, including status epilepticus, and can be administered via various routes (intranasal, buccal, intravenous).[3][11]

Experimental Protocols

This section details the methodologies employed in the key preclinical studies cited in this guide.

Experimental Workflow for Soman-Induced Neurotoxicity Studies

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in a rodent model of soman poisoning.

Experimental Workflow for this compound Neuroprotection Study cluster_setup Experimental Setup cluster_treatment Treatment Intervention cluster_assessment Efficacy Assessment Animal_Model Animal Model (e.g., Rat, Guinea Pig) Pretreatment Pretreatment (e.g., Pyridostigmine) Animal_Model->Pretreatment Soman_Challenge Soman Challenge (e.g., 1-2 LD50) Pretreatment->Soman_Challenge Therapy Therapeutic Intervention (1 min post-challenge) Soman_Challenge->Therapy Avizafone_Group This compound + Atropine + Pralidoxime Therapy->Avizafone_Group Diazepam_Group Diazepam + Atropine + Pralidoxime Therapy->Diazepam_Group Control_Group Saline + Atropine + Pralidoxime Therapy->Control_Group Monitoring Continuous Monitoring (EEG, Respiration) Avizafone_Group->Monitoring Diazepam_Group->Monitoring Control_Group->Monitoring Survival Survival Rate Assessment (24 hours) Monitoring->Survival Neuropathology Histopathological Analysis (e.g., H&E staining) Survival->Neuropathology

A generalized experimental workflow for assessing this compound's neuroprotective effects.
Detailed Methodologies

  • Animal Models: Studies have utilized various animal models, including Cynomolgus monkeys, guinea pigs, and rats, to assess the neuroprotective effects of this compound against organophosphate-induced toxicity.[1][3][4]

  • Induction of Neurotoxicity: Neurotoxicity is typically induced by subcutaneous or intramuscular injection of the organophosphate nerve agent soman or sarin (B92409) at doses ranging from 1 to 4 times the median lethal dose (LD50).[3][4][7][12]

  • Therapeutic Intervention: Treatment protocols generally involve the intramuscular administration of this compound or a comparator drug (e.g., diazepam) in combination with standard countermeasures such as atropine and an oxime (e.g., pralidoxime) shortly after nerve agent exposure (typically within 1 minute).[3][4][7][12]

  • Assessment of Neuroprotection:

    • Electroencephalography (EEG): Continuous EEG monitoring is employed to detect and quantify seizure activity.[1][3]

    • Histopathology: Post-mortem brain tissue analysis is conducted to assess the extent of neuronal damage. This often involves staining techniques to identify necrotic and apoptotic cells in brain regions susceptible to seizure-induced injury, such as the hippocampus, piriform cortex, and amygdala.[1][4]

    • Survival and Clinical Signs: Animals are monitored for survival rates and the severity of clinical signs of toxicity.[3]

Conclusion

This compound presents a viable alternative to diazepam for neuroprotection, particularly in scenarios where rapid administration and water solubility are advantageous. Its efficacy is closely tied to the achieved plasma concentration of its active metabolite, diazepam. Preclinical studies in the context of nerve agent poisoning demonstrate that with appropriate dose adjustments, this compound can provide neuroprotection comparable to that of diazepam. Further research is warranted to directly compare this compound with other modern anticonvulsants in various models of neurotoxicity and status epilepticus to fully elucidate its position in the therapeutic landscape. The development of novel formulations, such as intranasal delivery systems, may further enhance the clinical utility of this compound in emergency situations requiring rapid neuroprotection.[6]

References

Avizafone vs. Diazepam: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic profiles of Avizafone, a water-soluble prodrug, and its active metabolite, diazepam, across different administration routes.

This guide provides a detailed comparison of the bioavailability of this compound and diazepam for researchers, scientists, and drug development professionals. By presenting key pharmacokinetic data from experimental studies, this document aims to offer an objective analysis to inform preclinical and clinical research.

Executive Summary

This compound, a lysine (B10760008) salt of diazepam, is a water-soluble prodrug designed to overcome the poor water solubility of diazepam. Following administration, this compound is rapidly converted to diazepam by endogenous aminopeptidases. This conversion is a critical step influencing the pharmacokinetic profile of the liberated diazepam. This guide summarizes the comparative bioavailability of this compound and diazepam, focusing on intramuscular and intranasal routes of administration, for which direct comparative data are available.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for diazepam following the administration of this compound and diazepam via different routes.

Administration RouteSpeciesDrug AdministeredDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intramuscular HumanThis compound20 mg231Faster than DiazepamEqual to DiazepamNot Reported
HumanDiazepam11.3 mg148-Equal to this compoundNot Reported
Intranasal RatThis compound + Aminopeptidase (B13392206) B0.500 mg/kg (diazepam equivalent)71.5 ± 9.30.08 (5 min)Not Reported77.8 ± 6.0
RatThis compound + Aminopeptidase B1.00 mg/kg (diazepam equivalent)388 ± 310.13 (8 min)Not Reported112 ± 10
RatThis compound + Aminopeptidase B1.50 mg/kg (diazepam equivalent)355 ± 1870.08 (5 min)Not Reported114 ± 7

Key Findings from Comparative Studies

Intramuscular Administration in Humans

A study in healthy human volunteers demonstrated that intramuscular injection of this compound resulted in a significantly higher maximum plasma concentration (Cmax) of diazepam (231 ng/mL) compared to the intramuscular injection of diazepam itself (148 ng/mL).[1][2] Furthermore, the time to reach Cmax (Tmax) was faster after this compound administration.[1][2] Despite these differences in absorption rate, the total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administrations.[1][2]

Intranasal Administration in Rats

In a study conducted in rats, intranasal co-administration of this compound with a converting enzyme, human aminopeptidase B, resulted in rapid and high bioavailability of diazepam.[3][4] The bioavailability of diazepam was dose-dependent, reaching up to 114% at a 1.50 mg/kg dose (diazepam equivalent).[3][4] The Tmax was remarkably short, ranging from 5 to 8 minutes across different doses, indicating very rapid absorption from the nasal mucosa.[3][4]

Experimental Protocols

Human Intramuscular Bioavailability Study
  • Study Design: Open, randomized, single-dose, three-way cross-over design.

  • Subjects: Healthy volunteers.

  • Treatments:

    • Intramuscular injection of this compound (20 mg).

    • Intramuscular injection of diazepam (11.3 mg).

    • Intramuscular injection of this compound (20 mg) combined with atropine (B194438) (2 mg) and pralidoxime (B1201516) (350 mg).

  • Sample Collection: Plasma samples were collected at various time points.

  • Analytical Method: Plasma concentrations of diazepam were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[1][2]

  • Pharmacokinetic Analysis: Data were analyzed using a non-compartmental approach and by compartmental modeling.[1][2]

Rat Intranasal Bioavailability Study
  • Study Design: Single-dose administration.

  • Subjects: Rats.

  • Treatments: Intranasal administration of this compound with human aminopeptidase B at doses equivalent to 0.500, 1.00, and 1.50 mg/kg of diazepam.

  • Sample Collection: Plasma and brain samples were collected.

  • Analytical Method: Quantification of diazepam and a transient intermediate was performed.

  • Pharmacokinetic Analysis: A physiologically based pharmacokinetic model was used to estimate first-order absorption rate constants.[3]

Signaling Pathways and Experimental Workflows

Conversion of this compound to Diazepam

This compound is a prodrug that is enzymatically converted to the active drug, diazepam. This conversion is a critical step for its therapeutic action.

This compound This compound Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Conversion Enzyme Aminopeptidase Enzyme->this compound

Caption: Enzymatic conversion of this compound to diazepam.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates a typical workflow for a clinical study comparing the bioavailability of this compound and diazepam.

G cluster_study_design Study Design cluster_treatment_arms Treatment Arms (Cross-over) cluster_pk_analysis Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization SubjectRecruitment->Randomization Avizafone_IM Intramuscular This compound Randomization->Avizafone_IM Group 1 Diazepam_IM Intramuscular Diazepam Randomization->Diazepam_IM Group 2 Washout Washout Period Washout->Randomization Cross-over Avizafone_IM->Washout BloodSampling Serial Blood Sampling Avizafone_IM->BloodSampling Diazepam_IM->Washout Diazepam_IM->BloodSampling LCMS LC/MS-MS Analysis (Diazepam Concentration) BloodSampling->LCMS PK_Parameters Calculation of Cmax, Tmax, AUC LCMS->PK_Parameters Bioavailability Comparative Bioavailability Assessment PK_Parameters->Bioavailability

Caption: Workflow of a comparative bioavailability study.

Conclusion

The available data indicates that this compound is a promising prodrug of diazepam that can offer advantages in specific clinical scenarios. Intramuscular administration of this compound leads to a more rapid achievement of higher peak plasma concentrations of diazepam compared to intramuscular diazepam, while maintaining equivalent overall exposure. Furthermore, intranasal administration of this compound in combination with a converting enzyme demonstrates the potential for very rapid and complete absorption of diazepam. These findings are particularly relevant for the development of formulations for emergency situations where rapid onset of action is crucial. Further research is warranted to explore the comparative bioavailability of this compound and diazepam through other administration routes, such as oral and intravenous, to provide a more complete understanding of its clinical potential.

References

Avizafone: A Comparative Analysis of Efficacy Against Other Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avizafone's performance against other benzodiazepines, with a focus on its primary active metabolite, diazepam. The information is supported by experimental data from preclinical and clinical studies.

Executive Summary

This compound is a water-soluble prodrug of diazepam, designed for rapid intramuscular administration, particularly in emergency situations such as nerve agent poisoning.[1] Upon administration, it is quickly metabolized into diazepam, its active form.[1][2] Experimental evidence indicates that this compound leads to a more rapid attainment of peak plasma concentrations of diazepam compared to intramuscular injection of diazepam itself.[2][3] However, the overall plasma exposure to diazepam may be lower with this compound at equivalent molar doses, necessitating dose adjustments to achieve comparable efficacy.[2][3] While direct comparative efficacy studies with other benzodiazepines like lorazepam and midazolam are limited, this guide provides a detailed comparison with diazepam and discusses the therapeutic landscape of benzodiazepines for relevant indications.

Mechanism of Action: Benzodiazepine (B76468) Signaling Pathway

Benzodiazepines, including the active metabolite of this compound, exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the receptor, benzodiazepines increase the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Benzodiazepine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Storage GABA_released GABA_released Vesicle->GABA_released Action Potential (Ca2+ influx) GABA_A_Receptor GABA-A Receptor (Closed) GABA_released->GABA_A_Receptor Binds GABA_A_Receptor_Open GABA-A Receptor (Open) GABA_A_Receptor->GABA_A_Receptor_Open Conformational Change Chloride_Channel Cl- Channel GABA_A_Receptor_Open->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Allosteric Binding This compound This compound (Prodrug) Diazepam_from_this compound Diazepam This compound->Diazepam_from_this compound Enzymatic Conversion Diazepam_from_this compound->GABA_A_Receptor Allosteric Binding Experimental_Workflow_Primates start Cynomolgus Monkeys soman Soman Intoxication start->soman treatment Treatment Administration (IM) soman->treatment group_A Group A: Atropine + Pralidoxime + Diazepam (0.7 µmol/kg) treatment->group_A group_B Group B: Atropine + Pralidoxime + this compound (0.7 µmol/kg) treatment->group_B group_C Group C: Atropine + Pralidoxime + this compound (1 µmol/kg) treatment->group_C monitoring Monitoring group_A->monitoring group_B->monitoring group_C->monitoring eeg Electroencephalography (EEG) monitoring->eeg pk Pharmacokinetic Blood Sampling monitoring->pk histology Histopathological Analysis of Brain Tissue monitoring->histology analysis Data Analysis and Comparison eeg->analysis pk->analysis histology->analysis

References

A Comparative Guide to the Analytical Method Validation for Avizafone and its Active Metabolite, Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical method validation for the quantification of Avizafone, a water-soluble prodrug, and its active metabolite, diazepam. The information presented herein is based on published scientific literature and aims to offer a clear comparison of the performance of analytical methods used for these compounds. While a fully validated Liquid Chromatography (LC) with UV and Mass Spectrometric (MS) detection method for this compound has been reported, this guide will also leverage detailed validation data available for diazepam to illustrate a comprehensive comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the performance characteristics of the analytical methods for this compound and diazepam based on available data. It is important to note that a direct head-to-head comparison is challenging as the data is sourced from different studies with varying experimental conditions.

Table 1: Comparison of HPLC-UV Method Validation Parameters

ParameterThis compound (LC-UV)Diazepam (RP-HPLC-UV)
Linearity Validated, specific range and r² not detailed in abstract[1]10-500 µg/mL (r² = 0.997)[2]
Precision Validated, %RSD not detailed in abstract[1]Repeatability %RSD < 2%[2]
Accuracy Validated, recovery % not detailed in abstract[1]Recovery: 99.83-99.91%[2]
Limit of Detection (LOD) Not specified0.02 µg/mL[3]
Limit of Quantitation (LOQ) Not specified0.07 µg/mL[3]
Specificity Validated against degradation products[1]No interference from excipients[2]

Table 2: Performance of a High-Sensitivity LC-MS/MS Method for Diazepam in Human Plasma

ParameterDiazepam (LC-MS/MS)
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[4][5]
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% bias) Within ±15%
Recovery ~85%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. Below are outlines of typical experimental protocols for the quantification of this compound and diazepam.

This compound Quantification by LC-UV/MS

This protocol is based on the method described by Breton et al. (2006) for the analysis of this compound and its degradation products.[1]

1. Sample Preparation:

  • This compound standard solutions are prepared in a suitable solvent (e.g., water or mobile phase).

  • For analysis from a formulation, a sample is accurately weighed and dissolved in the solvent to achieve a known concentration.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions are optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection:

    • UV Detection: Wavelength is set at the absorbance maximum of this compound.

    • MS Detection: An electrospray ionization (ESI) source in positive ion mode is often used to confirm the molecular weight of the analyte and its fragments.

3. Validation Parameters:

  • Specificity: Demonstrated by separating this compound from its known degradation products under stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Linearity: Assessed by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against concentration.

  • Precision: Evaluated by repeatedly analyzing a homogeneous sample of this compound to determine the relative standard deviation (RSD) of the measurements.

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.

Diazepam Quantification by RP-HPLC-UV

This protocol is a representative example for the quantification of diazepam in pharmaceutical formulations.

1. Sample Preparation:

  • Standard Solution: A stock solution of diazepam is prepared by dissolving a known amount of reference standard in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution.

  • Sample Solution: For tablets, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of diazepam is weighed and dissolved in the solvent, followed by sonication and filtration.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase.[2]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for diazepam (e.g., 250 nm).[2]

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of at least five concentrations of the diazepam standard. The correlation coefficient (r²) should be close to 1.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

  • Accuracy: Determined by the percent recovery of a known amount of diazepam added to a placebo or sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to exclusively measure diazepam in the presence of other components like excipients.

Mandatory Visualizations

Signaling Pathway of this compound to Diazepam

This compound This compound (Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (in vivo) This compound->Enzymatic_Hydrolysis Metabolism Diazepam Diazepam (Active Drug) Enzymatic_Hydrolysis->Diazepam Pharmacological_Effect Pharmacological Effect (e.g., Anticonvulsant) Diazepam->Pharmacological_Effect

Caption: Metabolic activation of this compound to Diazepam.

Experimental Workflow for Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity MD3->V2 V3 Precision (Repeatability, Intermediate) MD3->V3 V4 Accuracy MD3->V4 V5 LOD & LOQ MD3->V5 V6 Robustness MD3->V6 RA1 Sample Analysis V1->RA1 V2->RA1 V3->RA1 V4->RA1 V5->RA1 V6->RA1 RA2 System Suitability Testing RA1->RA2 RA3 Reporting Results RA2->RA3

Caption: General workflow of analytical method validation.

References

A Cross-Species Comparative Guide to Avizafone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the metabolism of Avizafone, a water-soluble prodrug of diazepam, across various species. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the pharmacokinetic and metabolic profile of this compound.

Executive Summary

This compound is designed to rapidly convert to the pharmacologically active diazepam in vivo. This conversion is the primary and most critical step in its metabolism. The rate and extent of this bioactivation, along with the subsequent metabolism of diazepam, exhibit notable variations across different species. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visually represents the metabolic pathways.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters of diazepam following the administration of this compound in humans, monkeys, rats, and guinea pigs.

Table 1: Pharmacokinetics of Diazepam after Intramuscular this compound Administration in Humans and Monkeys

ParameterHumanMonkeyReference
Dose (this compound) 20 mg1 µmol/kg[1][2]
Diazepam Cmax 231 ng/mLHigher than diazepam admin.[1][2]
Diazepam tmax Faster than diazepam admin.Lower than diazepam admin.[1][2]
Conversion Half-life 4.2 min2.7 min[1][3]

Table 2: Bioavailability and Pharmacokinetics of Diazepam after Intranasal this compound Administration in Rats

Dose (this compound equivalent to Diazepam)BioavailabilityDiazepam CmaxDiazepam tmaxReference
0.500 mg/kg 77.8% ± 6.0%71.5 ± 9.3 ng/mL5 min[4][5]
1.00 mg/kg 112% ± 10%388 ± 31 ng/mL8 min[4][5]
1.50 mg/kg 114% ± 7%355 ± 187 ng/mL5 min[4][5]

Table 3: Observations from this compound Administration in Guinea Pigs

SpeciesFindingReference
Guinea Pig Nordiazepam was the only metabolite of diazepam detected in vivo.[6]
This compound was found to be more effective than diazepam in preventing soman-induced seizures when administered with a low dose of atropine.[7]

Metabolic Pathways

This compound, being a prodrug, undergoes a primary metabolic conversion to the active drug, diazepam. This is followed by the metabolism of diazepam itself, which demonstrates species-specific variations.

Primary Metabolism: this compound to Diazepam

The conversion of this compound to diazepam is a rapid hydrolysis reaction catalyzed by aminopeptidases in the plasma.[8][9] This single-step activation is crucial for the onset of pharmacological activity.

cluster_0 Primary Metabolism This compound This compound Diazepam Diazepam This compound->Diazepam Aminopeptidases Lysine Lysine This compound->Lysine Aminopeptidases

Caption: Primary metabolic conversion of this compound.

Secondary Metabolism: Species-Specific Metabolism of Diazepam

Following its formation, diazepam is further metabolized, primarily in the liver, through pathways that include N-demethylation and C3-hydroxylation. The predominant metabolites and their formation rates differ across species.

cluster_human Human Diazepam Diazepam Nordiazepam Nordiazepam (Desmethyldiazepam) Diazepam->Nordiazepam N-demethylation Diazepam->Nordiazepam N-demethylation (Kidney) Diazepam->Nordiazepam N-demethylation Temazepam Temazepam Diazepam->Temazepam 3-hydroxylation Diazepam->Temazepam 3-hydroxylation (Liver) Oxazepam Oxazepam Nordiazepam->Oxazepam Hydroxylation Nordiazepam->Oxazepam Temazepam->Oxazepam N-demethylation Temazepam->Oxazepam

Caption: Species-specific metabolic pathways of diazepam.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of diazepam following this compound administration.

General Protocol:

  • Animal Models: Studies have been conducted in humans, cynomolgus monkeys, Sprague-Dawley rats, and guinea pigs.[1][4][7][10]

  • Drug Administration: this compound is administered, typically via intramuscular or intranasal routes.[1][4]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound and diazepam (and its metabolites) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

  • Pharmacokinetic Analysis: Key parameters such as Cmax, tmax, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data.

Analytical Method: HPLC for Diazepam and Metabolites in Plasma

Objective: To quantify the concentration of diazepam and its major metabolites in plasma samples.

Protocol:

  • Sample Preparation:

    • Plasma samples are subjected to a liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma proteins and other interfering substances. Toluene is a commonly used solvent for liquid-liquid extraction.[12]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.[12]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727) is used as the mobile phase. The exact composition is optimized to achieve good separation of the analytes.[12]

    • Flow Rate: A constant flow rate is maintained.

  • Detection:

    • A UV detector is used to monitor the column effluent at a specific wavelength (e.g., 230 nm) where the analytes have strong absorbance.[12]

  • Quantification:

    • Calibration curves are generated using standard solutions of known concentrations of diazepam and its metabolites. The concentration of the analytes in the plasma samples is then determined by comparing their peak areas to the calibration curve.

In Vitro Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by enzymes.

Protocol:

  • Enzyme Source: Commercially available proteases or peptidases, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, are used.[13][14]

  • Reaction Mixture: The reaction is initiated by incubating various concentrations of this compound with a fixed concentration of the enzyme in a suitable buffer (e.g., pH 7.4) at a controlled temperature (e.g., 32°C).[13]

  • Sampling and Analysis: Aliquots of the reaction mixture are taken at different time points, and the reaction is stopped (e.g., by adding a quenching agent). The concentrations of this compound and the product (diazepam) are measured by HPLC.[13]

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).[13]

In Vitro Permeability Assay (MDCK Cell Monolayers)

Objective: To assess the permeability of this compound and its conversion to diazepam across a cell monolayer, which serves as a model for the nasal epithelium.

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured on semi-permeable supports until they form a confluent monolayer.[13]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]

  • Permeability Study:

    • A solution containing this compound (and in some cases, the converting enzyme) is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points.

  • Sample Analysis: The concentrations of this compound and diazepam in the samples from both the apical and basolateral compartments are determined by HPLC.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

cluster_0 In Vivo Pharmacokinetic Study cluster_1 In Vitro Permeability Assay A Drug Administration B Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E PK Parameter Calculation D->E F MDCK Cell Culture G Monolayer Integrity Check F->G H Compound Application G->H I Sampling H->I J HPLC Analysis I->J K Papp Calculation J->K

Caption: Experimental workflows for key metabolism studies.

References

Avizafone efficacy in different organophosphate poisoning models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of avizafone with alternative treatments in various organophosphate (OP) poisoning models. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential as a medical countermeasure.

Executive Summary

Organophosphate compounds, including nerve agents and pesticides, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][2] Standard treatment protocols for OP poisoning typically involve a combination of an anticholinergic agent (e.g., atropine), an oxime to reactivate AChE (e.g., pralidoxime), and an anticonvulsant to manage seizures, a life-threatening symptom of severe poisoning.[1][3][4]

This compound, a water-soluble prodrug of diazepam, has been investigated as an alternative to diazepam for intramuscular administration in emergency situations, such as battlefield exposure to nerve agents.[5][6][7] Upon administration, plasma enzymes metabolize this compound into diazepam, which then acts on GABA-A receptors in the central nervous system to produce anticonvulsant effects.[8][9] This guide compares the efficacy of treatment regimens containing this compound to those containing diazepam in non-clinical models of OP poisoning.

Comparative Efficacy of this compound and Diazepam

The following tables summarize the key findings from studies comparing this compound and diazepam as adjuncts to standard atropine (B194438) and oxime therapy in animal models of poisoning with the nerve agents soman (B1219632) and sarin.

Soman Poisoning Models
Animal ModelOrganophosphateTreatment RegimenKey Efficacy EndpointsResultsReference
Cynomolgus MonkeySomanAtropine/Pralidoxime + Diazepam (0.7 µmol/kg) vs. Atropine/Pralidoxime + this compound (0.7 µmol/kg)Prevention of EEG disturbances and neuropathologyThe diazepam combination provided better protection. This was attributed to a lower plasma concentration of diazepam following this compound administration at this dose.[10]
Cynomolgus MonkeySomanAtropine/Pralidoxime + Diazepam (0.7 µmol/kg) vs. Atropine/Pralidoxime + this compound (1 µmol/kg)Prevention of EEG disturbances and neuropathologyThe higher dose of this compound resulted in a similar plasma diazepam level and afforded comparable electrophysiological and histological protection to the diazepam group.[10]
Guinea PigSoman (1 or 2 LD50)Pyridostigmine pre-treatment, then Atropine (3 or 33.8 mg/kg) + Pralidoxime (32 mg/kg) + Diazepam (2 mg/kg) or this compound (3.5 mg/kg)Prevention of mortality, seizures, and respiratory distressAt the lower atropine dose, this compound was more effective than diazepam in preventing early mortality and seizures. However, both anticonvulsants increased respiratory distress at higher soman doses.[11]
RatSomanAtropine methyl nitrate (B79036) + HI-6, then Diazepam or this compound at various time points pre- and post-soman exposurePrevention of convulsions and neuropathologyDiazepam administered 10 minutes before soman prevented convulsions and neuropathology. Diazepam given at the onset of convulsions reduced neuropathology. This compound given 10 minutes before soman only slightly reduced the effects.[12]
Sarin Poisoning Models
Animal ModelOrganophosphateTreatment RegimenKey Efficacy EndpointsResultsReference
Guinea PigSarin (4 LD50)Pyridostigmine pre-treatment, then Atropine (3 or 33.8 mg/kg) + Pralidoxime (32 mg/kg) + Diazepam (2 mg/kg) or this compound (3.5 mg/kg)Prevention of seizures and respiratory distressWith a high dose of atropine, this compound prevented respiratory difficulties seen in 62.5% of the diazepam-treated animals.[13]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.

Soman Poisoning Study in Cynomolgus Monkeys [10]

  • Animal Model: Cynomolgus monkeys.

  • Organophosphate Agent: Soman.

  • Treatment Groups:

    • Atropine/Pralidoxime/Diazepam (0.7 µmol/kg).

    • Atropine/Pralidoxime/Avizafone (0.7 µmol/kg).

    • Atropine/Pralidoxime/Avizafone (1 µmol/kg).

  • Administration: Benzodiazepines were injected following soman intoxication.

  • Endpoints: Clinical signs, electroencephalographic (EEG) recordings, and histological examination of the brain. Pharmacokinetic analysis of plasma diazepam levels.

Soman and Sarin Poisoning Studies in Guinea Pigs [11][13]

  • Animal Model: Guinea pigs.

  • Pre-treatment: Pyridostigmine (0.1 mg/kg, i.m.).

  • Organophosphate Agent: Soman (1 or 2 LD50, s.c.) or Sarin (4 LD50, s.c.).

  • Treatment (1 minute post-intoxication):

    • Atropine (3 or 33.8 mg/kg, i.m.).

    • Pralidoxime chloride (32 mg/kg, i.m.).

    • Diazepam (2 mg/kg, i.m.) or this compound (3.5 mg/kg, i.m.).

  • Endpoints: Survival, online monitoring of respiratory and EEG parameters.

Soman Poisoning Study in Rats [12]

  • Animal Model: Rats.

  • Pre-treatment (10 minutes before soman): Atropine methyl nitrate (20 mg/kg, i.p.) + HI-6 (125 mg/kg, i.p.).

  • Organophosphate Agent: Soman (130 µg/kg, s.c.).

  • Anticonvulsant Treatment:

    • Diazepam or this compound administered at various time points before or after soman exposure.

  • Endpoints: Observation for convulsions and light microscopy evaluation of the brain for neuropathology three days after exposure.

Visualizing the Pathways and Processes

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.

Organophosphate_Toxicity_Pathway cluster_synapse Synaptic Cleft OP Organophosphate (e.g., Soman, Sarin) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits (Irreversible) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Cholinergic_Crisis Cholinergic Crisis (Seizures, Respiratory Failure, etc.) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds to Receptors->Cholinergic_Crisis Overstimulation leads to

Caption: Mechanism of Organophosphate Toxicity.

Avizafone_MOA This compound This compound (Water-soluble prodrug) Plasma_Enzymes Plasma Enzymes This compound->Plasma_Enzymes Metabolized by Diazepam Diazepam (Active drug) Plasma_Enzymes->Diazepam Produces GABA_A_Receptor GABA-A Receptor (in CNS) Diazepam->GABA_A_Receptor Positive Allosteric Modulator Anticonvulsant_Effect Anticonvulsant Effect GABA_A_Receptor->Anticonvulsant_Effect Leads to

Caption: this compound's Mechanism of Action.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Guinea Pig, Primate) Pretreatment Pre-treatment (optional) (e.g., Pyridostigmine) Animal_Model->Pretreatment OP_Exposure Organophosphate Exposure (e.g., Soman, Sarin) Pretreatment->OP_Exposure Treatment_Admin Treatment Administration (Atropine + Oxime + Benzodiazepine) OP_Exposure->Treatment_Admin Monitoring Monitoring (EEG, Respiration, Survival) Treatment_Admin->Monitoring Endpoint_Analysis Endpoint Analysis (Neuropathology, etc.) Monitoring->Endpoint_Analysis

Caption: General Experimental Workflow.

Conclusion

The reviewed studies indicate that this compound can be an effective alternative to diazepam in the treatment of organophosphate nerve agent poisoning, particularly when rapid intramuscular administration is required. However, the efficacy of this compound is highly dependent on the administered dose, which must be sufficient to achieve therapeutic plasma concentrations of its active metabolite, diazepam. In some models, this compound demonstrated advantages over diazepam, such as the prevention of respiratory distress when used with a high dose of atropine in sarin-poisoned guinea pigs.[13] Conversely, in other scenarios, a higher molar dose of this compound was required to achieve the same level of protection as diazepam.[10] These findings underscore the importance of pharmacokinetic and pharmacodynamic studies in determining the optimal dosing and application for this compound in the context of a multi-drug countermeasure strategy for organophosphate poisoning. Further research is warranted to fully elucidate the comparative efficacy across a broader range of organophosphate agents and in different animal models that closely mimic human physiology.[14]

References

Head-to-Head Clinical Trials of Avizafone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avizafone with its active metabolite, Diazepam, based on data from head-to-head preclinical and clinical studies. This compound, a water-soluble prodrug of Diazepam, has been investigated as an alternative to Diazepam, particularly in emergency situations such as organophosphate nerve agent poisoning. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer an objective comparison for research and development purposes.

Efficacy and Pharmacokinetics: this compound vs. Diazepam

Head-to-head studies have primarily focused on the comparative efficacy of this compound and Diazepam in the context of treating nerve agent-induced toxicity, as well as their pharmacokinetic profiles.

Pharmacokinetic Profile

A key differentiating factor between this compound and Diazepam is their pharmacokinetic profile following intramuscular administration. This compound, being water-soluble, is designed for rapid absorption and conversion to Diazepam.

A study in healthy human volunteers compared the bioavailability of Diazepam after intramuscular injections of this compound and Diazepam.[1] The results demonstrated that while the overall exposure (AUC) was similar, this compound led to a more rapid attainment of higher peak plasma concentrations of Diazepam.[1]

ParameterThis compound (20 mg)Diazepam (11.3 mg)
Maximum Plasma Concentration (Cmax) 231 ng/mL148 ng/mL
Time to Maximum Plasma Concentration (tmax) Faster with this compoundSlower than this compound
Area Under the Curve (AUC) EqualEqual
Table 1: Pharmacokinetics of Diazepam after Intramuscular Injection of this compound or Diazepam in Healthy Volunteers.[1]

These findings are supported by a study in cynomolgus monkeys, which also showed that after injection of this compound, plasma levels of Diazepam were achieved faster and declined more rapidly than after the administration of Diazepam.[2][3]

Efficacy in Organophosphate Poisoning

The primary indication explored in comparative studies of this compound is as an anticonvulsant in the treatment of organophosphate nerve agent poisoning.

A study in cynomolgus monkeys exposed to the nerve agent soman (B1219632) found that at an equimolar dose (0.7 µmol/kg), the combination of atropine (B194438), pralidoxime (B1201516), and Diazepam offered better protection against soman-induced toxicity compared to the combination with this compound.[2][3] This difference in efficacy was attributed to the lower plasma load of Diazepam achieved with this dose of this compound.[2][3] However, when the dose of this compound was increased to 1 µmol/kg, it afforded electrophysiological and histological protection similar to that of 0.7 µmol/kg of Diazepam.[2][3]

In a study on guinea pigs intoxicated with sarin (B92409), this compound demonstrated advantages over Diazepam.[4] When administered with a high dose of atropine (33.8 mg/kg), both anticonvulsants prevented seizures. However, 62.5% of the animals treated with Diazepam displayed respiratory difficulties, which were not observed in the this compound-treated group.[4] Another study in guinea pigs using soman as the nerve agent found that this compound was more effective than Diazepam in preventing early mortality and seizure occurrence, particularly when a lower dose of atropine was used.[5]

Study AnimalNerve AgentKey Findings
Cynomolgus Monkeys SomanAt equimolar doses, Diazepam provided better protection. A higher dose of this compound was needed to achieve similar protection to Diazepam.[2][3]
Guinea Pigs SarinThis compound treatment did not result in the respiratory difficulties observed with Diazepam.[4]
Guinea Pigs SomanThis compound was more effective than Diazepam in preventing early mortality and seizures at lower atropine doses.[5]
Table 2: Comparative Efficacy of this compound and Diazepam in Animal Models of Organophosphate Poisoning.

Experimental Protocols

The following are summaries of the methodologies employed in the key comparative studies.

Human Pharmacokinetic Study[1]
  • Study Design: An open, randomized, single-dose, three-way cross-over study in healthy volunteers.

  • Interventions: Each subject received intramuscular injections of:

    • This compound (20 mg)

    • Diazepam (11.3 mg)

    • This compound (20 mg) combined with atropine (2 mg) and pralidoxime (350 mg) in a bi-compartmental auto-injector.

  • Data Collection: Plasma concentrations of Diazepam were quantified using a validated LC/MS-MS assay at various time points.

  • Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC) were determined using non-compartmental and compartmental modeling.

Primate Efficacy Study[2][3][6]
  • Study Animals: Cynomolgus monkeys.

  • Intoxication: Intoxication with the organophosphorus nerve agent soman.

  • Treatment: Following intoxication, animals were treated with a three-drug therapy:

    • Atropine/pralidoxime/diazepam

    • Atropine/pralidoxime/avizafone

  • Assessments: The efficacy of the treatments was evaluated using clinical, electrophysiological (EEG), and histological approaches to assess the prevention of soman-induced disturbances and neuropathology.

  • Pharmacokinetics: Plasma levels of benzodiazepines were also measured to correlate with efficacy.

Guinea Pig Efficacy Study[4][5]
  • Study Animals: Guinea pigs.

  • Pretreatment: Animals were pretreated with pyridostigmine (B86062) (0.1 mg/kg, i.m.).

  • Intoxication: Intoxication with sarin (4x LD50, s.c.) or soman (1 or 2x LD50).

  • Treatment: One minute after intoxication, animals were treated with intramuscular injections of atropine (3 or 33.8 mg/kg), pralidoxime (32 mg/kg), and either Diazepam (2 mg/kg) or this compound (3.5 mg/kg).

  • Monitoring: EEG and pneumo-physiological parameters were recorded simultaneously to monitor for seizures and respiratory distress.

Mechanism of Action and Experimental Workflow

The therapeutic effects of this compound are mediated through its active metabolite, Diazepam. Diazepam is a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.

GABAA_Pathway cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Diazepam Diazepam (from this compound) Diazepam->GABAA_Receptor Binds (Allosteric site) Chloride_Channel Chloride Ion Channel (Cl-) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of Diazepam at the GABA-A receptor.

The general workflow for the preclinical comparative efficacy studies of this compound and Diazepam in the context of organophosphate poisoning is outlined below.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_intoxication Intoxication and Treatment cluster_monitoring Monitoring and Analysis cluster_endpoints Endpoints Animal_Model Select Animal Model (e.g., Guinea Pig, Primate) Pretreatment Pretreatment (e.g., Pyridostigmine) Animal_Model->Pretreatment Nerve_Agent Administer Nerve Agent (e.g., Soman, Sarin) Pretreatment->Nerve_Agent Treatment_Admin Administer Treatment (this compound or Diazepam + Atropine/Pralidoxime) Nerve_Agent->Treatment_Admin 1 min post-intoxication EEG_Monitoring Continuous EEG Monitoring Treatment_Admin->EEG_Monitoring Respiratory_Monitoring Respiratory Monitoring Treatment_Admin->Respiratory_Monitoring Blood_Sampling Blood Sampling for PK Treatment_Admin->Blood_Sampling Histopathology Histopathological Analysis (Post-mortem) EEG_Monitoring->Histopathology Efficacy Efficacy Endpoints: - Seizure prevention - Neuropathology - Survival - Respiratory function EEG_Monitoring->Efficacy Respiratory_Monitoring->Efficacy Pharmacokinetics Pharmacokinetic Endpoints: - Cmax, tmax, AUC Blood_Sampling->Pharmacokinetics Histopathology->Efficacy

References

Avizafone: A Comparative Analysis for Anticonvulsant Therapy in Nerve Agent Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Avizafone, a water-soluble prodrug of diazepam, in comparison to its active metabolite, diazepam, and another key alternative, midazolam. The focus of this analysis is on the application of these benzodiazepines as anticonvulsants in the context of organophosphate nerve agent poisoning. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to offer a clear, objective comparison for research and development purposes.

Executive Summary

This compound is designed as a more rapidly acting and water-soluble alternative to diazepam for intramuscular administration, particularly in emergency situations such as military applications against nerve agent attacks.[1] As a prodrug, it is quickly metabolized into diazepam in the bloodstream.[2] Clinical and preclinical studies demonstrate that intramuscular administration of this compound leads to a faster onset and higher peak plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[3] However, when compared to other benzodiazepines, particularly midazolam, for the treatment of nerve agent-induced seizures, studies suggest that midazolam may be a more potent and faster-acting alternative.[4]

Data Presentation: Pharmacokinetic and Efficacy Comparisons

The following tables summarize the key quantitative data from comparative studies of this compound, diazepam, and midazolam.

Table 1: Pharmacokinetic Comparison of Intramuscular this compound vs. Intramuscular Diazepam in Healthy Volunteers

ParameterThis compound (20 mg)Diazepam (11.3 mg)Reference
Diazepam Cmax (ng/mL) 231148
Time to Cmax Faster with this compoundSlower than this compound
Diazepam AUC EqualEqual

Cmax: Maximum plasma concentration; AUC: Area under the curve.

Table 2: Efficacy Comparison of this compound vs. Diazepam in Soman-Induced Seizures in Primates

Treatment Group (molar equivalent)Protection against Soman ToxicityDiazepam Plasma LoadReference
Atropine (B194438)/Pralidoxime (B1201516)/Diazepam (0.7 µmol/kg) Better protectionHigher[5]
Atropine/Pralidoxime/Avizafone (0.7 µmol/kg) Lower protectionLower[5]
Atropine/Pralidoxime/Avizafone (1 µmol/kg) Similar to 0.7 µmol/kg DiazepamSimilar to 0.7 µmol/kg Diazepam[5]

Table 3: Efficacy Comparison of this compound vs. Diazepam in Sarin-Poisoned Guinea Pigs

Treatment GroupSeizure PreventionRespiratory DifficultiesReference
Atropine (33.8 mg/kg) + Pralidoxime + Diazepam (2 mg/kg) Seizures prevented62.5% of animals[6]
Atropine (33.8 mg/kg) + Pralidoxime + this compound (3.5 mg/kg) Seizures preventedNot observed[6]

Table 4: Comparative Potency of Benzodiazepines in a Soman Model in Guinea Pigs

Benzodiazepine (B76468)Potency and Speed of Action for Seizure ControlReference
Midazolam Most potent and rapidly acting[4]
This compound Less potent and slower than midazolam[4]
Clonazepam Less potent and slower than midazolam[4]
Diazepam Less potent and slower than midazolam[4]
Loprazolam Less potent and slower than midazolam[4]
Lorazepam Less potent and slower than midazolam[4]

Experimental Protocols

Bioavailability Study in Healthy Volunteers
  • Study Design: An open, randomized, single-dose, three-way, cross-over study.[3]

  • Subjects: Healthy human volunteers.[3]

  • Interventions: Each subject received intramuscular injections of:

    • This compound (20 mg)[3]

    • Diazepam (11.3 mg)[3]

    • This compound (20 mg) combined with atropine (2 mg) and pralidoxime (350 mg)[3]

  • Data Collection: Plasma concentrations of diazepam were quantified using a validated LC/MS-MS assay.[3]

  • Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were analyzed using non-compartmental and compartmental modeling.[3]

Efficacy Study in Soman-Poisoned Primates
  • Animal Model: Cynomolgus monkeys.[5]

  • Intoxication: Animals were exposed to the nerve agent soman.[5]

  • Treatment Regimens:

    • Atropine/pralidoxime/diazepam[5]

    • Atropine/pralidoxime/avizafone[5]

  • Dosages: Benzodiazepines were initially injected at a similar molar dose of 0.7 µmol/kg. A subsequent experiment used 1 µmol/kg of this compound.[5]

  • Outcome Measures: Clinical signs, electroencephalographic (EEG) disturbances, and neuropathology were assessed. Plasmatic benzodiazepine pharmacokinetics were also determined.[5]

Efficacy Study in Sarin-Poisoned Guinea Pigs
  • Animal Model: Guinea pigs.[6]

  • Pretreatment: Animals were pretreated with pyridostigmine (B86062) (0.1 mg/kg).[6]

  • Intoxication: Animals were intoxicated with 4xLD50 of sarin (B92409) via subcutaneous route.[6]

  • Treatment: One minute after intoxication, animals were treated with an intramuscular injection of atropine (3 or 33.8 mg/kg), pralidoxime (32 mg/kg), and either diazepam (2 mg/kg) or this compound (3.5 mg/kg).[6]

  • Outcome Measures: EEG and pneumo-physiological parameters were recorded to assess seizure occurrence and respiratory function.[6]

Mandatory Visualization

Signaling Pathway of Diazepam (Active Metabolite of this compound)

G cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Diazepam Diazepam (from this compound) Diazepam->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- Influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Diazepam's mechanism of action at the GABA-A receptor.

Experimental Workflow for Nerve Agent Poisoning Treatment

G Exposure Nerve Agent Exposure Symptoms Seizures & Cholinergic Crisis Exposure->Symptoms Treatment Antidote Administration Symptoms->Treatment Atropine Atropine (Anticholinergic) Treatment->Atropine Pralidoxime Pralidoxime (Oxime Reactivator) Treatment->Pralidoxime Benzodiazepine Benzodiazepine (e.g., this compound) Treatment->Benzodiazepine Outcome Seizure Control & Survival Atropine->Outcome Pralidoxime->Outcome Benzodiazepine->Outcome

Caption: General experimental workflow for treating nerve agent poisoning.

Logical Relationship: this compound as a Prodrug

G This compound This compound (Water-Soluble Prodrug) Metabolism Enzymatic Metabolism (in blood) This compound->Metabolism Administration (IM) Diazepam Diazepam (Active Drug) Metabolism->Diazepam Conversion Therapeutic_Effect Therapeutic Effect (Anticonvulsant) Diazepam->Therapeutic_Effect Binds to GABA-A Receptor

Caption: The conversion of this compound to its active form, Diazepam.

References

Validating Avizafone as a Rapid-Acting Anticonvulsant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avizafone and its Mechanism of Action

This compound is a dipeptide prodrug of diazepam, designed to be rapidly converted to its active form, diazepam, by endogenous peptidases following administration.[1] This conversion bypasses the slow and erratic absorption of diazepam from intramuscular (IM) injection sites, a known limitation of the parent drug. The primary rationale for the development of this compound is to provide a more reliable and rapid-acting alternative to existing benzodiazepines for the emergency treatment of seizures.

The anticonvulsant effect of this compound is mediated by the action of diazepam on GABA-A receptors in the central nervous system. Diazepam, a positive allosteric modulator of GABA-A receptors, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and seizure suppression.

Comparative Pharmacokinetics

A key determinant of a rapid-acting anticonvulsant's utility is its pharmacokinetic profile. The speed at which therapeutic concentrations of the active drug are achieved in the brain is paramount.

Table 1: Pharmacokinetic Comparison of this compound, Diazepam, and Midazolam

ParameterThis compound (IM)Diazepam (IM)Midazolam (IM/IN)
Time to Peak Plasma Concentration (Tmax) Faster than IM Diazepam[2][3]Slower than IM this compound[2][3]Rapid (IM and Intranasal)[4]
Peak Plasma Concentration (Cmax) Higher than IM Diazepam for Diazepam[2][3]Lower than IM this compound for Diazepam[2][3]High and Rapidly Achieved[5]
Bioavailability Dependent on conversion to DiazepamVariable and often slowHigh and reliable[5]
Route of Administration Intramuscular, potential for Intranasal[5][6][7]Intramuscular, Intravenous, RectalIntramuscular, Intranasal, Buccal, Intravenous[4][8][9]

Preclinical studies in primates have demonstrated that intramuscular administration of this compound results in a shorter time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[2][3] However, it is important to note that the total plasma exposure to diazepam following this compound administration may be lower than that of a comparable molar dose of diazepam, which could impact its overall efficacy.[2][3]

Comparative Efficacy in Preclinical Models

The anticonvulsant efficacy of this compound has been evaluated in various preclinical models of seizures, often in comparison to diazepam.

Table 2: Comparative Efficacy in Preclinical Seizure Models

Seizure ModelThis compoundDiazepamMidazolam
Soman-induced Seizures (Primates) Protective effect, may require higher dose than Diazepam[2][3]Effective in preventing seizures and neuropathology[2][10]Not directly compared in available literature
Soman-induced Seizures (Rats) Less effective than Diazepam when given at seizure onset[10]More effective than this compound when given at seizure onset[10]Not directly compared in available literature
Status Epilepticus (Data not available)Standard of care, but non-IV routes can be slow[4]Superior to Diazepam in some studies, especially non-IV routes[4][11]

Studies in a primate model of soman-induced seizures showed that while this compound offered protection, a higher dose was required to achieve the same level of electrophysiological and histological protection as diazepam.[2][3] In a similar model in rats, diazepam administered at the onset of convulsions was found to be considerably more effective in reducing convulsions and neuropathology than this compound.[10]

In the context of status epilepticus, non-intravenous midazolam has been shown to be as effective as intravenous diazepam and can be administered more quickly, making it a valuable pre-hospital treatment option.[4][8][9]

Experimental Protocols

The validation of anticonvulsant drugs relies on standardized and reproducible experimental models.

Soman-Induced Seizure Model in Non-Human Primates

This model is used to assess the efficacy of anticonvulsants against nerve agent-induced seizures.

  • Animals: Cynomolgus monkeys.

  • Procedure:

    • Animals are exposed to the nerve agent soman (B1219632) to induce seizures.

    • At a predetermined time point after exposure or at the onset of seizure activity, the test compound (e.g., this compound or diazepam) is administered, typically via intramuscular injection.

    • Electroencephalography (EEG) is used to monitor seizure activity.

    • Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug and its active metabolites.

    • Histopathological analysis of the brain is performed to assess the extent of neuronal damage.

  • Endpoints: Seizure cessation, reduction in seizure duration, prevention of neuropathology, and pharmacokinetic parameters (Cmax, Tmax, AUC).

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for potential anticonvulsant drugs.[12][13]

  • Animals: Mice or rats.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A sub-convulsive or convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

    • Animals are observed for a set period for the occurrence and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).

  • Endpoints: Latency to the first seizure, seizure severity score, percentage of animals protected from seizures.

Visualizing the Pathways and Workflows

This compound's Mechanism of Action

Avizafone_Mechanism This compound This compound (Prodrug) Diazepam Diazepam (Active Drug) This compound->Diazepam Enzymatic Conversion GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Neuron Neuron GABA_A->Neuron Located on Inhibition Increased Neuronal Inhibition Neuron->Inhibition Leads to Seizure Seizure Activity Inhibition->Seizure Suppresses

Caption: Mechanism of this compound as an anticonvulsant.

Experimental Workflow for Preclinical Anticonvulsant Testing

Anticonvulsant_Workflow cluster_model Seizure Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome PTZ PTZ Administration This compound This compound PTZ->this compound Control Control (Vehicle/Standard Drug) PTZ->Control Soman Soman Exposure Soman->this compound Soman->Control Behavior Behavioral Seizure Scoring This compound->Behavior EEG EEG Recording This compound->EEG PK Pharmacokinetic Analysis This compound->PK Histo Histopathology This compound->Histo Control->Behavior Control->EEG Control->PK Control->Histo Efficacy Anticonvulsant Efficacy Behavior->Efficacy EEG->Efficacy PK->Efficacy Safety Safety/Tolerability Histo->Safety

Caption: Preclinical anticonvulsant testing workflow.

Conclusion

This compound demonstrates promise as a rapid-acting anticonvulsant due to its favorable pharmacokinetic profile, particularly its rapid conversion to diazepam and the subsequent fast achievement of peak plasma concentrations. This makes it a potentially valuable tool in emergency situations where rapid seizure control is essential. However, the available preclinical data suggests that the dose of this compound may need to be optimized to ensure equivalent efficacy to standard treatments like diazepam.

Further research, including head-to-head clinical trials, is necessary to fully elucidate the clinical utility of this compound in comparison to other rapid-acting anticonvulsants such as intramuscular or intranasal midazolam. The development of novel formulations, such as intranasal delivery systems, could further enhance the speed of action and ease of administration of this compound, solidifying its role in the management of acute seizures. Researchers and drug development professionals should consider these factors when designing future studies to validate this compound's position in the therapeutic arsenal (B13267) against epilepsy.

References

Safety Operating Guide

Proper Disposal Procedures for Avizafone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate laboratory safety and operational guidance, this document outlines the essential procedures for the proper disposal of Avizafone, a water-soluble prodrug of the benzodiazepine (B76468) derivative diazepam.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS).

Key Hazards:

  • May be harmful if swallowed.[3]

  • May be harmful in contact with skin.[3]

  • May be harmful if inhaled.[3]

  • Causes serious eye irritation.[3]

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: Use to avoid the formation and inhalation of dust.[3]

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye irritation.[3]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[3]

Ensure adequate ventilation in the area where this compound is being handled.[3]

Regulatory Framework for this compound Disposal

The disposal of this compound falls under stringent regulations for pharmaceutical waste. As a prodrug of diazepam, a DEA-controlled substance, this compound may be subject to heightened regulatory scrutiny.

  • Federal Regulations: The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established clear guidelines for the disposal of pharmaceutical waste.[4] A key regulation is the nationwide ban on sewering hazardous pharmaceuticals, meaning this compound must not be disposed of down the drain.[5][6]

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols that align with federal, state, and local regulations. Always consult your EHS department for the definitive disposal procedures at your facility.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.

  • Segregation of Waste:

    • This compound waste, including unused or expired product and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from other laboratory waste streams.

  • Waste Containerization:

    • Place all this compound waste into a designated, non-reactive, and sealable hazardous waste container.

    • The container must be in good condition and compatible with the chemical properties of this compound.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the chemical name "this compound" and any other information required by your institution's EHS department.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.

    • Disposal will be carried out by a licensed hazardous waste contractor, typically via incineration, which is the EPA's preferred method for treating pharmaceutical waste.[4][7][8]

Experimental Protocol: Decontamination of this compound Spills

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Secure the Area: Restrict access to the spill area to prevent exposure and spread of the material.

  • Ensure Proper Ventilation: Increase airflow in the area if it is safe to do so.

  • Don Appropriate PPE: Wear the required PPE as listed in Section 1.

  • Contain the Spill: For powdered this compound, avoid generating dust. Gently cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the Surface: Clean the spill area with soap and water or another appropriate decontamination solution as recommended by your EHS department.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as this compound hazardous waste.

Quantitative Data Summary

No quantitative data regarding the specific disposal rates or environmental concentrations of this compound were identified in the search results. The focus of available literature is on its chemical properties, synthesis, and pharmacological effects.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

AvizafoneDisposalWorkflow cluster_start Waste Generation cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions start This compound Waste Generated (Unused chemical, contaminated labware) segregate Segregate as Pharmaceutical Hazardous Waste start->segregate no_drain DO NOT Dispose Down the Drain start->no_drain no_trash DO NOT Dispose in Regular Trash start->no_trash containerize Place in a Labeled, Sealed, Non-Reactive Container segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->final_disposal

Caption: A workflow diagram for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Avizafone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Avizafone

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that may be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause serious eye irritation.[1] Therefore, adherence to strict PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Nitrile gloves (double-gloving recommended).- Chemical splash goggles and a face shield.- Disposable, solid-front lab coat with tight-fitting cuffs.High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is essential to prevent exposure. Double-gloving provides an extra barrier against skin contact.[2][3][4]
Solution Preparation and General Handling - Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.- Standard laboratory coat, fully buttoned.Reduces risk of accidental skin and eye exposure from splashes or minor spills.[3][5]

Operational Plans: Handling, Spills, and Disposal

Routine Handling Protocol

All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6] A standard workflow should be followed to ensure safety and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Decontaminate surfaces, ensure fume hood is operational) don_ppe 2. Don Appropriate PPE (Refer to Table 1) prep_area->don_ppe weigh 3. Weigh Compound (Perform inside fume hood, use draft shield) don_ppe->weigh dissolve 4. Prepare Solution (Add powder to solvent slowly) weigh->dissolve decon 5. Decontaminate (Clean equipment and work surfaces) dissolve->decon waste 6. Segregate Waste (Collect all contaminated materials for disposal) decon->waste doff_ppe 7. Doff PPE (Remove PPE in correct sequence) waste->doff_ppe

Caption: General workflow for the safe handling of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.[6]

Step-by-Step Spill Cleanup Procedure for this compound Powder:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Inform the laboratory supervisor or safety officer.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or can create airborne dust, ensure proper ventilation, preferably a fume hood, is active, unless it would exacerbate the spread of the powder.[7]

  • Don PPE: Before re-entering the spill area, don the appropriate PPE as detailed for "Weighing and Dispensing" in Table 1. This should include respiratory protection, double gloves, a lab coat, and chemical splash goggles.[6]

  • Contain the Spill: Gently cover the spill with a damp paper towel or a chemical absorbent powder to prevent the powder from becoming airborne.[8] Work from the outside edges of the spill towards the center.[1][8]

  • Collect Material: Carefully scoop or wipe up the contained material using a plastic scoop or tongs. Place the material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[1][9]

  • Decontaminate: Wipe the spill area with a wet paper towel or a suitable laboratory detergent and water. All cleaning materials (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[1][6]

  • Dispose of Waste: Seal the waste bag or container, label it clearly as "Hazardous Waste: this compound," and place it in the designated hazardous waste storage area.

  • Wash Hands: After removing all PPE, thoroughly wash hands with soap and water.

Waste Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular solid waste receptacles.[2][6]

  • Segregation: Isolate all waste streams containing this compound. This includes unused or expired compounds, contaminated labware (vials, pipette tips), and used PPE.[2][6]

  • Waste Container: Use a chemically compatible, leak-proof waste container with a secure, tight-fitting lid. The container must be in good condition.[6][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the first item of waste was added. Chemical abbreviations are not acceptable.[10]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[6][11]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[6] For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of in the regular trash after air drying.[10]

Experimental Protocols and Data

This compound has been utilized in various research settings as a water-soluble prodrug of diazepam, primarily as an antidote to organophosphate nerve agent poisoning.[3][12]

Summary of Quantitative Data from Cited Experiments

Table 2: Experimental Parameters for this compound Studies

ParameterValue / ConditionContext / Study Type
Dosage (in vivo, human) 20 mgIntramuscular injection for bioavailability studies.[13][14]
Dosage (in vivo, rat) 0.500, 1.00, and 1.50 mg/kg (diazepam equivalent)Intranasal co-administration with a converting enzyme.[15]
Enzyme Kinetics (KM) 1,501 ± 232 µMIn vitro conversion of this compound to diazepam using Aspergillus oryzae protease.[6]
Enzyme Kinetics (Vmax) 1,369 ± 94 µM/sIn vitro conversion of this compound to diazepam using Aspergillus oryzae protease.[6]
Concentration Range (in vitro) 62.5–4000 µMUsed to determine Michaelis-Menten kinetics with aminopeptidase (B13392206) B.[15]
Methodology Overview: In Vitro Permeability Study

One key experimental use of this compound involves assessing its conversion to diazepam and subsequent permeability across cellular barriers, modeling biological membranes like the nasal epithelium.[6]

  • Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers are cultured as a representative model of the nasal epithelium.

  • Prodrug/Enzyme Preparation: this compound is mixed with a converting enzyme, such as Aspergillus oryzae protease, in an assay buffer (e.g., pH 7.4 at 32°C).[6]

  • Application: The this compound-protease mixture is applied to the apical side of the MDCKII-wt cell monolayers.

  • Sampling and Analysis: Samples are collected from the basolateral side at various time points. The concentrations of this compound and the converted diazepam are measured using High-Performance Liquid Chromatography (HPLC).[6]

  • Integrity Check: The integrity of the cell monolayer is monitored throughout the experiment using methods like Trans-Epithelial Electrical Resistance (TEER) measurement and lucifer yellow permeability assays.[6]

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Culture MDCKII-wt Cell Monolayers B Prepare this compound/ Enzyme Mixture A->B C Apply Mixture to Apical Side of Cells B->C D Incubate at 32°C C->D E Collect Samples from Basolateral Side D->E F Measure Drug Concentrations (HPLC) E->F G Assess Monolayer Integrity (TEER) E->G

Caption: Workflow for an in vitro permeability experiment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avizafone
Reactant of Route 2
Avizafone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.